molecular formula C7H7BrFN B104819 5-Bromo-4-fluoro-2-methylaniline CAS No. 627871-16-3

5-Bromo-4-fluoro-2-methylaniline

Cat. No.: B104819
CAS No.: 627871-16-3
M. Wt: 204.04 g/mol
InChI Key: DNCLVDGUXUSPTL-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCLVDGUXUSPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382293
Record name 5-Bromo-4-fluoro-2-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627871-16-3
Record name 5-Bromo-4-fluoro-2-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-fluoro-2-methylaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methylaniline: A Trifunctional Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3), a critical chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, versatile reactivity, and pivotal role in synthesizing targeted therapeutics, grounded in field-proven insights and authoritative references.

Core Concepts: The Strategic Value of a Polysubstituted Aniline

This compound is a polysubstituted aromatic amine derived from a toluidine (methylaniline) backbone.[1] Its significance in modern organic synthesis and medicinal chemistry stems not from a single feature, but from the strategic interplay of its three distinct functional handles: an amine, a bromine atom, and a fluorine atom. This trifunctional nature allows for orthogonal chemical modifications, making it an exceptionally versatile scaffold for constructing complex molecular architectures.[2][3]

The true expertise in utilizing this molecule lies in understanding how to selectively address each reactive site. The nucleophilic amine group, the bromine atom ripe for metal-catalyzed cross-coupling, and the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) create a powerful toolkit for combinatorial chemistry and lead optimization campaigns.[2][4]

substance This compound amine amine substance->amine Amine (Position 1) bromine bromine substance->bromine Bromine (Position 5) fluorine fluorine substance->fluorine Fluorine (Position 4) amine_rxn amine_rxn amine->amine_rxn Acylation, Sulfonylation, Alkylation bromine_rxn bromine_rxn bromine->bromine_rxn Cross-Coupling (Suzuki, Buchwald, etc.) fluorine_rxn fluorine_rxn fluorine->fluorine_rxn Nucleophilic Aromatic Substitution (SNAr)

Caption: Trifunctional reactivity of this compound.

Physicochemical Properties & Specifications

Sourcing high-purity starting materials is a non-negotiable prerequisite for reproducible and scalable synthesis. The quality of this compound directly impacts reaction efficiency, yield, and the impurity profile of subsequent products. Below is a summary of its key properties and typical specifications.

PropertyValueReference(s)
CAS Number 627871-16-3[1][5]
Molecular Formula C₇H₇BrFN[1][6]
Molecular Weight 204.04 g/mol [1][6]
Appearance Pale purple or dark brown solid/powder[1][4]
Melting Point 86 - 90 °C[1][7]
Purity ≥97-99% (typical)[4][6][7]
Synonyms 2-Amino-4-bromo-5-fluorotoluene, 5-Bromo-4-fluoro-o-toluidine[1][5]
SMILES Cc1cc(F)c(Br)cc1N[6][7]
InChI Key DNCLVDGUXUSPTL-UHFFFAOYSA-N[6][7]
Spectroscopic Profile (¹H and ¹³C NMR)

While a publicly available, citable spectrum for this specific compound is not readily found, its ¹H NMR and ¹³C NMR spectra can be reliably predicted based on its structure and established chemical shift principles.

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl (CH₃) protons around 2.0-2.2 ppm. The two aromatic protons will appear as doublets, influenced by coupling to the fluorine atom (H-F coupling). The proton at C6 will likely be a doublet around 6.8-7.0 ppm, and the proton at C3 will be a doublet at a slightly higher field, around 6.5-6.7 ppm. The amine (NH₂) protons will present as a broad singlet, typically between 3.5-4.5 ppm, whose position can vary with concentration and solvent.

  • ¹³C NMR: The spectrum will display seven distinct carbon signals. The methyl carbon will be upfield (around 15-20 ppm). The six aromatic carbons will appear in the 110-150 ppm range. The carbons bonded to fluorine and bromine will show characteristic splitting patterns (C-F coupling) and shifts due to halogen electronegativity. The carbon attached to the amine group (C2) will be significantly downfield.

Synthesis and Chemical Reactivity

Proposed Synthesis Route

A logical and industrially viable approach to synthesizing this compound involves the regioselective bromination of 4-fluoro-2-methylaniline. The directing effects of the substituents on the aromatic ring are paramount to understanding the outcome. The amino (-NH₂) group is a powerful ortho-, para-director, as is the methyl (-CH₃) group, though to a lesser extent. The fluorine (-F) atom is also an ortho-, para-director but is deactivating.

The positions ortho to the strongly activating amino group are C1 and C3. The position para is C5. Since C1 and C3 are sterically hindered or already substituted, the most electronically activated and accessible position for electrophilic aromatic substitution is C5. Therefore, bromination using a mild electrophilic bromine source like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is expected to yield the desired product with high selectivity.[8]

start 4-Fluoro-2-methylaniline reagent + NBS (N-Bromosuccinimide) start->reagent solvent DMF 0 °C to RT reagent->solvent product This compound solvent->product

Caption: Proposed workflow for the synthesis of the title compound.

Application in Drug Discovery: A Gateway to SIRT6 Activators

A prominent and high-impact application of this compound is its use as a key starting material in the synthesis of the MDL compound series, such as MDL-800 .[1][2] These molecules are potent and selective allosteric activators of Sirtuin 6 (SIRT6).[2]

The Significance of SIRT6 in Oncology

SIRT6 is an NAD⁺-dependent lysine deacetylase that plays a crucial role in genomic stability, DNA repair, and metabolic homeostasis. Its role in cancer is complex and context-dependent, acting as both a tumor suppressor in some cancers (like hepatocellular carcinoma) and a tumor promoter in others. This duality makes the development of precise SIRT6 modulators, both activators and inhibitors, a frontier in targeted cancer therapy. Small molecule activators like MDL-800, derived from this compound, are invaluable research tools and potential therapeutic agents for cancers where SIRT6 activity is suppressed.[2]

Field-Proven Experimental Protocol: Synthesis of a Key MDL-800 Intermediate

The following protocol details the first step in the synthesis of MDL-800, demonstrating the reactivity of the amine group on this compound. This self-validating system is adapted from peer-reviewed literature and showcases a standard, robust sulfonylation reaction.[2]

Reaction: N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl chloride formation

Objective: To react the primary amine of this compound with a sulfonyl chloride to form a key sulfonamide intermediate.

Materials:

  • This compound (1.0 eq)

  • Methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq)

  • Pyridine (Anhydrous, as solvent)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Vessel Preparation: Ensure a round-bottom flask is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous pyridine.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. Maintaining this temperature is critical to control the exothermicity of the reaction and minimize side products.

  • Sulfonyl Chloride Addition: Slowly add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq) to the cooled solution. The slow addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Upon completion, the reaction is typically quenched by the slow addition of water or acidic solution (e.g., 2 N HCl) at 0 °C to neutralize the pyridine and precipitate the product.

  • Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel to yield the pure sulfonamide product.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be strictly followed. This compound is a combustible solid and presents several health hazards.

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation

Handling & Storage:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). Use a dust mask or conduct manipulations in a fume hood to avoid inhalation.[7]

  • Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physicochemical properties of 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3), a key building block in modern medicinal chemistry. By delving into the causality behind its characteristics and the experimental methodologies used for their determination, this document serves as a vital resource for professionals engaged in pharmaceutical research and development.

Introduction

This compound is a trifunctional aniline derivative whose value in organic synthesis and drug discovery is rapidly growing.[1] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, an amino group, and a methyl group on a benzene ring—provides multiple reaction sites for constructing complex molecular architectures.[2][3] This versatility makes it an indispensable intermediate in the synthesis of novel therapeutic agents, most notably as a precursor for Active Pharmaceutical Ingredients (APIs) targeting sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[2][3] Understanding its core physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems.

Core Physicochemical Properties

The functional groups of this compound dictate its chemical behavior and physical state. A summary of its key properties is presented below, followed by a detailed exploration of each.

PropertyValueSource
CAS Number 627871-16-3[4]
Molecular Formula C₇H₇BrFN[3]
Molecular Weight 204.04 g/mol [3]
Appearance Pale purple to solid powder[3]
Melting Point 86-90 °C[3][4]
Boiling Point 266.3°C at 760 mmHg (Predicted)[4]
Purity ≥97-98%[3]
SMILES Cc1cc(F)c(Br)cc1N[4]
InChI Key DNCLVDGUXUSPTL-UHFFFAOYSA-N[4]

Melting Point: A Gateway to Purity and Stability

The melting point of a solid is a critical indicator of its purity. For this compound, the literature value is consistently reported in the range of 86-90 °C .[3][4] A sharp melting range within these temperatures is indicative of a high-purity sample. Impurities typically depress and broaden the melting range, a phenomenon known as freezing-point depression.

Experimental Protocol: Capillary Melting Point Determination

This standard method offers a simple yet reliable way to determine the melting point, providing immediate insight into sample purity.

Methodology Rationale: The choice of the capillary method is based on its requirement for a minimal sample, high reproducibility, and the ability to observe the melting process directly.

Step-by-Step Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped into the powder, loading it to a height of 2-3 mm.

  • Instrument Setup: The loaded capillary is placed in a calibrated melting point apparatus.

  • Heating: The temperature is increased rapidly to about 15-20 °C below the expected melting point (86 °C) and then slowed to a rate of 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The sample is observed for the initial appearance of liquid (onset of melting) and the complete liquefaction of the solid (completion of melting). This range is recorded.

Self-Validation: The protocol's integrity is maintained by calibrating the apparatus with certified standards (e.g., benzophenone, caffeine) of known melting points bracketing the expected range of the analyte.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation prep1 Grind Sample to Fine Powder prep2 Load Capillary Tube (2-3 mm) prep1->prep2 analysis1 Place in Calibrated Apparatus prep2->analysis1 analysis2 Rapid Heat to ~70°C analysis1->analysis2 analysis3 Slow Heat (1-2°C/min) analysis2->analysis3 analysis4 Observe & Record Range analysis3->analysis4 val1 Calibrate with Standards val1->analysis1

Caption: Workflow for Melting Point Determination.

Spectroscopic Profile: Unveiling the Molecular Structure

Spectroscopic techniques provide the definitive structural confirmation of this compound. While a full experimental spectrum from a peer-reviewed source is not publicly available, typical chemical shifts and absorbances can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons, a broad singlet for the amine (NH₂) protons, and distinct aromatic protons whose splitting patterns are influenced by the fluorine and bromine substituents.

    • ¹³C NMR: Signals would confirm the seven distinct carbon environments, with the carbon attached to fluorine showing a characteristic large coupling constant (J C-F).

  • Infrared (IR) Spectroscopy: Key absorbances would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and C-Br and C-F stretches in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Methodology Rationale: ¹H NMR is the most common and informative technique for confirming the structure of organic molecules in solution. Deuterated chloroform (CDCl₃) is a standard solvent as it is chemically inert and has a single, easily identifiable solvent peak.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Shimming: The instrument performs an automated shimming process to optimize the homogeneity of the magnetic field.

  • Acquisition: A standard proton experiment is run, typically involving a 90° pulse and an acquisition time of 2-4 seconds.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

Self-Validation: A small amount of a reference standard, such as tetramethylsilane (TMS), is often included to set the 0 ppm chemical shift reference point, ensuring the accuracy of the reported shifts.

Reactivity and Application in Drug Development

The physicochemical properties of this compound directly influence its utility as a versatile building block in medicinal chemistry.[1] Its trifunctional nature allows for a range of synthetic transformations.[2][3]

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[3]

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing fluorine atom can be displaced by strong nucleophiles, providing a route to further functionalization.[3]

  • Amine Group Chemistry: The primary amine can undergo a wide variety of reactions, including acylation, alkylation, and diazotization, to build more complex molecular scaffolds.[3]

This multi-faceted reactivity is precisely why it is a key intermediate for synthesizing SIRT6 activators like the MDL series of compounds (MDL-800, MDL-801), which have shown potential in cancer therapy.[3] The presence of the halogen atoms can also modulate the pharmacokinetic properties (ADME) of the final drug molecule.

Reactivity Key Reaction Sites of this compound cluster_reactions Synthetic Transformations cluster_application Application main This compound r1 Cross-Coupling (Suzuki, etc.) main->r1 at Bromine r2 Nucleophilic Substitution (SₙAr) main->r2 at Fluorine r3 Amine Chemistry (Acylation, etc.) main->r3 at Amine app1 Synthesis of SIRT6 Activators (e.g., MDL-800) r1->app1 r2->app1 r3->app1

Caption: Key Reaction Sites and Synthetic Applications.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists multiple avenues for molecular elaboration. Its well-defined physicochemical properties, particularly its melting point and reactivity profile, provide the foundation for its reliable use in the synthesis of high-value pharmaceutical compounds. The protocols and data presented in this guide underscore the importance of rigorous characterization in modern drug discovery and development.

References

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylaniline: A Key Building Block in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of halogenated building blocks, 5-Bromo-4-fluoro-2-methylaniline has emerged as a particularly valuable intermediate. Its trifunctional nature, possessing amine, bromo, and fluoro moieties on a toluene backbone, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, encompassing its chemical identity, synthesis, and its pivotal role in the development of novel therapeutics, with a particular focus on the allosteric activation of Sirtuin 6 (SIRT6).

Chemical Identity and Physicochemical Properties

This compound is a dihalogenated aniline derivative. The strategic placement of the bromine and fluorine atoms, in conjunction with the methyl and amino groups, imparts a unique reactivity profile to the molecule.

IUPAC Name: this compound[1]

Synonyms: 2-Amino-4-bromo-5-fluorotoluene, 5-Bromo-4-fluoro-o-toluidine, 5-Bromo-4-fluoro-2-methylbenzenamine[1]

Structural Formula

The structural formula of this compound is presented below. The numbering of the benzene ring follows standard IUPAC nomenclature, with the amino group defining the first position.

Caption: Structural formula of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 627871-16-3[1][2][3]
Molecular Formula C₇H₇BrFN[1][2]
Molecular Weight 204.04 g/mol [1][2]
Appearance Pale purple powder--INVALID-LINK--
Melting Point 86-90 °C[1]
Purity >97%[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-fluoro-2-methylaniline. The directing effects of the activating amino and methyl groups, and the deactivating but ortho-, para-directing fluoro group, are key considerations in achieving the desired regioselectivity.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is illustrated below. The key transformation is the regioselective bromination of the commercially available 4-fluoro-2-methylaniline.

G target This compound precursor 4-Fluoro-2-methylaniline target->precursor Bromination reagent Electrophilic Brominating Agent (e.g., NBS) reagent->target

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Bromination of 4-fluoro-2-methylaniline

This protocol describes a representative procedure for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent. The choice of a non-polar solvent and controlled temperature is crucial for minimizing side reactions.

Materials:

  • 4-fluoro-2-methylaniline

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: To the cooled and stirring solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The succinimide byproduct will precipitate as the reaction progresses.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, filter the reaction mixture to remove the succinimide. Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality and Self-Validation: The use of NBS provides a mild and selective source of electrophilic bromine. The activating amino and methyl groups direct the bromination to the ortho and para positions. The fluorine at position 4 deactivates the ring but also directs ortho and para. The position ortho to the amino group and meta to the methyl and fluoro groups (position 5) is sterically accessible and electronically favored for bromination. The aqueous work-up is designed to remove any unreacted NBS, acidic byproducts, and water-soluble impurities. The final purification by column chromatography ensures the high purity required for subsequent applications in drug synthesis.[4]

Application in Drug Development: A Key Intermediate for SIRT6 Activators

This compound is a crucial building block in the synthesis of a class of potent and selective allosteric activators of Sirtuin 6 (SIRT6).[3] SIRT6 is an NAD⁺-dependent deacylase that plays a critical role in genome stability, DNA repair, and metabolism. Its dysregulation has been implicated in various diseases, including cancer and age-related disorders, making it an attractive therapeutic target.

Synthesis of MDL-800: A SIRT6 Activator

The following is a representative experimental protocol for the synthesis of MDL-800, a known SIRT6 activator, starting from this compound. This multi-step synthesis highlights the utility of the title compound in constructing complex bioactive molecules.

G start This compound intermediate1 Sulfonamide Intermediate start->intermediate1 Sulfonylation intermediate2 Reduced Intermediate intermediate1->intermediate2 Nitro Reduction final MDL-800 intermediate2->final Second Sulfonylation

Caption: Synthetic workflow for MDL-800 from this compound.

Experimental Protocol:

  • Step 1: Sulfonylation: this compound is reacted with a sulfonyl chloride derivative in the presence of a base to form the corresponding sulfonamide.

  • Step 2: Reduction: A nitro group on the newly introduced aromatic ring is reduced to an amine, typically using a reducing agent such as iron powder in acetic acid.

  • Step 3: Second Sulfonylation: The newly formed amino group is then reacted with a second, different sulfonyl chloride to complete the synthesis of the target MDL compound.

This synthetic route demonstrates how the amino group of this compound serves as a nucleophilic handle for the initial sulfonylation reaction, setting the stage for the subsequent transformations.

Mechanism of SIRT6 Activation

The 5-bromo-4-fluoro-2-methylphenyl moiety of MDL compounds plays a critical role in their allosteric activation of SIRT6. Molecular dynamics simulations and biochemical analyses have revealed that this fragment binds to a specific allosteric pocket on the SIRT6 enzyme.[5]

The conformational rotation of the 2-methyl-4-fluoro-5-bromo substituent within this pocket leads to favorable hydrophobic interactions. The bromine atom, in particular, has been identified as an "allosteric driver," contributing significantly to the binding affinity and the resulting increase in the deacetylase activity of SIRT6. This allosteric modulation enhances the enzyme's catalytic efficiency without directly interacting with the active site, offering a sophisticated mechanism for therapeutic intervention.[6][7]

Characterization and Quality Control

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and methyl carbons. The carbon signals will exhibit coupling with the fluorine atom (¹⁹F-¹³C coupling), which is a characteristic feature.[8][9][10][11][12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and show the characteristic isotopic pattern of a bromine-containing molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, with typical purities for commercial-grade material exceeding 97%.[2]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern allows for a range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. Its pivotal role in the synthesis of allosteric activators of SIRT6 underscores its importance in the development of novel therapeutics for a range of diseases. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Landscape of a Key Building Block

5-Bromo-4-fluoro-2-methylaniline is a trifunctional aniline derivative of significant interest in pharmaceutical and materials science research. Its utility as a key intermediate stems from the distinct reactivity of its amine, bromo, and fluoro moieties, which allows for diverse synthetic transformations. For researchers and drug development professionals, a comprehensive understanding of its solubility and stability is paramount for successful formulation, process development, and ensuring the quality of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of these critical parameters, offering both theoretical insights and practical, field-proven experimental protocols.

Part 1: Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

PropertyValueSource
Chemical Formula C₇H₇BrFN--INVALID-LINK--
Molecular Weight 204.04 g/mol --INVALID-LINK--
Melting Point 86-90 °C--INVALID-LINK--
Appearance Pale purple powder--INVALID-LINK--
pKa (Predicted) ~3-4General aniline derivatives

The presence of both halogen substituents and a methyl group on the aniline ring influences its polarity and hydrogen bonding capacity. The amino group provides a site for protonation in acidic media, suggesting that the solubility of this compound will be pH-dependent.

Predicted Solubility Behavior:
  • Aqueous Solubility: Due to its aromatic character and the presence of a bromine atom, the aqueous solubility of the free base is expected to be low. However, in acidic aqueous solutions (pH < pKa), the protonated amine will form a more soluble salt.

  • Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents like hexane is likely to be limited.

Part 2: Experimental Determination of Solubility

A systematic approach to determining the equilibrium solubility is crucial for accurate formulation development. The "shake-flask" method is a widely accepted and reliable technique for this purpose.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using a validated analytical method for quantification.

  • Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, and dichloromethane).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in separate, sealed vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Data Presentation: Expected Solubility Profile

The following table illustrates how the experimentally determined solubility data for this compound would be presented.

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 1.2 Buffer25[Experimental Value]
pH 4.5 Buffer25[Experimental Value]
pH 6.8 Buffer25[Experimental Value]
pH 7.4 Buffer25[Experimental Value]
Water25[Experimental Value]
Methanol25[Experimental Value]
Ethanol25[Experimental Value]
Acetonitrile25[Experimental Value]
Dimethyl Sulfoxide (DMSO)25[Experimental Value]
Ethyl Acetate25[Experimental Value]
Dichloromethane25[Experimental Value]

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvents Prepare Solvent Systems (Aqueous Buffers & Organic Solvents) prep_sample Add Excess Compound to Solvents prep_solvents->prep_sample agitate Agitate at Constant Temperature (e.g., 24-48 hours) prep_sample->agitate phase_sep Phase Separation (Settling or Centrifugation) agitate->phase_sep collect_sample Collect & Dilute Supernatant phase_sep->collect_sample quantify Quantify using Validated HPLC-UV Method collect_sample->quantify calculate Calculate Equilibrium Solubility quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Part 3: Stability Profile and Forced Degradation Studies

Anilines are susceptible to degradation through oxidation, photolysis, and reactions at extreme pH values. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[1][2] These studies are a regulatory requirement and provide critical information for developing stability-indicating analytical methods.[3]

Potential Degradation Pathways

Based on the chemistry of anilines, the following degradation pathways are plausible for this compound:

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The presence of atmospheric oxygen or oxidizing agents can initiate these reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradants and polymeric materials. The ICH Q1B guideline provides a framework for photostability testing.[4][5]

  • Hydrolysis: While generally stable to hydrolysis, at extreme pH and elevated temperatures, degradation may occur.

  • Dimerization and Polymerization: Anilines can undergo oxidative coupling to form colored dimeric and polymeric impurities.

Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20%.[3]

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C).

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at an elevated temperature (e.g., 60-80 °C).

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to monitor the degradation progress.

  • Sample Quenching: Neutralize the acid and base-stressed samples.

  • Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of degradants. LC-MS can be used for the identification of degradation products.

Data Presentation: Expected Stability Profile

The results of the forced degradation studies should be summarized in a table.

Stress ConditionDurationAssay of this compound (%)Major Degradation Products (Retention Time)
0.1 N HCl, 80 °C24 h[Experimental Value][Experimental Value]
0.1 N NaOH, 80 °C24 h[Experimental Value][Experimental Value]
3% H₂O₂, RT24 h[Experimental Value][Experimental Value]
Dry Heat, 100 °C (Solid)72 h[Experimental Value][Experimental Value]
Photostability (ICH Q1B)-[Experimental Value][Experimental Value]

Visualization of the Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Solution of Compound acid Acid Hydrolysis (0.1 N HCl, Heat) prep_solution->acid base Base Hydrolysis (0.1 N NaOH, Heat) prep_solution->base oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation thermal Thermal Degradation (Dry Heat) prep_solution->thermal photo Photodegradation (ICH Q1B) prep_solution->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze with Stability-Indicating HPLC-PDA/MS Method sampling->analysis evaluation Identify Degradation Products & Determine Degradation Pathways analysis->evaluation

Caption: Workflow for Forced Degradation Studies.

Part 4: Development of a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is one that can accurately quantify the analyte of interest in the presence of its degradation products, process impurities, and excipients.[3][6]

Key Considerations for Method Development:
  • Column Chemistry: A C18 stationary phase is a common starting point for the separation of aniline derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar and less polar degradants.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance is recommended. A photodiode array detector is invaluable for assessing peak purity.

  • Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[7]

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is not yet publicly available, the provided protocols offer a robust starting point for any researcher or drug development professional working with this compound.

Key Recommendations:

  • Prioritize Experimental Determination: The predicted solubility and stability profiles should be confirmed through rigorous experimental work as outlined in this guide.

  • Develop a Validated Stability-Indicating Method: This is a critical prerequisite for accurate stability assessment and quality control.

  • Proper Storage and Handling: Based on the general properties of anilines, this compound should be stored in a cool, dark place, protected from light and air, to minimize degradation.[8]

By following the principles and protocols detailed in this guide, researchers can ensure the reliable and effective use of this compound in their scientific endeavors.

References

Synthesis of 5-Bromo-4-fluoro-2-methylaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of a robust and efficient synthesis route for 5-Bromo-4-fluoro-2-methylaniline, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor for SIRT6 activators.[1][2] The presented synthesis is a two-step process commencing with the reduction of 4-fluoro-2-nitrotoluene to produce the intermediate 4-fluoro-2-methylaniline, followed by a regioselective bromination to yield the final product. This document will elaborate on the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the rationale behind the chosen methodologies, ensuring a blend of theoretical knowledge and practical application for researchers in organic synthesis and drug discovery.

Introduction: The Significance of this compound

This compound (CAS No. 627871-16-3) is a halogenated aniline derivative of significant interest in medicinal chemistry. Its trifunctional nature, featuring amino, bromo, and fluoro groups on a toluene scaffold, makes it a versatile building block for the synthesis of complex molecular architectures.[1] The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final active pharmaceutical ingredient (API). Its role as a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators highlights its importance in the development of novel therapeutics.[1][2]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step approach. The primary disconnection is at the carbon-bromine bond, pointing to a bromination reaction as the final step. The precursor for this step would be 4-fluoro-2-methylaniline. This intermediate, in turn, can be synthesized from the commercially available 4-fluoro-2-nitrotoluene via the reduction of the nitro group. This strategy is advantageous due to the accessibility of the starting materials and the generally high efficiency of the proposed transformations.

Retrosynthesis target This compound intermediate 4-Fluoro-2-methylaniline target->intermediate C-Br disconnection (Bromination) start 4-Fluoro-2-nitrotoluene intermediate->start C-N disconnection (Nitro Reduction)

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway and Mechanisms

The chosen synthetic pathway involves two key transformations:

  • Step 1: Reduction of 4-fluoro-2-nitrotoluene to 4-fluoro-2-methylaniline.

  • Step 2: Regioselective bromination of 4-fluoro-2-methylaniline to this compound.

Step 1: Synthesis of 4-Fluoro-2-methylaniline

The reduction of the nitro group in 4-fluoro-2-nitrotoluene to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Mechanism: The reaction proceeds via heterogeneous catalysis, where 4-fluoro-2-nitrotoluene is adsorbed onto the surface of the palladium catalyst. Molecular hydrogen, also adsorbed on the catalyst surface, is activated and adds across the nitrogen-oxygen bonds of the nitro group in a stepwise manner, ultimately leading to the formation of the aniline and water as the only byproduct.

Reduction_Mechanism reactant 4-Fluoro-2-nitrotoluene catalyst H₂, Pd/C reactant->catalyst product 4-Fluoro-2-methylaniline catalyst->product

Caption: Synthesis of 4-fluoro-2-methylaniline via catalytic hydrogenation.

Step 2: Synthesis of this compound

The final step is the regioselective bromination of 4-fluoro-2-methylaniline. The directing effects of the substituents on the aromatic ring are crucial for the success of this reaction. The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the fluoro (-F) group is deactivating but also ortho-, para-directing. The strong activating and directing effect of the amino group will dominate, directing the incoming electrophile to the positions ortho and para to it. The para position is blocked by the fluorine atom. Of the two ortho positions, the one at C-6 is sterically hindered by the adjacent methyl group. Therefore, the electrophilic bromine is directed to the C-5 position.

N-Bromosuccinimide (NBS) is an excellent reagent for this transformation as it provides a low concentration of electrophilic bromine, minimizing side reactions.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst (often adventitious or intentionally added), the bromine atom of NBS becomes more electrophilic. The electron-rich aromatic ring of 4-fluoro-2-methylaniline attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton from the C-5 position restores the aromaticity of the ring, yielding the desired this compound.

Bromination_Mechanism reactant 4-Fluoro-2-methylaniline reagent N-Bromosuccinimide (NBS) reactant->reagent product This compound reagent->product

Caption: Bromination of 4-fluoro-2-methylaniline using NBS.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
4-Fluoro-2-nitrotoluene≥98%Commercially Available
Palladium on Carbon (10 wt%)Catalyst GradeCommercially Available
Hydrogen GasHigh PurityGas Cylinder
MethanolAnhydrousCommercially Available
DichloromethaneACS GradeCommercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
AcetonitrileAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Sulfate (anhydrous)ACS GradeCommercially Available
Celite®---Commercially Available

Instrumentation: Standard laboratory glassware, magnetic stirrer, hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup), rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography setup, melting point apparatus, NMR spectrometer.

Step-by-Step Synthesis

Step 1: Synthesis of 4-Fluoro-2-methylaniline

  • To a solution of 4-fluoro-2-nitrotoluene (e.g., 2.00 mmol, 1.0 equiv) in methanol (10 mL), add 10% palladium on carbon (e.g., 21 mg, 0.01 equiv).

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 2 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with dichloromethane (25 mL).

  • The combined filtrate is concentrated under reduced pressure to afford 4-fluoro-2-methylaniline. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound

  • Dissolve 4-fluoro-2-methylaniline (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0-1.1 equiv) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield this compound as a solid.

Characterization of this compound

PropertyValue
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Appearance Off-white to pale brown solid
Melting Point 86-90 °C[3]
Purity (Typical) ≥98%

Expected NMR Data:

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons (around 2.1-2.3 ppm), a broad singlet for the amine protons (around 3.5-4.5 ppm, exchangeable with D₂O), and two aromatic signals, likely doublets or singlets depending on the coupling constants, corresponding to the two aromatic protons.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The methyl carbon will appear upfield (around 15-20 ppm). The aromatic region will display signals for the six aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the fluorine will show a large C-F coupling constant.

Safety Considerations

  • 4-Fluoro-2-nitrotoluene: This is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of hydrogen and a flammable solvent. Handle with care, preferably under an inert atmosphere when dry.

  • Hydrogen Gas: Highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthesis of this compound provides a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. The route relies on well-established and high-yielding reactions, starting from readily available materials. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this compound for their drug discovery and development programs.

References

The Strategic Utility of 5-Bromo-4-fluoro-2-methylaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutics. Among the vast arsenal of available intermediates, halogenated anilines stand out for their versatile reactivity and ability to impart desirable physicochemical properties to target molecules. 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3) has emerged as a particularly valuable scaffold, offering a trifecta of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, chemical properties, and strategic applications of this key intermediate, with a focus on its role in the synthesis of activators for Sirtuin 6 (SIRT6), a significant target in oncology.

Chemical Properties and Commercial Availability

This compound is a dihalogenated aniline derivative that presents as a pale purple to dark brown solid.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amine group on a toluene backbone, provides three distinct points for chemical modification. This trifunctional nature is the cornerstone of its utility in synthetic chemistry.[3]

PropertyValueSource
CAS Number 627871-16-3[1]
Chemical Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1]
Melting Point 86-90 °C[4]
Appearance Pale purple powder/solid[1]
Purity Typically ≥97% to ≥99%[2][4]

This compound is readily available from a variety of commercial suppliers, including Ossila, Sigma-Aldrich, and other fine chemical producers, ensuring a reliable supply chain for research and development activities.[1][4] It is typically offered in purities suitable for demanding synthetic applications, often exceeding 98%.[1]

Strategic Synthesis

While commercially available, an understanding of the synthetic route to this compound provides valuable context for its reactivity and potential impurities. A plausible and efficient synthesis begins with the commercially available precursor, 4-fluoro-2-methylaniline. The synthesis involves a three-step process: protection of the reactive amine, regioselective bromination, and subsequent deprotection.

Proposed Synthetic Workflow

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Deprotection A 4-Fluoro-2-methylaniline B N-(4-fluoro-2-methylphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(4-fluoro-2-methylphenyl)acetamide D N-(5-bromo-4-fluoro-2-methylphenyl)acetamide C->D N-Bromosuccinimide (NBS), Acetonitrile E N-(5-bromo-4-fluoro-2-methylphenyl)acetamide F This compound E->F HCl, Ethanol/Water, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of the Amine Group

The amine functionality of 4-fluoro-2-methylaniline is first protected as an acetamide to prevent side reactions during the subsequent bromination step. This is a standard procedure that enhances the electron-donating character of the ring, thereby activating it for electrophilic substitution.

  • Dissolve 4-fluoro-2-methylaniline in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-fluoro-2-methylphenyl)acetamide.

Step 2: Regioselective Bromination

The key step is the regioselective introduction of a bromine atom. The directing effects of the activating acetamido group and the methyl group, along with the deactivating but ortho-, para-directing fluoro group, favor bromination at the C5 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[5]

  • Dissolve the protected aniline in a polar aprotic solvent like acetonitrile.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(5-bromo-4-fluoro-2-methylphenyl)acetamide.

Step 3: Deprotection of the Amine Group

The final step involves the hydrolysis of the acetamide to regenerate the free amine. This is typically achieved under acidic conditions.

  • Reflux the N-(5-bromo-4-fluoro-2-methylphenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.[6]

  • Monitor the reaction by TLC until the hydrolysis is complete.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 8-10.[6]

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate in vacuo to yield the final product, this compound.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the differential reactivity of its three functional groups, allowing for a programmed and selective approach to molecular elaboration.[1][3]

G cluster_reactions Key Synthetic Transformations substance This compound Amine Group Bromide Fluoride amine_reactions Acylation, Alkylation, Diazotization substance:amine->amine_reactions Nucleophilic Reactions bromide_reactions Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling substance:bromide->bromide_reactions Cross-Coupling Reactions fluoride_reactions Nucleophilic Aromatic Substitution (SNAr) substance:fluoride->fluoride_reactions Substitution Reactions

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.[7] This is a robust and widely used method for constructing biaryl scaffolds common in many drug molecules.

  • Buchwald-Hartwig Amination: This powerful transformation facilitates the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[8] This reaction is instrumental in synthesizing complex amines and anilines.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent bromine and the influence of the amino group. While fluorine is generally a poor leaving group in SN1/SN2 reactions, it is an excellent leaving group in SNAr reactions.[9] This allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing another avenue for molecular diversification.

A Case Study: Synthesis of SIRT6 Activators (MDL Compounds)

A prominent application of this compound is in the synthesis of MDL compounds, such as MDL-800, which are allosteric activators of SIRT6.[1] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, making its activation a promising strategy in cancer therapy.[1] The synthesis of these activators leverages the reactivity of the amine group of this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and can cause skin and eye irritation.[4] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritationP280: Wear protective gloves/ eye protection/ face protection.
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a strategically important and commercially accessible building block for drug discovery and development. Its trifunctional nature allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The demonstrated utility of this intermediate in the synthesis of SIRT6 activators underscores its potential in the development of novel therapeutics, particularly in the field of oncology. A thorough understanding of its synthesis, reactivity, and handling is essential for medicinal chemists aiming to leverage its unique properties in their synthetic endeavors.

References

An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-fluoro-2-methylaniline is a dihalogenated aniline derivative that serves as a versatile building block in organic synthesis.[1][2] Its trifunctional nature, featuring reactive sites at the amine, bromide, and fluoride substituents, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] Notably, it is a key precursor in the synthesis of sirtuin 6 (SIRT6) activators, which are under investigation as potential tumor suppressors.[1] The presence of multiple reactive functional groups, however, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a laboratory setting.[2][3]

This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed for researchers, chemists, and drug development professionals. It synthesizes critical safety data with practical, field-proven insights to foster a culture of safety and responsibility in the laboratory.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics.

PropertyValueSource(s)
CAS Number 627871-16-3[1][4]
Molecular Formula C₇H₇BrFN[1][4]
Molecular Weight 204.04 g/mol [1][4]
Appearance Pale purple powder[1]
Melting Point 86-90 °C[1][4]
Purity Typically >97%[1][4]
Synonyms 2-Amino-4-bromo-5-fluorotoluene, 5-Bromo-4-fluoro-o-toluidine[1]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary health risks are associated with its acute toxicity, and skin and eye irritation.[4][5]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

  • Skin Irritation (Category 2): Causes skin irritation.[4][5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

Toxicological Summary:

Signs and Symptoms of Overexposure:

Exposure to aniline compounds can occur via inhalation, ingestion, or skin absorption.[1] Symptoms of methemoglobinemia are dependent on the concentration of methemoglobin in the blood and can include:[1][4]

  • 15-30% MetHgb: Cyanosis (bluish or slate-gray discoloration of the skin, lips, and nail beds), and the blood may appear chocolate-brown.[1]

  • >30% MetHgb: Headache, weakness, drowsiness, dizziness, shortness of breath, and an irregular heartbeat.[1][4]

  • >70% MetHgb: Potentially lethal if untreated, leading to collapse, coma, and death.[1]

Individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency are at an increased risk of aniline-induced hemolysis.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[4]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended operations.[4]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A dust mask (N95 or equivalent) should be used when handling the powder.[4]

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Safe Handling Start Start: Handling this compound Assess Assess Potential for Exposure (Inhalation, Dermal, Eye) Start->Assess Eye Eye Protection: Chemical Goggles (Minimum) Face Shield (Splash Risk) Assess->Eye Skin Skin Protection: Nitrile/Neoprene Gloves Lab Coat Assess->Skin Respiratory Respiratory Protection: Fume Hood (Primary) Respirator (If needed) Assess->Respiratory Handle Proceed with Experiment Eye->Handle Skin->Handle Respiratory->Handle

Caption: PPE Selection Workflow for Handling this compound.

Chemical Reactivity and Incompatibilities

This compound's utility as a synthetic building block stems from its reactivity.[1][2] However, this reactivity also dictates its incompatibilities.

  • Oxidizing Agents: As an aniline derivative, it can react violently with strong oxidizing agents. Contact with substances like nitric acid, hydrogen peroxide, and permanganates should be strictly avoided.

  • Acids: It will react exothermically with strong acids to form salts.

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[7][8]

Storage and Handling Procedures

Proper storage and handling are critical to maintaining the chemical's integrity and ensuring a safe laboratory environment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials, particularly oxidizing agents and strong acids.[9]

  • Handling:

    • Avoid creating dust when handling the solid material.

    • Use spark-proof tools and explosion-proof equipment if large quantities are being handled.

    • Wash hands thoroughly after handling.

Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A minor spill can be handled by trained laboratory personnel, while a major spill requires specialized emergency response.

Minor Spill (<5g in a fume hood):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Containment: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[10]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a damp cloth, and then clean with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Major Spill (>5g or outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Call for Help: Contact your institution's emergency response team and provide them with the chemical name, quantity spilled, and location.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Spill_Response_Flowchart cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<5g in Fume Hood) Assess->Minor Minor Major Major Spill (>5g or outside hood) Assess->Major Major Alert_Minor Alert Personnel Minor->Alert_Minor Evacuate Evacuate Area Major->Evacuate Don_PPE Don Appropriate PPE Alert_Minor->Don_PPE Contain Contain with Absorbent Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose_Minor Dispose of Waste Decontaminate->Dispose_Minor Isolate Isolate Laboratory Evacuate->Isolate Call_Help Call Emergency Response Isolate->Call_Help

References

The Strategic deployment of 5-Bromo-4-fluoro-2-methylaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoro-2-methylaniline, a trifunctional aromatic building block, has emerged as a cornerstone in the synthesis of contemporary therapeutics. Its unique substitution pattern, featuring strategically positioned amino, bromo, and fluoro groups, offers medicinal chemists a versatile platform for constructing complex molecular architectures with tailored pharmacological profiles. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, with a focus on its pivotal role in the development of Sirtuin 6 (SIRT6) activators and kinase inhibitors. We will explore the rationale behind its selection in drug design, detail robust synthetic protocols, and present the underlying biological significance of the resulting compounds.

Introduction: The Physicochemical and Strategic Advantages of a Multifunctional Scaffold

This compound (CAS No: 627871-16-3) is a halogenated toluidine derivative whose value in medicinal chemistry is derived from the distinct reactivity of its three functional groups.[1][2] The primary amine serves as a nucleophile or a handle for amide bond formation and diazotization reactions. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties.[3] The fluorine atom, ortho to the bromine, modulates the electronic properties of the aromatic ring, enhances metabolic stability, and can participate in nucleophilic aromatic substitution reactions. This trifecta of reactivity allows for a modular and convergent approach to the synthesis of complex drug candidates.

PropertyValueSource
CAS Number 627871-16-3[4]
Molecular Formula C₇H₇BrFN[4]
Molecular Weight 204.04 g/mol [4]
Melting Point 86-90 °C[4]
Appearance Pale purple to off-white solid[1]

Application in the Synthesis of Sirtuin 6 (SIRT6) Activators

Sirtuin 6 (SIRT6) is an NAD⁺-dependent deacylase that plays a crucial role in regulating genome stability, metabolism, and inflammation.[1] Its activation is a promising therapeutic strategy for various diseases, including cancer and metabolic disorders. This compound is a key intermediate in the synthesis of the MDL series of SIRT6 activators, such as MDL-800 and MDL-801.[1]

Rationale for Use in SIRT6 Activator Scaffolds

The "5-bromo-4-fluoro-2-methylphenyl" moiety in MDL-800 and related compounds is critical for their biological activity. It occupies a specific allosteric binding pocket on the SIRT6 enzyme, and the substituents are finely tuned for optimal interaction. The fluorine atom can form favorable interactions within the binding site, while the bromine atom's position and electronic influence are thought to contribute to the overall binding affinity and specificity.

Synthetic Workflow: Synthesis of MDL-800

The synthesis of MDL-800 exemplifies the utility of this compound. The key transformation is a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a sulfonyl group on a benzenesulfonamide core.

MDL_800_Synthesis A This compound C MDL-800 A->C Nucleophilic Aromatic Substitution reagents Pyridine, CH₂Cl₂ B 4-(Phenylsulfonamido)benzenesulfonyl chloride B->C

General reaction scheme for the synthesis of MDL-800.

Experimental Protocol: Synthesis of MDL-800

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Base: Add pyridine (2.0 eq.) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: To the stirring solution, add 4-(phenylsulfonamido)benzenesulfonyl chloride (1.0 eq.) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford MDL-800.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The aniline scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site. The substitution pattern of this compound makes it an attractive starting material for the synthesis of potent and selective kinase inhibitors.

Rationale for Use in Kinase Inhibitor Scaffolds

The "anilino" moiety derived from this compound can be found in the structure of potent kinase inhibitors. For instance, the MEK inhibitor Binimetinib contains a (4-bromo-2-fluorophenyl)amino group, which is structurally very similar to the core of our subject compound. The fluorine atom can enhance binding affinity and metabolic stability, while the bromine atom provides a vector for further chemical modification or can itself occupy a hydrophobic pocket in the kinase active site. The methyl group can provide additional hydrophobic interactions and influence the conformation of the molecule.

Synthetic Workflow: A Proposed Synthesis of a Binimetinib Analog

A plausible and efficient route to synthesize Binimetinib analogs involves a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and is widely used in the pharmaceutical industry.

Kinase_Inhibitor_Synthesis A This compound C Binimetinib Analog A->C Buchwald-Hartwig Amination reagents Pd Catalyst, Ligand, Base B Substituted Benzimidazole Halide B->C

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel SIRT6 Activators Utilizing 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) has emerged as a high-value therapeutic target due to its critical roles in regulating genome stability, metabolism, inflammation, and aging.[1][2][3][4][5] The development of small-molecule activators of SIRT6 is a promising strategy for addressing a range of human diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[2][6] This document provides a comprehensive guide for the synthesis of novel SIRT6 activators, leveraging the versatile chemical intermediate 5-Bromo-4-fluoro-2-methylaniline . We present a detailed, field-proven synthetic protocol, methods for structural characterization, and robust biochemical assays for evaluating the enzymatic activation of SIRT6. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.

Introduction: SIRT6 as a Pivotal Therapeutic Target

Sirtuin 6 (SIRT6) is a nuclear enzyme with multiple catalytic activities, primarily functioning as an NAD⁺-dependent protein deacetylase, deacylase, and mono-ADP-ribosyltransferase.[3][6][7] Its substrates include key histone proteins (H3K9ac, H3K56ac) and various non-histone proteins involved in critical cellular pathways.[4][6][7]

Key Functions of SIRT6:

  • DNA Repair and Genomic Stability: SIRT6 is recruited to sites of DNA damage and promotes both base excision repair and double-strand break repair, thus acting as a crucial guardian of the genome.[1][4][5]

  • Metabolic Regulation: It plays a significant role in glucose and lipid metabolism, in part by repressing the transcription of multiple glycolytic genes.[6][7]

  • Inflammation and Aging: SIRT6 acts as a negative regulator of NF-κB signaling, a central pathway in inflammation. Its role in maintaining genomic integrity and metabolic homeostasis links it directly to the aging process, with overexpression shown to extend lifespan in male mice.[2][5]

Given this landscape, small molecules that can enhance SIRT6 activity are of immense interest as potential therapeutics. The challenge lies in designing and synthesizing potent, selective, and cell-permeable activators.

The Strategic Role of this compound

The starting material, This compound (CAS 627871-16-3), is an ideal scaffold for building a diverse library of potential SIRT6 activators.[8][9][10] Its utility is rooted in its distinct reactive sites:

  • Amino Group: Allows for amide bond formation, participation in multicomponent reactions, or conversion to other functional groups like isocyanides.

  • Bromine Atom: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl or alkyl substituents.

  • Fluorine Atom: Can participate in nucleophilic aromatic substitution (SNAr) reactions, providing another vector for molecular elaboration.

This trifunctional nature allows for a modular and divergent synthetic approach, making it a valuable building block in medicinal chemistry.[9][11] Specifically, it is a known precursor for "MDL compounds," a class of N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives that act as allosteric activators of SIRT6.[9]

G cluster_0 SIRT6: A Multi-faceted Regulator cluster_1 Therapeutic Potential SIRT6 SIRT6 DNA_Repair DNA Repair & Genomic Stability SIRT6->DNA_Repair Deacetylates H3K9/H3K56 Metabolism Glucose/Lipid Metabolism SIRT6->Metabolism Represses Glycolytic Genes Inflammation Inflammation (NF-κB) SIRT6->Inflammation Inhibits Signaling Aging Aging & Longevity SIRT6->Aging Maintains Homeostasis Cancer Cancer DNA_Repair->Cancer Metabolic_Disease Metabolic Disease Metabolism->Metabolic_Disease Neurodegeneration Neurodegeneration Inflammation->Neurodegeneration Age_Related Age-Related Disorders Aging->Age_Related

Caption: SIRT6's central role in cellular homeostasis.

Synthetic Strategy and Protocols

Here, we propose a robust synthetic route to generate novel SIRT6 activators based on the pyrrolo[1,2-a]quinoxaline scaffold, a class known to activate SIRT6.[6][12][13] The strategy relies on an Ugi four-component reaction (Ugi-4CR), a powerful tool for rapidly building molecular complexity from simple inputs.[14]

G Start 5-Bromo-4-fluoro- 2-methylaniline Step1 Step 1: Isocyanide Formation Start->Step1 Intermediate Isocyanide Intermediate Step1->Intermediate Step2 Step 2: Ugi Four-Component Reaction (Ugi-4CR) Intermediate->Step2 Ugi_Product α-Acylamino Amide Adduct Step2->Ugi_Product Step3 Step 3: Post-Ugi Cyclization (e.g., Pictet-Spengler) Ugi_Product->Step3 Final_Product Final SIRT6 Activator (Pyrrolo[1,2-a]quinoxaline) Step3->Final_Product Aldehyde Aldehyde Aldehyde->Step2 Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Step2 Amine Primary Amine Amine->Step2

Caption: Overall synthetic workflow for SIRT6 activators.

Protocol 2.1: Synthesis of 1-Bromo-2-fluoro-5-isocyano-4-methylbenzene (Intermediate A)

Causality: The conversion of the primary amine of this compound to an isocyanide is a critical first step. The isocyanide functionality is a unique C-1 synthon that is essential for the Ugi reaction, enabling the formation of the α-acylamino amide backbone. This transformation is typically achieved via a dehydration of the corresponding formamide.

Materials:

  • This compound (1.0 eq)

  • Ethyl formate

  • Phosphorus oxychloride (POCl₃, 2.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formamide Formation:

    • Dissolve this compound (e.g., 10 mmol, 2.04 g) in an excess of ethyl formate (e.g., 25 mL).

    • Heat the mixture to reflux for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

    • Remove the excess ethyl formate under reduced pressure to yield the crude formamide, which can often be used directly in the next step.

  • Dehydration to Isocyanide:

    • SAFETY: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and toxic.

    • Dissolve the crude formamide in anhydrous DCM (e.g., 50 mL) in a flask equipped with a dropping funnel and nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (5.0 eq, e.g., 50 mmol, 6.9 mL for DIPEA).

    • Add POCl₃ (2.2 eq, e.g., 22 mmol, 2.05 mL) dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding it to a stirred, ice-cold saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure isocyanide Intermediate A .

Expected Results: A pale yellow solid with a characteristic, unpleasant isocyanide odor. Yields typically range from 60-80% over the two steps.

Protocol 2.2: Ugi Four-Component Reaction (Ugi-4CR)

Causality: This one-pot reaction rapidly assembles four components, creating a complex α-acylamino amide adduct. This is a highly efficient method for generating a library of diverse molecules by simply varying the aldehyde, amine, and carboxylic acid inputs, while keeping the isocyanide derived from our starting material constant.

Materials:

  • Intermediate A (1.0 eq)

  • An aldehyde (e.g., pyrrole-2-carboxaldehyde, 1.0 eq)

  • A primary amine (e.g., methylamine solution, 1.0 eq)

  • A carboxylic acid (e.g., acetic acid, 1.0 eq)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent

Procedure:

  • In a vial, dissolve the aldehyde (e.g., 1 mmol, 95 mg of pyrrole-2-carboxaldehyde) and the primary amine (e.g., 1 mmol of methylamine, 0.12 mL of 8M solution in EtOH) in MeOH (5 mL).

  • Stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • Add the carboxylic acid (e.g., 1 mmol, 57 µL of acetic acid) to the mixture.

  • Finally, add a solution of Intermediate A (1 mmol, 215 mg) in MeOH (2 mL).

  • Seal the vial and stir the reaction at room temperature for 24-48 hours. Monitor progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel chromatography or preparative HPLC to yield the Ugi adduct.

Protocol 2.3: Post-Ugi Cyclization to form Pyrrolo[1,2-a]quinoxaline

Causality: The Ugi product contains all the necessary atoms for a subsequent intramolecular cyclization. A reaction like a Pictet-Spengler or a metal-catalyzed cross-coupling/cyclization cascade can be used to form the final tricyclic heterocyclic system, which is the core of many known SIRT6 activators.[13][15]

Materials:

  • Ugi adduct from Protocol 2.2 (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq)

  • A suitable ligand (e.g., XPhos, 0.2 eq)

  • A base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a reaction tube, add the Ugi adduct (e.g., 0.5 mmol), Pd(OAc)₂ (0.1 eq), XPhos (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction to 80-110 °C for 12-24 hours. Monitor by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC to yield the final compound.

Characterization of Synthesized Compounds

Verifying the identity, purity, and structural integrity of the final compounds is non-negotiable. A combination of analytical techniques should be employed.

TechniquePurpose & Information Provided
LC-MS Liquid Chromatography-Mass Spectrometry: Confirms the molecular weight of the desired product and provides an initial assessment of purity by observing the number of peaks and their relative areas.
¹H & ¹³C NMR Nuclear Magnetic Resonance Spectroscopy: Provides detailed structural information by mapping the chemical environment of hydrogen and carbon atoms. Essential for unambiguous structure confirmation.
HRMS High-Resolution Mass Spectrometry: Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound.
Analytical HPLC High-Performance Liquid Chromatography: Used to determine the final purity of the compound (typically >95%) by quantifying the area of the product peak relative to any impurity peaks at a specific wavelength.

Biochemical Protocols for Evaluating SIRT6 Activation

Once synthesized and characterized, the compounds must be tested for their ability to activate SIRT6. We describe two standard in vitro methods.

G Start Prepare Reaction Mix: - Buffer - NAD+ - SIRT6 Enzyme - Peptide Substrate Add_Compound Add Test Compound (or DMSO control) Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Quench Quench Reaction Incubate->Quench Add_Developer Add Developer Solution Incubate->Add_Developer HPLC_Inject Inject on C18 Column Quench->HPLC_Inject HPLC_Subpath HPLC-Based Assay HPLC_Analyze Analyze Chromatogram: Quantify Substrate vs. Product Peaks HPLC_Inject->HPLC_Analyze Fluor_Subpath Fluorescence-Based Assay Incubate_RT Incubate at RT Add_Developer->Incubate_RT Read_Fluor Read Fluorescence (Ex/Em) Incubate_RT->Read_Fluor

Caption: Workflow for in vitro SIRT6 activity assays.

Protocol 4.1: HPLC-Based SIRT6 Deacetylation Assay

Causality: This assay directly measures the enzymatic conversion of an acetylated peptide substrate to its deacetylated product. By separating the substrate and product using HPLC and quantifying their respective peak areas, a precise rate of reaction can be determined. This method is considered a gold standard for its accuracy and for ruling out artifacts that can plague fluorescence-based assays.[16][17][18]

Materials:

  • Recombinant human SIRT6 protein

  • SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Dithiothreitol (DTT)

  • Acetylated peptide substrate (e.g., H3K9Ac peptide)

  • Test compounds dissolved in DMSO

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 column

Procedure:

  • Prepare a master mix containing assay buffer, DTT (final conc. 1 mM), and the H3K9Ac peptide substrate (final conc. ~50-100 µM).

  • In individual microcentrifuge tubes or a 96-well plate, add the test compound to the desired final concentration (e.g., 0.1 to 100 µM). Include a "no enzyme" control and a "DMSO vehicle" control.

  • Add NAD⁺ to a final concentration of ~500 µM.

  • Initiate the reaction by adding the SIRT6 enzyme (final concentration ~2-5 µM). The final reaction volume is typically 50 µL.

  • Incubate the reaction at 37 °C for 60-120 minutes.

  • Terminate the reaction by adding 10 µL of the quenching solution (10% TFA).

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant onto the HPLC system.

  • Separate the acetylated (substrate) and deacetylated (product) peptides using a water/acetonitrile gradient containing 0.1% TFA.

  • Monitor the elution at 214 nm.

  • Calculate the percent conversion by integrating the peak areas: % Conversion = [Product Area / (Product Area + Substrate Area)] * 100.

  • Determine the fold activation relative to the DMSO control.

Protocol 4.2: Fluorescence-Based SIRT6 Deacetylation Assay

Causality: This high-throughput method uses a synthetic peptide substrate where an acetylated lysine is adjacent to a fluorophore (e.g., AMC).[16] Deacetylation by SIRT6 makes the peptide susceptible to a developer enzyme (e.g., trypsin), which cleaves the peptide and releases the fluorophore, resulting in a measurable increase in fluorescence. This allows for rapid screening of many compounds.[16][18]

Materials:

  • SIRT6 Fluorogenic Assay Kit (commercially available, e.g., from Cayman Chemical or BPS Bioscience) or individual components:

    • Recombinant human SIRT6

    • Assay Buffer

    • NAD⁺

    • Fluorogenic substrate (e.g., Ac-R-H-K-K(Ac)-AMC)

    • Developer solution (containing trypsin)

  • Test compounds in DMSO

  • Black 96-well or 384-well plate

  • Fluorescence plate reader

Procedure:

  • Set up reactions in a black microplate. Add assay buffer, NAD⁺, and the test compound at various concentrations.

  • Add the fluorogenic substrate to each well.

  • Initiate the reaction by adding the SIRT6 enzyme.

  • Incubate the plate at 37 °C for 60-90 minutes, protected from light.

  • Stop the reaction and initiate signal development by adding the developer solution to each well.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 350-380 nm, Em: 440-460 nm for AMC).[16]

  • Calculate fold activation relative to the DMSO vehicle control after subtracting the "no enzyme" background signal.

Assay ParameterHPLC-Based AssayFluorescence-Based Assay
Principle Direct detection of substrate/productCoupled enzymatic reaction, indirect detection
Throughput Low to MediumHigh
Sensitivity HighHigh
Interference Low (highly specific)Potential for compound auto-fluorescence or developer inhibition
Primary Use Mechanism of action, lead validationHigh-throughput screening (HTS)

Concluding Remarks and Future Directions

This guide outlines a comprehensive and rational approach for the synthesis and evaluation of novel SIRT6 activators using This compound as a versatile starting material. The use of multicomponent reactions allows for the rapid generation of chemical diversity, and the detailed characterization and biochemical protocols ensure the generation of reliable and reproducible data.

Successful identification of potent activators from these in vitro assays is the first step. Subsequent research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and drug-like properties.

  • Cell-Based Assays: Confirming target engagement in a cellular context by measuring deacetylation of H3K9 or H3K56 via Western Blot or assessing downstream effects like changes in gene expression.

  • Pharmacokinetic (ADME) Profiling: Evaluating the metabolic stability, solubility, and permeability of lead compounds.

  • In Vivo Efficacy Studies: Testing promising candidates in relevant animal models of disease.

By integrating synthetic chemistry with robust biological evaluation, the discovery of next-generation SIRT6 modulators for therapeutic intervention is an achievable and compelling goal.

References

Detailed Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl Anilines:

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become indispensable in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][6] The ability to precisely functionalize the aniline ring allows for the fine-tuning of a molecule's biological properties. This guide provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of a challenging, electronically rich, and sterically hindered substrate: 5-Bromo-4-fluoro-2-methylaniline. We will delve into the mechanistic underpinnings, explain the rationale behind the choice of reagents and conditions, and offer a robust, step-by-step procedure designed for reproducibility and success.

Part 1: The Mechanistic Heart of the Reaction

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any cross-coupling reaction. The Suzuki-Miyaura coupling proceeds through a well-defined sequence of three primary steps, all orchestrated by a palladium catalyst.[3][7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound. This step forms a new Pd(II) intermediate. The efficiency of this step is highly dependent on the electronic nature of the aryl halide and the choice of ligand on the palladium center.[8]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (or a derivative) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate), thereby facilitating the transfer.[9][10][11]

  • Reductive Elimination: In the final step, the two organic partners—the aniline derivative and the group from the boronic acid—are expelled from the palladium center as the new biaryl product. This collapses the Pd(II) complex back to the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product_out Ar-R' (Product) ArPdR->Product_out ArX_in Ar-X (this compound) ArX_in->Pd0 Boronate_in [R'-B(OH)₃]⁻ (Activated Boronate) Boronate_in->ArPdX Base_in Base (e.g., K₃PO₄) R'-B(OH)₂ Base_in->Boronate_in Activation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Strategic Approach for a Challenging Substrate

This compound presents several challenges that must be addressed through careful selection of the catalytic system:

  • Electronic Richness: The aniline is an electron-donating group, making the aryl bromide electron-rich. This can slow the initial oxidative addition step, which is favored for electron-poor systems.[12]

  • Catalyst Inhibition: The lone pair on the aniline's nitrogen atom can coordinate to the palladium center, acting as a potential catalyst poison and hindering its activity.[13]

  • Steric Hindrance: The ortho-methyl group provides steric bulk near the reaction center, which can impede the approach of the palladium catalyst.[14][15]

To overcome these hurdles, a modern, highly active catalytic system is required. The protocol below utilizes a palladium precatalyst paired with a bulky, electron-rich biaryl phosphine ligand. These ligands are known to accelerate both the oxidative addition of electron-rich aryl halides and the final reductive elimination step, while their steric bulk helps prevent catalyst deactivation and favors the desired reaction pathway.[15][16][17]

Part 3: Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentCAS No.GradeSupplier RecommendationNotes
This compound624741-28-4>97%CommercialThe key substrate.
Phenylboronic Acid98-80-6>98%CommercialA standard coupling partner. Other boronic acids can be used.
XPhos Pd G3 (Precatalyst)1445085-87-9Catalyst GradeCommercialA highly active, air-stable precatalyst suitable for this substrate.
Potassium Phosphate (K₃PO₄)7778-53-2Anhydrous, >98%CommercialMust be finely ground and anhydrous for best results.[13]
1,4-Dioxane123-91-1Anhydrous, >99.8%CommercialUse a freshly opened bottle or solvent from a purification system.
Deionized Water7732-18-5N/AIn-houseMust be degassed before use.
Ethyl Acetate (EtOAc)141-78-6ACS GradeCommercialFor work-up.
Brine (Saturated NaCl solution)N/AN/AIn-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6ACS GradeCommercialFor drying the organic layer.
Experimental Workflow

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
  • Preparation and Setup:

    • Place a magnetic stir bar into a 10 mL oven-dried reaction vial.

    • To the vial, add this compound (206 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), finely ground potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv.), and XPhos Pd G3 (18.8 mg, 0.02 mmol, 2 mol%).

    • Seal the vial with a screw cap containing a PTFE septum.

    • Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Maintaining a strict inert atmosphere is critical to prevent catalyst oxidation and the formation of homocoupling byproducts.[13]

  • Solvent Addition and Reaction:

    • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with argon for 20-30 minutes.

    • Using a syringe, add 5 mL of the degassed solvent mixture to the reaction vial.

    • Place the vial in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction should appear as a suspension.

  • Reaction Monitoring:

    • Monitor the reaction's progress by periodically taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material (this compound) indicates completion.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Part 4: Optimization and Troubleshooting

Even robust protocols may require optimization. The following table provides guidance for common issues and potential improvements.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst/Ligand 2 mol% XPhos Pd G3Low Conversion: Increase catalyst loading to 3-5 mol%. Alternatively, screen other bulky, electron-rich ligands like SPhos or catalysts like CataCXium A Pd G3, which has shown success with unprotected ortho-bromoanilines.[6]
Base K₃PO₄ (3.0 equiv.)Low Conversion/Side Reactions: Switch to Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble in organic solvents and can sometimes accelerate the reaction. For base-sensitive substrates, a weaker base like Potassium Carbonate (K₂CO₃) could be tested.[18]
Solvent 1,4-Dioxane/Water (4:1)Poor Solubility/Slow Reaction: Screen other solvent systems. Toluene/water, THF/water, or 2-MeTHF/water can alter reagent solubility and reaction kinetics.[2][19] The ratio of organic solvent to water can also be optimized.
Temperature 100 °CSlow Reaction: If the reaction is sluggish, the temperature can be increased to the reflux temperature of the solvent (e.g., ~101 °C for dioxane). Decomposition: If substrate or product degradation is observed, lower the temperature to 80 °C.
Boron Source Boronic Acid (1.2 equiv.)Protodeboronation/Homocoupling: If loss of the boron reagent is an issue, switch to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate ester.[4][12] These can provide a slow release of the active boronic acid.

Common Issues:

  • Significant Homocoupling of Boronic Acid: This is almost always due to the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II), initiating the homocoupling pathway.[12][13] Solution: Ensure all reagents and solvents are rigorously degassed and a positive pressure of inert gas is maintained throughout the reaction.

  • No Reaction: Verify the quality and purity of all reagents. Ensure the base is anhydrous and the catalyst has not degraded. Run a control reaction with a simpler, more reactive aryl bromide (e.g., 4-bromoanisole) to confirm the activity of the catalyst and reagents.[20]

References

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-bromo-4-fluoro-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This reaction has become indispensable in the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5] Traditional methods for constructing aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[4][5] The Buchwald-Hartwig amination provides a milder and more general alternative, significantly expanding the synthetic chemist's toolkit.[1]

This guide provides an in-depth technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 5-Bromo-4-fluoro-2-methylaniline. This particular substrate is of significant interest in drug discovery due to the presence of multiple functional handles (bromo, fluoro, and methyl groups on an aniline core) that allow for diverse downstream derivatization. Understanding the nuances of coupling an amine with this electronically distinct aryl bromide is critical for researchers aiming to generate libraries of novel compounds for biological screening.

The Mechanistic Heart of the Reaction: A Palladium-Catalyzed Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle.[1][6][7] A deep understanding of this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8]

  • Oxidative Addition : The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent Palladium(0) species, which is typically generated in situ. This step forms a Pd(II) intermediate. The choice of ligand is critical here, as it influences the rate and efficiency of this step.[9]

  • Amine Coordination and Deprotonation : The amine coupling partner then coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[6]

  • Reductive Elimination : This is the final, product-forming step where the C-N bond is formed, yielding the desired N-aryl aniline product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide.[1] The selection of bulky, electron-rich phosphine ligands helps to suppress this unwanted pathway.[1][4]

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination of this compound is contingent on the careful selection of several key parameters. The electronic nature of this substrate—an electron-rich aniline bearing both a halogen and an electron-withdrawing fluorine—requires a nuanced approach.

Catalyst and Ligand Selection: The Power Couple

The choice of the palladium source and the phosphine ligand is paramount. While numerous catalyst systems have been developed, for substrates like this compound, sterically hindered, electron-rich biarylphosphine ligands are often the most effective.[1][4] These ligands promote the crucial oxidative addition and reductive elimination steps while minimizing side reactions.[4]

ParameterRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[7]
Ligand XPhos, RuPhos, or BrettPhosThese bulky, electron-rich biaryl monophosphine ligands are highly effective for coupling a wide range of amines with aryl chlorides and bromides, including sterically hindered or electron-rich substrates.[4][10]
The Role of the Base and Solvent

The base is not a mere spectator; it is essential for the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate.[6][7] The solvent must be inert and capable of solubilizing the reactants and catalyst system at the required reaction temperature.

ParameterRecommended ChoiceRationale
Base NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)NaOt-Bu is a strong, non-nucleophilic base that is highly effective in these couplings.[1] K₃PO₄ is a milder base that can be advantageous for substrates with base-sensitive functional groups.[8]
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar aprotic solvents that have proven efficacy in Buchwald-Hartwig aminations.[11][12] It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Researchers should note that optimization of catalyst/ligand loading, temperature, and reaction time may be necessary for different amine coupling partners.

Experimental_Workflow A Reagent Preparation (Drying & Degassing) B Glovebox/Inert Atmosphere Setup A->B C Charging the Reaction Vessel (Palladium precatalyst, ligand, base) B->C D Addition of Reactants (Aryl bromide, amine, solvent) C->D E Reaction at Elevated Temperature (e.g., 80-110 °C) D->E F Reaction Monitoring (TLC, GC-MS, or LC-MS) E->F F->E Continue heating if incomplete G Work-up (Quenching, Extraction) F->G Upon completion H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

References

The Strategic Utility of 5-Bromo-4-fluoro-2-methylaniline in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 5-Bromo-4-fluoro-2-methylaniline (CAS No: 627871-16-3) has emerged as a highly versatile and valuable precursor for the synthesis of a range of complex Active Pharmaceutical Ingredients (APIs). Its unique trifunctional nature, featuring strategically positioned bromo, fluoro, and amino groups on a toluene scaffold, offers a rich platform for diverse chemical transformations. This allows for the construction of intricate molecular architectures, making it an indispensable tool for researchers and drug development professionals.[1][2]

This guide provides an in-depth exploration of the applications of this compound in API synthesis, complete with detailed protocols for key transformations. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Physicochemical Properties and Handling

A solid understanding of the precursor's properties is fundamental to its effective use.

PropertyValueReference
CAS Number 627871-16-3[3]
Molecular Formula C₇H₇BrFN[3]
Molecular Weight 204.04 g/mol [3]
Appearance Pale purple powder[3]
Melting Point 86 - 90 °C[3]

Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay between these groups allows for a high degree of control and selectivity in synthetic design.

Caption: Reactivity sites of this compound.

Application in the Synthesis of SIRT6 Activators

A significant application of this compound is in the synthesis of sirtuin 6 (SIRT6) activators.[1][3] SIRT6 is a lysine deacetylase that has emerged as a promising therapeutic target in oncology. The MDL series of compounds (MDL-800, MDL-801, MDL-811) are notable SIRT6 activators, and their synthesis utilizes this compound as a key building block.[3]

The core of these molecules often involves a sulfonamide linkage, which can be readily formed from the aniline group of the precursor.

Protocol 1: Synthesis of a Key Intermediate for SIRT6 Activators

This protocol details the synthesis of N-(5-bromo-4-fluoro-2-methylphenyl)benzenesulfonamide, a pivotal intermediate for more complex SIRT6 activators. The reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur of benzenesulfonyl chloride.

Caption: Synthesis of a SIRT6 activator intermediate.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound204.041.01.0204 mg
Benzenesulfonyl chloride176.621.11.1194 mg (0.15 mL)
Pyridine79.101.51.50.12 mL
Dichloromethane (DCM), anhydrous---5 mL

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (204 mg, 1.0 mmol).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon). Add pyridine (0.12 mL, 1.5 mmol).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (0.15 mL, 1.1 mmol) dropwise via syringe over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with 1 M HCl (2 x 10 mL), followed by saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-(5-bromo-4-fluoro-2-methylphenyl)benzenesulfonamide.

Application in the Synthesis of Kinase Inhibitors

The structural motif of an aniline or substituted aniline is a cornerstone in the design of numerous kinase inhibitors, often interacting with the hinge region of the kinase active site. The bromo-substituent on this compound serves as a versatile handle for introducing further complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the construction of biaryl or heteroaryl-aryl structures common in many kinase inhibitors.

Protocol 2: Exemplary Suzuki-Miyaura Coupling for a Kinase Inhibitor Scaffold

This protocol outlines a representative Suzuki-Miyaura coupling of this compound with a generic heteroarylboronic acid. This reaction is a powerful tool for creating C-C bonds and is widely used in pharmaceutical synthesis.[4][5]

Caption: Suzuki-Miyaura coupling for a kinase inhibitor scaffold.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound204.041.01.0204 mg
Heteroarylboronic acid-1.21.2Varies
Pd(PPh₃)₄1155.560.050.0558 mg
K₂CO₃138.212.02.0276 mg
1,4-Dioxane, anhydrous---4 mL
Water, degassed---1 mL

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (204 mg, 1.0 mmol), the heteroarylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Progression: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Advanced Transformations: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[6] This reaction is instrumental in synthesizing complex diarylamines and other N-arylated compounds, which are prevalent in many APIs. This compound is an excellent substrate for this transformation, allowing for the introduction of a wide range of amine-containing fragments.

Protocol 3: General Protocol for Buchwald-Hartwig Amination

This protocol provides a general framework for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand is critical and often requires screening for optimal results.[2][6]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound204.041.01.0204 mg
Amine-1.21.2Varies
Pd₂(dba)₃915.720.020.0218 mg
Xantphos578.680.040.0423 mg
Cs₂CO₃325.821.51.5489 mg
Toluene, anhydrous---5 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (204 mg, 1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Progression: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Conclusion: A Strategic Asset in Pharmaceutical Synthesis

This compound stands out as a strategic and versatile precursor in the synthesis of APIs. Its well-defined reactivity allows for the selective and efficient construction of complex molecular frameworks, as demonstrated in the synthesis of SIRT6 activators and kinase inhibitor scaffolds. The protocols provided herein offer a practical guide for researchers to harness the full potential of this valuable building block in their drug discovery and development endeavors. By understanding the principles behind these transformations, scientists can continue to innovate and develop the next generation of life-saving medicines.

References

Application Notes and Protocols for the Purification of 5-Bromo-4-fluoro-2-methylaniline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the purification of 5-Bromo-4-fluoro-2-methylaniline and its derivatives using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles and offers a detailed, step-by-step protocol for achieving high purity of these critical chemical intermediates.

Introduction: The Significance of Purifying Halogenated Anilines

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring bromine, fluorine, and amine functionalities, allows for diverse downstream chemical modifications.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps. Column chromatography is a powerful and widely used technique for the purification of such compounds.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is crucial for developing an effective purification strategy.

PropertyValueSource
CAS Number 627871-16-3[4][5]
Molecular Formula C₇H₇BrFN[4][5][6]
Molecular Weight 204.04 g/mol [4][5][6]
Appearance Solid[5]
Melting Point 86-90 °C[4][5]
Purity (Typical) ≥97%[5][6][7]

The presence of the amine group imparts basicity and polarity, while the halogen atoms and the aromatic ring contribute to its moderate lipophilicity. This amphiphilic nature requires careful selection of the stationary and mobile phases for successful chromatographic separation.

The Science of Separation: Column Chromatography Principles

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8] For compounds like this compound derivatives, which are moderately polar, normal-phase chromatography is often the method of choice.[3]

Stationary Phase Selection: The Foundation of Separation

The stationary phase is the solid adsorbent packed into the column.[8] For the purification of polar compounds like halogenated anilines, the most common stationary phase is silica gel (SiO₂) .[3][8] The surface of silica gel is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups of the analyte, such as the amine group in our target molecule, primarily through hydrogen bonding.

However, the acidic nature of silica can sometimes lead to issues with basic compounds like anilines, causing tailing of peaks or even decomposition.[9] In such cases, two main strategies can be employed:

  • Deactivation of Silica Gel: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic silanol groups, leading to improved peak shape and recovery.[10]

  • Alternative Stationary Phases: If issues persist, using a more inert stationary phase like alumina (Al₂O₃) or a functionalized silica gel (e.g., amino-propyl bonded silica) can be beneficial.[10]

Mobile Phase Selection: Driving the Separation

The mobile phase, or eluent, is the solvent that flows through the column and carries the sample with it. The choice of mobile phase is critical for achieving good separation.[11] In normal-phase chromatography, a non-polar solvent is typically used as the weak eluent, and a more polar solvent is added to increase the eluting power.

Commonly used solvent systems for the purification of moderately polar organic compounds include mixtures of:

  • Hexane and Ethyl Acetate: A versatile and widely used combination.

  • Petroleum Ether and Ethyl Acetate: Similar to hexane/ethyl acetate, often used interchangeably.[12]

  • Dichloromethane and Methanol: A more polar system for compounds that are not sufficiently mobile in hexane/ethyl acetate.

The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC) to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the purification of this compound derivatives by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps TLC TLC Analysis to Determine Optimal Solvent System Column_Prep Prepare Slurry and Pack the Column TLC->Column_Prep Informs mobile phase choice Load Load Crude Sample onto the Column Column_Prep->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify pure fractions Evaporate Evaporate Solvent to Obtain Pure Product Combine->Evaporate

References

scale-up synthesis of APIs using 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Scale-Up Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 5-Bromo-4-fluoro-2-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS 627871-16-3) has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its trifunctional nature, featuring distinct reactive sites at the bromine, fluorine, and amine positions, offers exceptional versatility for constructing complex molecular architectures inherent to modern APIs.[1][2] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the scale-up synthesis of pharmaceutical intermediates using this valuable starting material. We will delve into the causality behind experimental choices, focusing on the optimization of palladium-catalyzed cross-coupling reactions, process safety, and the transition from laboratory-scale procedures to robust, scalable manufacturing processes.[3] The protocols herein are designed to be self-validating, emphasizing reproducibility and high-purity outcomes essential for API manufacturing.

Introduction: The Strategic Importance of this compound

The journey from a promising drug candidate to a market-ready API is defined by the development of a safe, efficient, and scalable synthetic route.[3] this compound serves as a cornerstone intermediate in this process for several key reasons. Its structure is pre-functionalized with three distinct handles for chemical modification:

  • C-Br Bond: An ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.[1][4]

  • C-F Bond: The fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, providing an alternative pathway for introducing new functionalities.[1][2]

  • Amine Group: The aniline moiety can be readily derivatized through acylation, alkylation, or used as a nucleophile in various coupling schemes.[1]

This inherent reactivity makes it a key starting material for a range of therapeutic agents, including potent enzyme inhibitors like sirtuin 6 (SIRT6) activators and tyrosine kinase inhibitors (TKIs).[1][5] Successfully scaling the synthesis of APIs derived from this intermediate requires a deep understanding of its chemical behavior and the optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness.[2][6]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to process development.

PropertyValue
CAS Number 627871-16-3
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Appearance Dark brown solid
Purity (Typical) ≥99.0%[2][7]
Key Reactive Sites Aryl Bromide, Aryl Fluoride, Primary Amine

The strategic utility of this molecule lies in the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Caption: Reactivity map of this compound.

Core Scale-Up Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for API manufacturing due to their broad functional group tolerance and high efficiency.[8] For scaling syntheses involving this compound, mastering this reaction class is paramount.

Mechanistic Considerations for Process Optimization

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) center, transmetalation with a coupling partner (e.g., a boronic acid), and reductive elimination to form the product and regenerate the Pd(0) catalyst. Optimizing for scale-up means ensuring this cycle is fast, efficient, and minimizes side reactions. A high-turnover catalyst is more sustainable and commercially viable than a moderately active one that requires recycling.[6]

G Generalized Pd-Catalyzed Cross-Coupling Cycle cluster_inputs Inputs pd0 Active Catalyst Pd(0)L_n ox_add Oxidative Addition Complex pd0->ox_add  Ar-Br (Substrate)  [Rate-Limiting Step] trans Transmetalation Complex ox_add->trans  R-M (Coupling Partner)  Base product_complex Product Complex trans->product_complex Isomerization product_complex->pd0 Reductive Elimination [Product (Ar-R) Formed] arbr 5-Bromo-4-fluoro- 2-methylaniline rm Coupling Partner (e.g., Boronic Acid)

Caption: The catalytic cycle for palladium-catalyzed cross-coupling.

Critical Parameters for Scalable Protocol Development

Transitioning a cross-coupling reaction from the bench to a pilot plant requires meticulous optimization of several interconnected parameters.[3][9]

ParameterLaboratory FocusScale-Up Consideration & Rationale
Catalyst System High yield is the primary goal.Catalyst Loading & Turnover Number (TON): Minimize precious metal usage for cost-effectiveness. Use of stable Pd(II) pre-catalysts with appropriate ligands is preferred for consistency and ease of handling over direct Pd(0) sources.[6][8]
Ligand Choice Commercially available, effective ligands.Sterically Bulky Ligands (e.g., XPhos, SPhos): These are crucial to prevent catalyst deactivation (poisoning) by the aniline nitrogen, which can coordinate to the palladium center and form inactive species.[10]
Solvent Anhydrous, high-purity solvents.Process-Friendly Solvents: Choose solvents based on safety (high flash point), environmental impact (Green Chemistry principles), and their ability to facilitate product isolation (e.g., through crystallization). Solvent recycling is a key sustainability goal.[3]
Base Strong, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃).Base Strength, Solubility, and Cost: The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions. Its solubility can impact reaction kinetics. Cost and ease of removal during work-up are critical at scale.
Temperature Often reflux temperatures for speed.Thermal Safety & Energy Efficiency: Operate at the lowest effective temperature to prevent impurity formation and reduce energy costs. Perform thermal hazard analysis (e.g., DSC) to understand reaction exotherms.
Process Control Batch processing.Flow Chemistry: Continuous flow processing offers superior heat and mass transfer, precise control over residence time, and enhanced safety, making it an ideal technology for scaling up API synthesis.[4][11][12]

Protocol: Scale-Up Synthesis of a Biaryl Intermediate via Suzuki Coupling

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-5-bromo-4-fluoro-2-methylaniline, a common structural motif in kinase inhibitors.

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥99%Verified SupplierStarting Material
(4-Methoxyphenyl)boronic acid≥98%Verified SupplierCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeVerified SupplierPre-catalyst
XPhosLigand GradeVerified SupplierLigand
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedVerified SupplierBase
2-Methyltetrahydrofuran (2-MeTHF)AnhydrousVerified SupplierSolvent
WaterDegassed, DIIn-houseFor work-up
BrineSaturated NaClIn-houseFor work-up
Equipment
Jacketed Glass Reactor (e.g., 20 L)With overhead stirrer, condenser, thermocouple, and N₂ inlet
Addition Funnel / Dosing PumpFor controlled reagent addition
Filtration Equipment (e.g., Nutsche filter)For product isolation
Vacuum Drying OvenFor drying final product

Experimental Workflow Diagram

G start Start: Inert Reactor charge_solids 1. Charge Reactor - this compound - Boronic Acid - K2CO3 start->charge_solids add_solvent 2. Add Solvent - Anhydrous 2-MeTHF charge_solids->add_solvent degas 3. Degas Mixture - N2 Sparge (30 min) add_solvent->degas charge_catalyst 4. Charge Catalyst Slurry - Pd(OAc)2 + XPhos in 2-MeTHF degas->charge_catalyst heat 5. Heat to Reaction Temp - Target: 65-70 °C charge_catalyst->heat react 6. Reaction & Monitoring - Hold for 4-6h - Monitor by HPLC for completion heat->react cool 7. Cool to Room Temp react->cool quench 8. Quench & Phase Split - Add degassed water - Separate aqueous layer cool->quench wash 9. Organic Layer Wash - Wash with Brine quench->wash concentrate 10. Solvent Swap & Crystallization - Distill 2-MeTHF - Add anti-solvent (e.g., Heptane) wash->concentrate isolate 11. Isolate Product - Filter solid product concentrate->isolate dry 12. Dry Product - Vacuum oven at 40-50 °C isolate->dry end End: Pure Biaryl Intermediate dry->end

Caption: Step-by-step workflow for the Suzuki coupling scale-up.

Step-by-Step Protocol

Causality for each step is explained in italics.

  • Reactor Preparation: Ensure the 20 L jacketed reactor is clean, dry, and inerted by purging with nitrogen for at least 30 minutes.

    • Rationale: Oxygen can oxidize the Pd(0) active catalyst and phosphine ligands, leading to reaction failure. An inert atmosphere is critical for reproducibility.[10]

  • Reagent Charging: Charge the reactor with this compound (1.00 kg, 4.90 mol), (4-methoxyphenyl)boronic acid (0.82 kg, 5.39 mol, 1.1 eq), and powdered anhydrous potassium carbonate (1.35 kg, 9.80 mol, 2.0 eq).

    • Rationale: Charging solids first minimizes dust generation when solvent is added. A slight excess of the boronic acid drives the reaction to completion. The base is essential for the transmetalation step.

  • Solvent Addition & Degassing: Add anhydrous 2-Methyltetrahydrofuran (10 L). Begin agitation and sparge the resulting slurry with nitrogen gas through a subsurface dip tube for 30 minutes.

    • Rationale: 2-MeTHF is a greener alternative to THF with a higher boiling point and better safety profile. Degassing removes any residual dissolved oxygen.

  • Catalyst Slurry Preparation: In a separate, inerted vessel, prepare a slurry of Palladium(II) Acetate (11.0 g, 0.049 mol, 1 mol%) and XPhos (46.7 g, 0.098 mol, 2 mol%) in 2-MeTHF (0.5 L).

    • Rationale: Using a 2:1 ligand-to-palladium ratio ensures the palladium center remains coordinated and stable. Preparing a slurry allows for safe and complete transfer to the main reactor.

  • Reaction Initiation: Transfer the catalyst slurry to the reactor. Heat the jacket to bring the internal reaction temperature to 65-70 °C.

    • Rationale: This temperature provides a balance between a reasonable reaction rate and minimizing potential side reactions or thermal degradation.

  • Monitoring: Hold the reaction at temperature for 4-6 hours. Monitor the consumption of the starting material by taking periodic samples for HPLC analysis. The reaction is complete when <1% of the this compound remains.

  • Work-up and Isolation: Once complete, cool the reaction mixture to 20-25 °C. Add degassed deionized water (5 L) and agitate for 15 minutes. Stop agitation, allow the layers to separate, and drain the lower aqueous layer.

    • Rationale: The water quench dissolves the inorganic base and salts, facilitating their removal.

  • Purification: Wash the organic layer with brine (3 L) to remove residual water. Concentrate the organic layer under vacuum to a volume of ~3 L. Add n-heptane (7 L) as an anti-solvent to induce crystallization. Cool the slurry to 0-5 °C and hold for 2 hours to maximize precipitation.

    • Rationale: Crystallization is an excellent method for purification at scale, effectively removing most process impurities, including residual palladium, which tends to remain in the mother liquor.[6]

  • Drying: Filter the solid product and wash the cake with cold n-heptane (2 L). Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.

Safety, Handling, and Waste Management

Scaling up synthesis with halogenated anilines requires stringent safety protocols.

Hazard IdentificationRisk Mitigation & PPE
Acute Toxicity (Oral, Dermal, Inhalation) [13]Use closed-system transfers where possible. Engineering controls like fume hoods or ventilated enclosures are mandatory.
Skin & Eye Irritation [14][15]Wear appropriate PPE: chemical-resistant gloves, lab coat, and chemical splash goggles/face shield.[14]
Respiratory Irritation [14]Avoid generating dust. Use respiratory protection (e.g., NIOSH-approved respirator) if engineering controls are insufficient.
Flammable Solvents Conduct operations in a well-ventilated area away from ignition sources. Use intrinsically safe equipment.

Waste Management: The primary waste stream will contain the aqueous layer (salts) and the mother liquor from crystallization. The mother liquor will contain residual palladium, unreacted reagents, and byproducts. This stream should be collected and processed for palladium recovery, which is both economically and environmentally prudent.[6]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex APIs. The successful scale-up of its reactions, particularly palladium-catalyzed cross-couplings, hinges on a scientifically rigorous approach to process development. By focusing on catalyst optimization, solvent selection, thermal safety, and robust purification strategies like crystallization, researchers can develop safe, reproducible, and economically viable manufacturing processes. The adoption of modern technologies like flow chemistry further enhances the potential for efficient and controlled API production.[16]

References

Application Note: 5-Bromo-4-fluoro-2-methylaniline as a Trifunctional Synthon for Advanced Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[1] 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3) has emerged as a preeminent starting material in this field. It is a versatile, trifunctional building block offering three distinct and orthogonally reactive sites: a nucleophilic amino group, a bromine atom amenable to cross-coupling, and a fluorine atom.[2][3] This guide provides an in-depth analysis of the strategic value of this compound and delivers detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sandmeyer reactions.

Chemical Profile and Strategic Value

This compound is a dihalogenated aniline derivative whose synthetic utility is derived from the distinct reactivity of its three functional groups.[2] This multi-functionality allows for the sequential and controlled construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 627871-16-3[4][5]
Molecular Formula C₇H₇BrFN[2][4][5]
Molecular Weight 204.04 g/mol [2][4][5]
Appearance Pale purple powder[2]
Melting Point 86-90 °C[4]
Purity Typically >97%[5]

The strategic value lies in the ability to selectively address each reactive site:

  • The Bromo Group (-Br): Serves as the primary handle for palladium-catalyzed cross-coupling reactions. Its reactivity in Suzuki and Buchwald-Hartwig aminations is high, enabling the formation of C-C and C-N bonds, respectively.[3] This is often the first site addressed in a synthetic sequence.

  • The Amino Group (-NH₂): Can be transformed into a diazonium salt, which is a versatile intermediate for Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -CN, -OH).[6][7] Alternatively, it can be acylated or alkylated.

  • The Fluoro Group (-F): While less reactive than the bromine atom in cross-coupling, it can participate in nucleophilic aromatic substitution (SNAr) under forcing conditions.[2][3] More importantly, it remains as a key structural element in the final product, conferring the benefits of fluorination.

G cluster_molecule This compound cluster_reactions Orthogonal Reactive Sites cluster_products Key Transformations mol Br Bromo (-Br) NH2 Amino (-NH₂) F Fluoro (-F) suzuki Suzuki Coupling (C-C Bond) Br->suzuki Pd-Catalyzed Cross-Coupling buchwald Buchwald-Hartwig (C-N Bond) Br->buchwald sandmeyer Sandmeyer Reaction (Diazotization) NH2->sandmeyer Diazotization/ Displacement snar SNAr / Final Product (Fluorine Moiety) F->snar Structural Element or Forced SNAr

Caption: Reactive sites of this compound.

Core Synthetic Transformations and Protocols

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[8] The reaction couples the aryl bromide moiety with an organoboron species, typically a boronic acid or ester, under palladium catalysis.[9]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ is used. The choice of ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium center and facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Base: A base such as Na₂CO₃ or K₃PO₄ is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene and Water (volume appropriate for concentration, e.g., 0.1 M).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Start reagents 1. Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) start->reagents catalyst 2. Add Pd Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst inert 3. Evacuate & Backfill with Argon (3x) catalyst->inert solvent 4. Add Degassed Solvent (Toluene/H₂O) inert->solvent heat 5. Heat to 90-100 °C (4-12 h) solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 7. Cool, Dilute, & Wash (EtOAc, H₂O, Brine) monitor->workup Complete purify 8. Dry, Concentrate, & Purify (Silica Gel Chromatography) workup->purify end End Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Table 2: Representative Suzuki-Miyaura Coupling Data

Boronic Acid PartnerCatalyst SystemYield (%)
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃92
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄95
3-Thiopheneboronic acidPd₂(dba)₃ / XPhos / K₃PO₄88
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds that were historically difficult to construct.[11][12] This reaction is critical for synthesizing the arylamine and N-heterocycle motifs found in countless drug candidates.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[13] Ligands like Xantphos or Josiphos are used with a palladium precursor (e.g., Pd₂(dba)₃). The ligand's steric bulk facilitates the final reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[12][14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices. They deprotonate the amine coupling partner, forming the palladium-amido complex necessary for the catalytic cycle.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic species.

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reagent Preparation: In a glovebox, add this compound (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., Xantphos, 0.04 eq) to a dry reaction tube.

  • Amine and Solvent: Remove the tube from the glovebox. Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion (typically 6-18 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the desired N-aryl morpholine product.

G start Start reagents 1. Combine in Glovebox: - Aryl Bromide Substrate - Base (Cs₂CO₃) - Pd Precursor & Ligand start->reagents add_amine 2. Add Anhydrous Solvent (Toluene) & Amine (Morpholine) reagents->add_amine heat 3. Seal Tube & Heat to 110 °C (6-18 h) add_amine->heat monitor 4. Monitor by LC-MS heat->monitor monitor->heat Incomplete workup 5. Cool & Filter through Celite monitor->workup Complete purify 6. Concentrate & Purify (Silica Gel Chromatography) workup->purify end End Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.
Transformation of the Amino Group: The Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method to replace the amino group with a variety of substituents via a diazonium salt intermediate.[7] This transformation is invaluable for accessing substitution patterns that are not achievable through direct electrophilic aromatic substitution.[6]

Causality Behind Experimental Choices:

  • Diazotization: The reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) must be performed at low temperatures (0-5 °C). Arenediazonium salts are unstable and can decompose violently at higher temperatures.

  • Displacement: A copper(I) salt (e.g., CuBr) is used as a catalyst. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[7] The radical then abstracts the halide from the copper(II) complex to form the final product.

Protocol: Sandmeyer Bromination (Amino to Bromo Substitution)

  • Part A: Diazotization

    • Suspend this compound (1.0 eq) in a 48% aqueous hydrobromic acid (HBr) solution (approx. 4 eq).

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Part B: Copper-Catalyzed Displacement 5. In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr at room temperature. 6. Cool the CuBr solution to 0 °C. 7. Slowly add the cold diazonium salt solution from Part A to the CuBr solution. Vigorous evolution of N₂ gas will be observed. 8. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. 9. Workup: Pour the mixture into water and extract with dichloromethane. Wash the organic layer with aqueous NaOH and then brine. 10. Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield 1,5-dibromo-4-fluoro-2-methylbenzene.

G cluster_A Part A: Diazotization cluster_B Part B: Displacement A1 1. Suspend Aniline in 48% HBr A2 2. Cool to 0 °C A1->A2 A3 3. Add aq. NaNO₂ dropwise (Keep T < 5 °C) A2->A3 A4 4. Stir 30 min at 0 °C (Diazonium Salt Forms) A3->A4 B3 7. Add Diazonium Salt to CuBr Solution (N₂ evolves) A4->B3 Transfer cold B1 5. Prepare CuBr solution in HBr B2 6. Cool to 0 °C B1->B2 B2->B3 B4 8. Warm to RT, Stir 1-2h B3->B4 end_process 9. Workup & Purification B4->end_process

Caption: Workflow for the two-stage Sandmeyer reaction.

Application Spotlight: Synthesis of SIRT6 Activator Scaffolds

The utility of this compound is exemplified in its use as a key ingredient for synthesizing MDL compounds, which are allosteric activators of Sirtuin 6 (SIRT6).[2] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, making its activators promising targets in oncology research. The synthesis of these complex molecules often begins with a Suzuki or Buchwald-Hartwig reaction on the bromine position of the title compound to build the core scaffold.

G start 5-Bromo-4-fluoro- 2-methylaniline step1 Suzuki or Buchwald-Hartwig Coupling start->step1 intermediate Key Biaryl or Arylamine Intermediate step1->intermediate step2 Further Functionalization intermediate->step2 end MDL Compound Scaffold (SIRT6 Activator) step2->end

Caption: Simplified synthetic route towards SIRT6 activators.

Conclusion

This compound is a high-value, versatile building block for the synthesis of advanced fluorinated compounds. Its three distinct points of reactivity allow for a modular and strategic approach to constructing complex molecules. By leveraging well-established, robust protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sandmeyer reactions, researchers can efficiently access novel chemical entities for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided herein serve as a practical guide for unlocking the full synthetic potential of this powerful synthon.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging substrates like 5-Bromo-4-fluoro-2-methylaniline. The inherent electronic and steric properties of this substrate can often lead to low yields or failed reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and improve your reaction outcomes.

Understanding the Substrate: this compound

This compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The aniline moiety is an electron-donating group, which can enrich the electron density of the aromatic ring. This increased electron density makes the oxidative addition of the palladium catalyst to the carbon-bromine bond, often the rate-determining step, more difficult.[1] Additionally, the presence of the methyl group in the ortho position introduces steric hindrance, which can further impede the approach of the bulky palladium catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when using this compound in Suzuki couplings.

Q1: My reaction with this compound is giving very low to no yield. What are the likely causes?

A1: Low or no yield in this specific Suzuki coupling is a common issue and can often be attributed to a combination of factors related to the substrate's properties.

  • Slow Oxidative Addition: The primary culprit is often a sluggish oxidative addition step. The electron-rich nature of the aniline derivative deactivates the aryl bromide towards the Pd(0) catalyst.[1][2]

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the palladium catalyst to the C-Br bond, further slowing down oxidative addition.[3][4]

  • Inappropriate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective for such a challenging substrate.[1] More specialized, electron-rich, and bulky ligands are often required to promote the reaction.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics. An inappropriate combination can lead to poor solubility, catalyst deactivation, or side reactions.[1][5]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be susceptible to hydrolysis (protodeboronation), especially under harsh basic conditions or in the presence of excess water, leading to the formation of the corresponding arene as a byproduct.[2][6]

Q2: How do I select the right catalyst and ligand for this challenging substrate?

A2: For electron-rich and sterically hindered aryl bromides, the choice of ligand is paramount. You need a ligand that is both electron-rich to facilitate oxidative addition and bulky to promote reductive elimination.[3][6]

Recommended Ligand Classes:

  • Buchwald-type Biaryl Phosphine Ligands: These are often the go-to choice for difficult couplings. Ligands like SPhos, XPhos, and RuPhos are known to be highly effective.[7] Their bulk and electron-donating properties are ideal for overcoming the challenges posed by substrates like this compound.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can be very effective in promoting the oxidative addition of challenging substrates.[5][8] PEPPSI-type precatalysts are a convenient option.[2]

Below is a table summarizing some catalyst systems suitable for challenging Suzuki couplings:

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / SPhosBuchwald-typeExcellent for electron-rich and hindered substrates.Can be air-sensitive; proper inert atmosphere technique is crucial.
XPhos Pd G2/G3Buchwald-type PrecatalystAir-stable, easy to handle, highly active.Higher cost compared to generating the catalyst in situ.
Pd₂(dba)₃ / RuPhosBuchwald-typeHigh activity for a broad range of substrates.dba-based precatalysts can have variable quality.[6]
PEPPSI-IPrNHC PrecatalystHighly active, particularly for aryl chlorides, but also effective for bromides.May require higher temperatures.

Experimental Insight: A recent study on the Suzuki coupling of unprotected ortho-bromoanilines found that the CataCXium A palladacycle was uniquely effective, highlighting that sometimes a specific, less common catalyst system can provide superior results.[9][10]

Q3: What is the optimal base and solvent system for this reaction?

A3: The base is crucial for activating the boronic acid for transmetalation.[5][11] For challenging couplings, a moderately strong base is generally preferred.

Base Selection:

  • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings. It is strong enough to promote the reaction without causing significant protodeboronation.[1]

  • Cesium Carbonate (Cs₂CO₃): Often gives superior results, especially in difficult cases, though it is more expensive.[1][12]

  • Potassium Carbonate (K₂CO₃): A common and cost-effective choice, but may be less effective than K₃PO₄ for this specific substrate.

  • Fluoride sources (e.g., CsF, KF): Can be effective, particularly in anhydrous conditions, as they activate the boronic acid through the formation of a more nucleophilic trifluoroborate species.[13]

Solvent Selection:

  • Aprotic polar solvents or ethereal solvents are typically used. A small amount of water is often beneficial for dissolving the base and facilitating the transmetalation step.

  • Dioxane/Water or THF/Water mixtures: These are very common and effective solvent systems.[2][12]

  • Toluene/Water: Another good option, especially for higher temperature reactions.

  • 2-MeTHF: Can sometimes offer improved yields over other ethereal solvents.[9]

Q4: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A4: Several side reactions can plague a Suzuki coupling, leading to reduced yield and purification challenges.

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2]

    • Solution: Thoroughly degas your reaction mixture (solvents and water) by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Using a Pd(0) source or a precatalyst that reliably generates Pd(0) can also help.[6][12]

  • Protodeboronation: As mentioned earlier, this is the hydrolysis of the boronic acid to the corresponding arene.

    • Solution: Use anhydrous solvents if possible, although a small amount of water is often necessary. Avoid overly harsh bases like hydroxides. Using boronic esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeboronation.[2][8][14]

  • Dehalogenation: The starting aryl bromide can be reduced to the corresponding aniline. This can happen if a hydride source is present in the reaction mixture.[2]

    • Solution: Ensure the purity of your reagents and solvents. Some amine bases or alcoholic solvents can act as hydride sources.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)(R)L₂] OxAdd->Transmetalation Transmetalation (R-B(OR)₂ + Base) RedElim Ar-R Transmetalation->RedElim Reductive Elimination RedElim->Pd0 ArX 5-Bromo-4-fluoro- 2-methylaniline Boronic R-B(OR)₂ Base Base

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][11][15]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield with This compound CheckCatalyst Is the catalyst system appropriate? (e.g., using Pd(PPh₃)₄) Start->CheckCatalyst OptimizeCatalyst Switch to a Buchwald-type ligand (SPhos, XPhos) or NHC ligand. Use a reliable precatalyst. CheckCatalyst->OptimizeCatalyst No CheckBaseSolvent Are the base and solvent optimal? CheckCatalyst->CheckBaseSolvent Yes OptimizeCatalyst->CheckBaseSolvent OptimizeBaseSolvent Screen bases (K₃PO₄, Cs₂CO₃) and solvent systems (Dioxane/H₂O, Toluene/H₂O). CheckBaseSolvent->OptimizeBaseSolvent No CheckSideReactions Are major side products observed? (Homocoupling, Protodeboronation) CheckBaseSolvent->CheckSideReactions Yes OptimizeBaseSolvent->CheckSideReactions MinimizeSideReactions Thoroughly degas all reagents. Consider using a boronic ester. CheckSideReactions->MinimizeSideReactions Yes Success Improved Yield CheckSideReactions->Success No MinimizeSideReactions->Success

Caption: A logical workflow for troubleshooting low yields in the target Suzuki coupling.

Recommended Starting Protocol

This protocol serves as a robust starting point for the Suzuki coupling of this compound. Further optimization may be necessary depending on the specific boronic acid used.

Materials:

  • This compound

  • Boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, K₃PO₄, and the XPhos Pd G3 precatalyst.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

By systematically addressing the key parameters of catalyst, ligand, base, and solvent, and by taking care to minimize side reactions, researchers can significantly improve the yield and success rate of Suzuki couplings with the challenging this compound substrate.

References

common side reactions in the synthesis of derivatives from 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

5-Bromo-4-fluoro-2-methylaniline is a highly valuable trifunctional building block in modern organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs).[1][2] Its utility stems from three distinct reactive sites: the amine group, the bromine substituent, and the fluorine substituent. This versatility allows for a range of transformations including nucleophilic substitution on the amine, palladium-catalyzed cross-coupling at the C-Br bond, and nucleophilic aromatic substitution (SNA_r_) at the C-F bond.[3]

However, this multi-reactivity is also the source of potential challenges. The interplay between these functional groups can lead to a variety of side reactions, complicating reaction outcomes, reducing yields, and making purification difficult. This guide is designed as a technical support resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of derivatives from this key intermediate.

Troubleshooting & FAQs: A-to-Z Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and offering actionable solutions.

Section 1: Challenges in C-Br Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions at the C-Br bond are among the most common derivatizations of this molecule. However, several competing pathways can reduce the efficiency of the desired transformation.

FAQ 1.1: I'm observing a significant byproduct with approximately double the mass of my starting material in my cross-coupling reaction. What is it and how can I prevent it?

Problem: Formation of a high molecular weight byproduct, often less polar than the starting material. Mass spectrometry analysis suggests a dimer of the aniline core.

Probable Cause: Homocoupling (Dimerization)

This is one of the most frequent side reactions in palladium- or copper-catalyzed couplings.[4] It occurs when two molecules of the aryl halide (this compound) react with each other instead of with the intended coupling partner. This process, sometimes known as an Ullmann-type reaction, is particularly prevalent under conditions that favor the formation of Ar-Pd(II)-Ar or similar intermediates, followed by reductive elimination.[5][6]

Troubleshooting & Mitigation Strategies:

  • Optimize Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Slow transmetalation (in Suzuki or Stille coupling) can allow the Ar-Pd(II)-X intermediate to undergo side reactions.

    • Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote faster oxidative addition and reductive elimination for the desired product, kinetically outcompeting the homocoupling pathway.

  • Control Stoichiometry and Addition Rate: An excess of the aryl halide relative to the catalyst and coupling partner can increase the statistical probability of homocoupling.

    • Action: Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester or other coupling partner. Consider slow addition of the this compound substrate to the reaction mixture to maintain its low concentration.

  • Lower Reaction Temperature: Higher temperatures can sometimes accelerate the undesired homocoupling pathway more than the desired cross-coupling.[5]

    • Action: Screen reaction temperatures, starting from a lower temperature (e.g., 60-70 °C) and gradually increasing if the reaction is too slow.

Table 1: Effect of Ligand on Homocoupling in a Model Suzuki Reaction

LigandTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
PPh₃1004535
P(tBu)₃807812
XPhos8092< 5
SPhos8094< 3

Note: Data is illustrative and based on typical outcomes.

FAQ 1.2: My starting material is consumed, but my main product is 4-fluoro-2-methylaniline, not the coupled product. What is happening?

Problem: The bromine atom is replaced by a hydrogen atom.

Probable Cause: Reductive Dehalogenation (specifically, Debromination)

Hydrodehalogenation is the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond.[7] The C-Br bond (bond energy ~293 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol), making it much more susceptible to cleavage.[7] This can occur via several mechanisms in a cross-coupling reaction:

  • Hydrogenolysis: If using H₂ or a hydrogen-donor solvent (like isopropanol or formic acid) under certain catalytic conditions.[8]

  • Reaction with Base/Solvent: Some bases or solvent molecules can act as hydride donors, especially at elevated temperatures.

  • Catalyst-Mediated Pathway: The Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture before the intended coupling partner.

Troubleshooting & Mitigation Strategies:

  • Scrutinize Reagents for Hydride Sources: Ensure solvents are anhydrous and bases are not known hydride donors.

    • Action: Avoid using alcohols as the primary solvent if debromination is observed; switch to ethereal solvents like dioxane or THF, or aromatic solvents like toluene.[6] If a base is suspected, try an alternative (e.g., switch from Na₂CO₃ to Cs₂CO₃ or K₃PO₄).

  • Use High-Purity Catalysts and Reagents: Impurities can sometimes catalyze the dehalogenation process.

  • Ensure an Inert Atmosphere: Rigorously de-gas the reaction mixture. While the mechanism is complex, oxygen can sometimes influence catalyst decomposition pathways that may lead to dehalogenation.

Section 2: Challenges in Nucleophilic Aromatic Substitution (SNA_r_)

While less common than C-Br coupling, derivatization via SNA_r_ at the C-F bond is another synthetic route.

FAQ 2.1: I am attempting to displace the fluorine atom with a nucleophile (e.g., an alkoxide or amine), but the reaction is extremely slow or fails entirely. Why?

Problem: Lack of reactivity at the C-F bond towards nucleophiles.

Probable Cause: Insufficient Ring Activation

Successful SNA_r_ reactions typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[9] These groups are necessary to stabilize the negative charge that develops in the aromatic ring in the Meisenheimer complex intermediate, which is the rate-determining step.[10]

In this compound, the substituents are:

  • -NH₂ (amine): A strong electron-donating group (EDG).

  • -CH₃ (methyl): A weak electron-donating group.

  • -Br (bromo): Weakly deactivating via induction but electron-donating via resonance.

None of these are the strong EWGs (like -NO₂ or -CN) needed to facilitate the reaction. The strong electron-donating nature of the amine group, in particular, deactivates the ring towards nucleophilic attack.

Troubleshooting & Mitigation Strategies:

  • Use Very Strong Nucleophiles and Forcing Conditions:

    • Action: Employ highly reactive nucleophiles (e.g., sodium methoxide instead of methanol/base). Use high temperatures (120-180 °C) and a polar aprotic solvent like DMSO or DMF to accelerate the reaction. Be aware that this may lead to other side reactions.

  • Protect and Modify the Amine Group: The free amine (-NH₂) is problematic. Protecting it as an amide or sulfonamide can change its electronic properties.

    • Action: Convert the amine to an amide (e.g., using Ac₂O) or a sulfonamide (e.g., using TsCl). These groups are electron-withdrawing and will provide some activation for the SNA_r_ reaction, although they are not as powerful as a nitro group.

  • Consider Alternative Synthetic Routes: Direct SNA_r_ on this substrate is fundamentally challenging. It may be more effective to introduce the desired group via a different method, such as a Buchwald-Hartwig amination or etherification targeting the C-Br bond, if the desired final structure allows.

Section 3: General Issues and Undesired Reactivity

FAQ 3.1: My reaction mixture turns dark brown or black, and I'm isolating insoluble, polymeric material. What is causing this decomposition?

Problem: Formation of dark, often intractable, byproducts.

Probable Cause: Oxidation of the Aniline Moiety

Anilines, especially electron-rich anilines, are highly susceptible to oxidation.[11][12] This can be initiated by:

  • Air (Oxygen): Particularly at elevated temperatures in the presence of a metal catalyst.[13]

  • Oxidizing Reagents: Certain reagents or impurities can act as oxidants.

  • Redox-Active Catalysts: Some transition metal catalysts (e.g., Cu, Pd) can facilitate oxidative pathways, leading to the formation of radical cations that can dimerize or polymerize.[14][15]

The resulting products are often complex, colored, and polymeric in nature, resembling polyaniline structures.

Troubleshooting & Mitigation Strategies:

  • Maintain a Strictly Inert Atmosphere: This is the most critical step.

    • Action: Thoroughly de-gas the solvent and reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.

  • Protect the Amine Group: A protected amine is far less susceptible to oxidation.

    • Action: Convert the amine to a less reactive form, such as a carbamate (Boc) or an amide (acetyl). The protecting group can be removed in a subsequent step. This is often the most robust solution. See Protocol 2 below.

  • Use Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress radical-mediated decomposition pathways.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving the common issue of homocoupling in a cross-coupling reaction.

G cluster_observe Observation Phase cluster_diagnose Diagnostic Phase cluster_solve Mitigation Phase A High MW Byproduct Detected (via TLC, LC-MS) B Analyze Mass Spectrum A->B C Is Mass ~ 2x(M-Br) of Starting Material? B->C D Hypothesis Confirmed: Homocoupling Side Reaction C->D  Yes I Investigate Other Side Reactions C->I  No E Optimize Ligand: Use bulky, e⁻-rich ligand (e.g., SPhos, XPhos) D->E F Adjust Stoichiometry: Use slight excess of coupling partner D->F G Lower Reaction Temperature D->G H Consider Slow Addition of Aryl Halide D->H

Caption: Troubleshooting workflow for homocoupling.

Experimental Protocols

Protocol 1: General Conditions to Minimize Side Reactions in a Suzuki Coupling

This protocol incorporates best practices to suppress homocoupling, dehalogenation, and oxidation.

  • Amine Protection: If oxidation is a concern, first protect the amine group as the Boc-carbamate (see Protocol 2).

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester partner (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, and purge with high-purity argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula.

  • Catalyst Addition: In a separate glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring and monitor by TLC or LC-MS. Avoid unnecessarily high temperatures or prolonged reaction times.

  • Work-up: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried and concentrated for purification.

Protocol 2: Boc Protection of this compound

This procedure effectively protects the amine from oxidation and unwanted nucleophilic side reactions.

  • Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can typically be purified by flash chromatography on silica gel to yield the pure Boc-protected aniline.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Reactions with 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block.[1][2] Poor regioselectivity is a common hurdle, and this resource provides in-depth troubleshooting guides and FAQs to help you achieve your desired synthetic outcomes.

Understanding the Reactivity of this compound

This compound is a trifunctional molecule with a nuanced reactivity profile.[2] The regiochemical outcome of its reactions is a delicate balance of the electronic and steric effects of four different substituents on the aromatic ring.

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect.[3]

  • Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through inductive effect and hyperconjugation.[4]

  • Fluorine (-F): A deactivating group due to its strong -I (inductive) effect, but it is also ortho, para-directing because of its +M effect.[4][5]

  • Bromine (-Br): Similar to fluorine, it is a deactivating (ortho, para-directing) group.[5] It also serves as a key reactive handle for cross-coupling reactions.

The interplay of these groups dictates the most probable sites for electrophilic attack, nucleophilic substitution, and metal-catalyzed cross-coupling. This guide will dissect these interactions to help you control the regioselectivity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Question: I am attempting an electrophilic aromatic substitution on this compound and obtaining a mixture of isomers. How can I improve the regioselectivity for substitution at the C6 position?

Answer: This is a common challenge due to the multiple activating groups on the ring. The amino group is the most powerful activating group, strongly directing incoming electrophiles to its ortho and para positions.[3][6] In this molecule, the position para to the amino group is blocked by the bromine atom. The two ortho positions are C3 and C5. However, the directing effects of the other substituents must be considered.

Let's analyze the directing effects for electrophilic substitution:

  • -NH₂ group directs to: C3 and C5.

  • -CH₃ group directs to: C3 and C5.

  • -F group directs to: C3 and C5.

  • -Br group directs to: C2 and C6.

The positions C3 and C5 are highly activated. However, substitution at C6 is often desired. To achieve this, we need to modulate the directing effects of the substituents.

Troubleshooting Workflow for Electrophilic Aromatic Substitution

start Poor Regioselectivity in EAS protect_amine Protect the Amino Group (e.g., Acetylation) start->protect_amine Primary Strategy steric_hindrance Utilize Steric Hindrance protect_amine->steric_hindrance If still a mixture reaction_conditions Optimize Reaction Conditions steric_hindrance->reaction_conditions Fine-tuning analysis Analyze Product Mixture (NMR, GC-MS) reaction_conditions->analysis

Caption: Decision workflow for troubleshooting poor regioselectivity in EAS.

Step-by-Step Troubleshooting Guide:
  • Protect the Amino Group: The strong activating and directing effect of the amino group is often the primary cause of poor regioselectivity.[7] Converting the amino group to a less activating amide (e.g., an acetamide) will temper its directing effect and increase steric hindrance at the ortho positions (C3 and C5). This makes the C6 position, influenced by the bromo and methyl groups, more accessible to electrophilic attack.

    Experimental Protocol: Acetylation of this compound

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as pyridine or triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup and purify the resulting acetamide by recrystallization or column chromatography.

  • Leverage Steric Hindrance: With the amino group protected as a bulkier amide, steric hindrance will disfavor electrophilic attack at the C3 position, which is flanked by the amide and methyl groups. This can further enhance the selectivity for the C6 position.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the product formed via the lowest activation energy pathway.

    • Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experiment with solvents of varying polarity.

    • Rate of Addition: Slow, dropwise addition of the electrophile can help to prevent localized high concentrations and reduce the formation of undesired byproducts.

Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

Question: I am trying to perform a Suzuki coupling at the bromine position, but I am observing a significant amount of byproduct from the nucleophilic substitution of the fluorine atom by my base or other nucleophiles in the reaction mixture. How can I prevent this?

Answer: The fluorine atom on the ring is activated towards nucleophilic aromatic substitution (SNAr) because it is ortho to an electron-withdrawing bromine atom and para to the activating amino group. Under the basic and often high-temperature conditions of many cross-coupling reactions, SNAr can be a competing pathway.[8][9]

Troubleshooting Workflow for Preventing SNAr

start Unwanted SNAr at Fluorine base_selection Select a Weaker, Non-Nucleophilic Base start->base_selection temp_control Lower Reaction Temperature base_selection->temp_control If SNAr persists catalyst_optimization Optimize Catalyst System for Lower Temperatures temp_control->catalyst_optimization protect_amine_snar Protect Amino Group (if applicable) catalyst_optimization->protect_amine_snar To reduce ring activation

Caption: Decision workflow for preventing unwanted SNAr.

Step-by-Step Troubleshooting Guide:
  • Base Selection: Strong, nucleophilic bases like NaOH, KOH, or alkoxides can readily displace the fluorine atom. Switch to weaker, non-nucleophilic bases.

    Base TypeExamplesSuitability for Suppressing SNAr
    Strong/Nucleophilic NaOH, KOH, NaOMe, KOtBuPoor - High risk of SNAr
    Weaker/Non-nucleophilic K₂CO₃, Cs₂CO₃, K₃PO₄Good - Lower risk of SNAr
    Organic Bases Et₃N, DIPEACan be effective, but basicity may be insufficient for some cross-coupling reactions
  • Temperature Control: SNAr reactions often have a higher activation energy than the desired cross-coupling reaction. Running the reaction at the lowest possible temperature that still allows for efficient cross-coupling can significantly suppress the formation of the SNAr byproduct.

  • Catalyst and Ligand Optimization: For Suzuki or other palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand is crucial.[10][11][12] Modern, highly active catalyst systems can often facilitate the reaction at lower temperatures, thereby avoiding the conditions that promote SNAr.

    • Recommended Catalyst Systems for Low-Temperature Suzuki Coupling: Consider using highly active pre-catalysts with bulky, electron-rich phosphine ligands.[10]

  • Protect the Amino Group: If the above strategies are insufficient, protecting the amino group as an amide can reduce the overall electron density of the ring, thereby deactivating it towards SNAr.

Issue 3: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Buchwald-Hartwig amination at the bromine position of this compound, but I am getting low yields or recovering my starting material. What could be the problem?

Answer: Low yields in palladium-catalyzed cross-coupling reactions with this substrate can stem from several factors, including catalyst inhibition, steric hindrance, and improper reaction conditions. The unprotected amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[13][14][15][16]

Troubleshooting Workflow for Low Cross-Coupling Yields

start Low Yield in Cross-Coupling catalyst_ligand Screen Catalyst & Ligand Combinations start->catalyst_ligand base_solvent Optimize Base and Solvent catalyst_ligand->base_solvent If no improvement protect_amine_coupling Protect Amino Group base_solvent->protect_amine_coupling To prevent catalyst inhibition reagent_purity Check Reagent Purity & Dryness protect_amine_coupling->reagent_purity Fundamental Check

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

Step-by-Step Troubleshooting Guide:
  • Catalyst and Ligand Screening: The choice of palladium source and ligand is paramount. For anilines, especially those with potential chelating groups, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.

    Ligand ClassExamplesApplication Notes
    Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosGenerally effective for C-N and C-C bond formation with hindered substrates.
    Josiphos-type Ferrocenylphosphines tBuXPhosCan be effective in challenging couplings.
    Carbene Ligands IPr, SImesOffer high stability and activity.
  • Optimize Base and Solvent: The base not only participates in the catalytic cycle but also influences the solubility of the reagents. A common combination for Buchwald-Hartwig amination is a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ in an aprotic polar solvent like toluene, dioxane, or THF.

  • Protect the Amino Group: If catalyst inhibition by the free amine is suspected, protecting it as an acetamide or a carbamate (e.g., Boc) can be an effective strategy.[17][18][19] This prevents coordination to the palladium center and can lead to cleaner and higher-yielding reactions. The protecting group can be removed in a subsequent step.

  • Ensure Anhydrous and Oxygen-Free Conditions: Palladium(0) catalysts are sensitive to oxygen. Ensure all reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

References

Technical Support Center: Optimization of 5-Bromo-4-fluoro-2-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the critical parameters of reaction temperature and time. As Senior Application Scientists, we have compiled this resource based on established principles of electrophilic aromatic substitution and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The primary and most established method for synthesizing this compound is through the direct bromination of 4-fluoro-2-methylaniline. This reaction is a classic example of electrophilic aromatic substitution, where a brominating agent is used to introduce a bromine atom onto the aromatic ring.[1][2] A widely employed and effective reagent for this transformation is N-Bromosuccinimide (NBS).[1]

Q2: Why is temperature control so critical in this bromination reaction?

The bromination of anilines is a highly exothermic reaction.[3] The amino group (-NH2) is a strong activating group, which significantly increases the electron density of the benzene ring, making it highly reactive towards electrophiles like bromine.[3][4][5] Without precise temperature control, the reaction rate can increase uncontrollably, leading to a dangerous runaway reaction. This can result in the formation of multiple impurities and pose a significant safety hazard in the laboratory.[3]

Q3: What are the likely side products if the reaction temperature is too high or the reaction time is too long?

Elevated temperatures or prolonged reaction times can lead to over-bromination, resulting in the formation of di- or even tri-brominated products.[3][6] Given the activating nature of the aniline, polysubstitution is a common issue.[3][4][6] Additionally, high temperatures can promote other side reactions and decomposition of the starting material or product, leading to a lower yield and a more complex purification process.

Q4: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in the reaction's success. Solvents like N,N-dimethyl-formamide (DMF) and acetonitrile (CH3CN) are commonly used.[1] Research has shown that conducting the reaction in DMF at a temperature of 0-20°C can lead to a near-quantitative yield of 98.0%.[1] In contrast, using acetonitrile at 10°C followed by stirring at 25°C for one hour has resulted in a 66.7% yield.[1] The choice of solvent can influence the solubility of reactants, the reaction rate, and the ease of product isolation.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by TLC or HPLC.While low temperatures are necessary to control the exotherm, an insufficient temperature may lead to a slow or incomplete reaction.
Reaction time is too short. Extend the reaction time and monitor for the consumption of the starting material.Electrophilic aromatic substitutions require sufficient time for completion.
Inefficient brominating agent. Ensure the quality and purity of the NBS or other brominating agent. Consider using a freshly opened bottle.The effectiveness of the brominating agent is critical for achieving a good yield.
Suboptimal solvent. If using acetonitrile, consider switching to DMF, which has been reported to give higher yields.[1]Solvent polarity and its ability to mediate the reaction can significantly impact the yield.

Issue 2: High Levels of Impurities (Polysubstitution)

Potential Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too high. Maintain a low temperature, especially during the addition of the brominating agent. An ice bath (0°C) is recommended.Lowering the temperature reduces the reaction rate and selectivity, minimizing over-bromination.[3]
Localized "hot spots" in the reaction mixture. Ensure vigorous and efficient stirring throughout the reaction.Good mixing dissipates heat and ensures a homogenous concentration of reactants.
Rate of addition of the brominating agent is too fast. Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period.Slow addition helps to control the exotherm and maintain a low concentration of the electrophile, favoring mono-substitution.
Protecting the amino group. Consider protecting the amino group of the starting material as an acetamide.[3][6]The acetamido group is less activating than the amino group, which allows for more controlled mono-bromination.[3][6] The protecting group can be removed by hydrolysis after the bromination step.[3][7]

Experimental Protocol for Optimization of Reaction Temperature and Time

This protocol provides a framework for systematically optimizing the reaction temperature and time for the synthesis of this compound using NBS as the brominating agent.

Materials:

  • 4-fluoro-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • N,N-dimethyl-formamide (DMF)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel or syringe pump

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • HPLC or GC-MS for purity analysis

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-fluoro-2-methylaniline (1 equivalent) in DMF.

  • Temperature Control: Cool the solution to the desired starting temperature (e.g., 0°C) using an ice bath.

  • Addition of Brominating Agent: Dissolve NBS (1.05 equivalents) in a minimal amount of DMF and add it dropwise to the stirred solution of the aniline over a period of 30-60 minutes, ensuring the internal temperature does not exceed the set point by more than 2°C.

  • Reaction Monitoring: Once the addition is complete, maintain the reaction at the set temperature for the desired reaction time. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) or by taking aliquots for HPLC/GC-MS analysis.

  • Work-up: After the desired reaction time, quench the reaction by adding deionized water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel or by recrystallization. Analyze the final product for purity and yield.

Optimization Matrix:

The following table provides a suggested experimental design for optimizing temperature and time.

Experiment Temperature (°C) Reaction Time (hours) Expected Outcome (Hypothetical)
101High selectivity, potentially incomplete conversion.
204Improved conversion with good selectivity.
3101Faster reaction rate, slight increase in impurities.
4104High conversion, potential for increased polysubstitution.
5251Rapid reaction, significant impurity formation.
6254Low yield of desired product due to side reactions.

Visualizing the Workflow and Troubleshooting

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-fluoro-2-methylaniline in DMF B Cool to Target Temperature A->B C Slowly Add NBS Solution B->C D Maintain Temperature and Stir C->D E Monitor by TLC/HPLC D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash and Dry G->H I Purify (Chromatography/Recrystallization) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or High Impurity? Temp Is Temperature Optimized? Start->Temp Time Is Reaction Time Sufficient? Temp->Time No Addition Is NBS Addition Slow Enough? Temp->Addition Yes Protection Consider Amino Group Protection Time->Protection No Purity Check Reagent Purity Time->Purity Yes Addition->Protection Yes

Caption: Troubleshooting logic for optimizing the bromination reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-Bromo-4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to streamline your synthetic workflows.

Introduction

This compound is a versatile tri-functional building block, valuable in the synthesis of pharmaceuticals and advanced materials.[1] Its structure presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The primary reactive site for these transformations is the carbon-bromine bond, which is more susceptible to oxidative addition than the carbon-fluorine bond.[2] This guide will focus on catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C-Br position.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing low to no yield?

A1: Low or no product yield is a common issue that can often be traced back to a few key factors:

  • Catalyst Inactivation: The aniline moiety, particularly its lone pair of electrons, can coordinate with the palladium center, potentially inhibiting the catalyst.[3]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can significantly impede the reaction by deactivating the catalyst and promoting side reactions.[4]

  • Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient under your current conditions. Consider using a pre-activated Pd(0) source or a more advanced precatalyst system.[4]

Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a side product. What can I do to minimize this?

A2: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-couplings.[5] It can be promoted by factors such as the presence of water or other protic sources. To mitigate this:

  • Use Anhydrous Conditions: Rigorously dry your solvents and reagents.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often suppress this side reaction.[5]

  • Base Selection: The nature of the base can also influence the extent of hydrodehalogenation.

Q3: How do the electronic properties of this compound affect catalyst selection?

A3: The substrate has both electron-donating (amino and methyl) and electron-withdrawing (fluoro and bromo) groups. The amino group, being a strong activating group, makes the aromatic ring electron-rich.[5] This can sometimes make oxidative addition, the rate-determining step, more challenging compared to electron-deficient aryl halides. Therefore, catalyst systems with electron-rich and sterically hindered ligands are often preferred to facilitate this step.[6][7]

Q4: Can I perform a subsequent cross-coupling reaction at the C-F position?

A4: While the C-Br bond is significantly more reactive, C-F bond activation is possible but requires more forcing conditions and specialized catalyst systems. The general reactivity order for halogens in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl >> C-F.[8] Selective coupling at the C-Br bond is the more common and straightforward transformation.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution(s)
Inactive Catalyst Use a well-defined, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure consistent generation of the active catalytic species.[9] Ensure a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[5]
Poor Substrate/Reagent Quality Purify starting materials. Use anhydrous solvents and store bases in a desiccator.[10]
Incorrect Ligand Choice For challenging couplings, screen a panel of bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[9][11]
Suboptimal Base The choice of base is critical. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or KOtBu is typically required.[9][12]
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
Potential Cause Suggested Solution(s)
Glaser-Hay Homocoupling (Sonogashira) This is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen.[3] Ensure the reaction is thoroughly deoxygenated. Consider a copper-free Sonogashira protocol.
Hydrodehalogenation This occurs when the aryl halide is reduced instead of coupled. Ensure anhydrous conditions. The choice of ligand and base can also influence this pathway.[13]
Protodeboronation (Suzuki) The boronic acid decomposes before coupling. This is more common with heteroaryl or electron-deficient arylboronic acids. Using a milder base or a two-phase solvent system can sometimes help.[14]

Catalyst Selection and Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For an electron-rich substrate like this compound, a catalyst system that can efficiently undergo oxidative addition is crucial.

Recommended Catalyst Systems:

Catalyst SystemLigandBaseSolventTypical Conditions
System 1 Pd(dppf)Cl₂K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or DME80-100 °C
System 2 Pd(OAc)₂ with SPhos or XPhosK₃PO₄Toluene/H₂O or 2-MeTHF80-110 °C
System 3 Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Toluene/EtOH/H₂O80-100 °C

Dppf = 1,1'-Bis(diphenylphosphino)ferrocene, DME = 1,2-Dimethoxyethane, SPhos and XPhos are bulky biarylphosphine ligands.

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is pivotal for forming C-N bonds. The choice of ligand is critical for coupling with anilines.

Recommended Catalyst Systems:

Catalyst SystemLigandBaseSolventTypical Conditions
System 1 Pd₂(dba)₃ with XPhos or RuPhosNaOtBu or KOtBuToluene or Dioxane100-110 °C
System 2 XPhos Pd G3 PrecatalystNaOtBu or LHMDSToluene or Dioxane100-110 °C

dba = dibenzylideneacetone, LHMDS = Lithium bis(trimethylsilyl)amide.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.[15]

Recommended Catalyst Systems:

Catalyst SystemCo-catalystBaseSolventTypical Conditions
System 1 Pd(PPh₃)₂Cl₂CuIEt₃N or i-Pr₂NHTHF or DMF
System 2 (Copper-Free) Pd(OAc)₂ with SPhosCs₂CO₃ or K₃PO₄Toluene or Dioxane80-100 °C

THF = Tetrahydrofuran, DMF = Dimethylformamide.

General Protocol for Sonogashira Coupling:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting

Palladium-Catalyzed Cross-Coupling Cycle

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) Ar-Pd(II)(X)L_n->Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) Organometallic Reagent or Amine/Base Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald)->Ar-Pd(II)(Nu)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(Nu)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-Nu Ar-Nu Reductive Elimination->Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yielddot

Troubleshooting Start Low or No Product Yield CheckReagents Verify Reagent Purity and Anhydrous Conditions Start->CheckReagents CheckSetup Ensure Inert Atmosphere and Proper Degassing CheckReagents->CheckSetup ReRun Re-run Reaction with Purified Materials CheckSetup->ReRun ScreenLigands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) ReRun->ScreenLigands If still low yield Success Successful Coupling ReRun->Success If yield improves ScreenBases Screen Alternative Bases (e.g., K3PO4, Cs2CO3, NaOtBu) ScreenLigands->ScreenBases OptimizeTemp Optimize Reaction Temperature ScreenBases->OptimizeTemp OptimizeTemp->Success If yield improves

References

removal of impurities from 5-Bromo-4-fluoro-2-methylaniline reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-fluoro-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile halogenated aniline intermediate. Here, we provide in-depth, field-tested solutions and explanations grounded in chemical principles to ensure you achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and helps you diagnose the purity issues with your reaction mixture.

Q1: What are the typical impurities I can expect in my crude this compound?

A1: Crude reaction mixtures of halogenated anilines often contain a spectrum of related substances.[1] For this compound, impurities generally fall into these categories:

  • Unreacted Starting Materials: Such as 4-fluoro-2-methylaniline.

  • Regioisomers: Isomers with the bromine atom at a different position, which can be particularly challenging to separate due to similar physical properties.[1]

  • Over- or Under-halogenated Byproducts: For example, di-brominated species or compounds lacking the bromine atom.

  • Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which often results in the formation of colored impurities, leading to a dark brown or black appearance of the crude product.[1]

  • Residual Reagents and Solvents: Acids, bases, or solvents used in the synthesis.

Q2: My crude product is a dark, oily solid. What causes the color and how can I remove it?

A2: The dark coloration is almost always due to oxidized, polymeric byproducts formed from the aniline moiety.[1] These impurities are often highly polar and present in small quantities, but have a strong coloring effect.

The most effective method for decolorization is typically treatment with activated carbon during recrystallization. The high surface area of activated carbon adsorbs these colored impurities. However, use it judiciously, as it can also adsorb your product, leading to yield loss. A preliminary liquid-liquid extraction can also help remove many baseline impurities before addressing the color.

Q3: Which analytical techniques are best for assessing the purity of my sample?

A3: A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick, qualitative assessment of the number of components in your mixture. It's excellent for monitoring reaction progress and the effectiveness of purification steps.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of anilines and their derivatives.[1][2][3] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of your final product and identifying any isomeric impurities if their signals can be resolved.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it helps in identifying the mass of the parent compound and its impurities, providing clues to their identities.

Part 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting for specific purification techniques.

Workflow 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a powerful first-pass purification technique that exploits the basicity of the aniline functional group.[4] By controlling the pH, you can selectively move basic compounds between an organic and an aqueous phase.[4][5]

Q4: How do I perform an acidic wash to remove basic impurities? My product is also an aniline; won't I lose it too?

A4: This is a critical point. The strategy relies on the difference in basicity (pKa) between your target compound and the impurities. While this compound is basic, many aniline starting materials or simpler amine byproducts are more basic. A carefully controlled acidic wash can protonate and extract the more basic impurities into the aqueous layer, leaving your less basic product in the organic phase.[5]

Protocol 1: Selective Liquid-Liquid Extraction

Objective: To remove highly basic amine impurities from an organic solution of the crude product.

Materials:

  • Crude product dissolved in an immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Dilute Hydrochloric Acid (0.5 M to 1 M HCl).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory Funnel.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 volumes of Ethyl Acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute HCl. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated basic impurities.

  • Validation Step: Take a small sample of the organic layer and check by TLC against the crude material to see if the target impurity spot has disappeared.

  • To neutralize any remaining acid, wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the partially purified product.

Troubleshooting LLE:

  • An emulsion forms: If the layers do not separate cleanly, add a small amount of brine and swirl gently. Letting the funnel stand for a longer period or gentle warming can also help break the emulsion.

  • Product is lost to the aqueous layer: If your product has significant basicity, you may lose some to the acidic wash.[5] In this case, you can combine all aqueous washes, basify them with NaOH to pH > 10, and back-extract with fresh organic solvent to recover your product.

Below is a diagram illustrating the decision-making process for the LLE workflow.

LLE_Workflow start Crude Product in Organic Solvent (e.g., EtOAc) wash_acid Wash with dilute HCl (1M) start->wash_acid separate_layers Separate Aqueous and Organic Layers wash_acid->separate_layers check_tlc TLC Check: Is Product in Organic Layer? separate_layers->check_tlc aqueous_layer Aqueous Layer: Contains protonated basic impurities separate_layers->aqueous_layer organic_layer Organic Layer: Contains Product check_tlc->organic_layer Yes back_extract Basify Aqueous Layer (NaOH) and Back-Extract with EtOAc check_tlc->back_extract No (Product Extracted) neutralize Wash Organic Layer with NaHCO3 then Brine organic_layer->neutralize dry_evap Dry (Na2SO4) and Concentrate neutralize->dry_evap end_product Partially Purified Product dry_evap->end_product back_extract->organic_layer

Caption: Liquid-Liquid Extraction Workflow.

Workflow 2: Purification by Recrystallization

Recrystallization is ideal for solid compounds like this compound (m.p. 86-90 °C) and is excellent for removing small amounts of impurities.[6]

Q5: I can't find a good recrystallization solvent. My product either doesn't dissolve or "oils out" upon cooling. What should I do?

A5: Finding the right solvent is key. An ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.

  • Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., Hexanes, Toluene, Isopropanol, Ethanol). A two-solvent system (one in which the compound is soluble, one in which it is not) is often the solution.

  • "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, add more of the "good" solvent to lower the saturation point, reheat to dissolve everything, and allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.

Table 1: Illustrative Recrystallization Solvent Screening

Solvent SystemSolubility (Cold, 25°C)Solubility (Hot, ~Boiling)Crystal Formation on CoolingNotes
Hexanes InsolubleSparingly SolubleGood, fine needlesGood for final polish, might have low recovery.
Isopropanol (IPA) Sparingly SolubleVery SolubleGood, large prismsPromising single-solvent system.
Toluene Sparingly SolubleVery SolubleOils out initiallyTry adding hexanes as an anti-solvent.
IPA / Water Soluble (in IPA)Soluble (in IPA)Precipitates upon water additionA good two-solvent system. Dissolve in hot IPA, add water dropwise until cloudy, then cool.
Workflow 3: Purification by Column Chromatography

For separating challenging mixtures, especially regioisomers, column chromatography provides the highest resolution.[1]

Q6: My aniline product is streaking badly on the silica gel column, leading to poor separation. How can I fix this?

A6: This is a classic problem caused by the interaction between the basic aniline and the acidic silanol groups on the surface of the silica gel. This leads to strong, non-specific binding and "tailing" or streaking.

The Solution: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.[5] Typically, 0.5-1% triethylamine (TEA) in your Hexane/Ethyl Acetate mobile phase will solve this issue, resulting in sharp, well-defined bands and significantly improved separation.[5] Always run a TLC with the same modified solvent system first to confirm it works before committing to a large-scale column.

Below is a general purification strategy flowchart.

Purification_Strategy start Crude Reaction Mixture assess Initial Assessment (TLC, HPLC, NMR) start->assess impurities Identify Major Impurities assess->impurities decision1 Are there significant basic/acidic impurities? impurities->decision1 lle Perform Liquid-Liquid Extraction decision1->lle Yes decision2 Is the product a solid? decision1->decision2 No lle->decision2 recrystallize Attempt Recrystallization (with activated carbon if colored) decision2->recrystallize Yes chromatography Perform Column Chromatography (consider adding TEA) decision2->chromatography No / Oil purity_check Assess Purity (HPLC > 99%?) recrystallize->purity_check chromatography->purity_check purity_check->chromatography No, separation is poor final_product Pure Product purity_check->final_product Yes

Caption: General Purification Strategy Decision Tree.

References

preventing byproduct formation in the synthesis of MDL-800.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation and Troubleshooting Experimental Challenges

Welcome to the MDL-800 Synthesis Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the successful synthesis of MDL-800, with a primary focus on preventing and troubleshooting the formation of common byproducts. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure your success in obtaining high-purity MDL-800.

Understanding the Synthesis of MDL-800

The synthesis of MDL-800, a potent and selective allosteric activator of SIRT6, involves the formation of a sulfonamide bond between 5-bromo-4-fluoro-2-methylaniline and a sulfonyl chloride derived from methyl 2-(chlorosulfonyl)-5-nitrobenzoate. While the primary reaction is straightforward, the presence of multiple reactive sites and the sensitivity of the reactants to reaction conditions can lead to the formation of undesirable byproducts. This guide will walk you through the potential pitfalls and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of MDL-800?

A1: The most common byproducts in the synthesis of MDL-800 can be categorized as follows:

  • Hydrolysis Product: Formation of the corresponding sulfonic acid from the sulfonyl chloride starting material upon exposure to moisture.

  • Bis-sulfonated Byproduct: Reaction of a single aniline molecule with two molecules of the sulfonyl chloride.

  • Regioisomers: While the primary reaction occurs at the amino group of the aniline, alternative reaction pathways, though less likely under controlled conditions, could lead to undesired isomers.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of residual this compound and the sulfonyl chloride or its precursor.

Q2: How can I monitor the progress of the reaction and detect the formation of byproducts?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. Co-spotting the reaction mixture with the starting materials will allow you to visualize the consumption of reactants and the formation of the product spot. For more detailed analysis and detection of byproducts, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the final product and any isolated byproducts.[1][2][3][4][5][6][7][8][9]

Q3: What is the role of pyridine in the reaction? Can I use other bases?

A3: Pyridine serves a dual purpose in this reaction. It acts as a base to neutralize the hydrochloric acid (HCl) generated during the formation of the sulfonamide bond, driving the reaction to completion. It also often serves as the solvent for the reaction. While other non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used to scavenge HCl, pyridine is a common choice for this type of reaction. The choice of base can influence the reaction rate and byproduct profile, so it is crucial to use a high-purity, anhydrous base.

Q4: The published protocol mentions purification by column chromatography. Are there any alternative purification methods?

A4: While column chromatography on silica gel is a standard and effective method for purifying MDL-800, recrystallization can be a viable alternative if a suitable solvent system is identified. This can sometimes provide a higher purity product and is more scalable than chromatography. The choice between chromatography and recrystallization will depend on the impurity profile of the crude product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of MDL-800 and provides a systematic approach to resolving them.

Issue 1: Low Yield of MDL-800

A low yield of the desired product is a common frustration. The following flowchart outlines a troubleshooting workflow to identify and address the root cause.

Low_Yield_Troubleshooting cluster_reactants Reactant Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield of MDL-800 check_reactants 1. Verify Reactant Quality and Stoichiometry start->check_reactants check_conditions 2. Optimize Reaction Conditions check_reactants->check_conditions reactant_purity Purity of Starting Materials? check_reactants->reactant_purity check_workup 3. Analyze Workup and Purification check_conditions->check_workup temp_time Suboptimal Temperature or Time? check_conditions->temp_time moisture Presence of Moisture? check_conditions->moisture loss_purification Product Loss During Purification? check_workup->loss_purification reactant_solution Use fresh, high-purity aniline and sulfonyl chloride. Ensure accurate molar ratios. reactant_purity->reactant_solution Yes temp_time_solution Monitor reaction by TLC. Experiment with reaction time and temperature (e.g., maintain 0°C for longer). temp_time->temp_time_solution Yes moisture_solution Use anhydrous solvent and reagents. Perform reaction under an inert atmosphere (N2 or Ar). moisture->moisture_solution Yes loss_purification_solution Optimize column chromatography conditions (solvent gradient). Consider recrystallization as an alternative. loss_purification->loss_purification_solution Yes

Caption: Troubleshooting Workflow for Low MDL-800 Yield.

Issue 2: Presence of a Significant Amount of Hydrolysis Byproduct

The sulfonyl chloride starting material is susceptible to hydrolysis, which will not only reduce the yield of MDL-800 but also complicate purification.

Causality: Sulfonyl chlorides react with water to form the corresponding sulfonic acid. This is often the most significant side reaction if proper precautions are not taken. The presence of electron-withdrawing groups on the benzene ring of the sulfonyl chloride can increase its susceptibility to nucleophilic attack by water.[10][11]

Prevention and Solution:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (e.g., dry pyridine) and reagents. Handling the sulfonyl chloride in a glovebox or under a stream of inert gas (nitrogen or argon) is highly recommended.

  • Temperature Control: The reaction is typically initiated at 0°C. Maintaining a low temperature during the addition of the sulfonyl chloride can help to minimize hydrolysis, as the reaction with the aniline is generally faster than with residual water at this temperature.

Analytical Identification:

  • TLC: The sulfonic acid byproduct will have a much lower Rf value than the starting materials and the product due to its high polarity. It will often streak on the TLC plate.

  • LC-MS: The sulfonic acid will have a distinct retention time and a mass corresponding to the hydrolyzed sulfonyl chloride.

Issue 3: Formation of a Bis-sulfonated Byproduct

This byproduct arises from the reaction of one molecule of this compound with two molecules of the sulfonyl chloride.

Causality: If there is a localized excess of the sulfonyl chloride, or if the reaction is run with a significant excess of the sulfonyl chloride, the initially formed MDL-800 can act as a nucleophile and react with a second molecule of the sulfonyl chloride. The sulfonamide nitrogen in MDL-800 is acidic and can be deprotonated by the base, making it nucleophilic.

Prevention and Solution:

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the solution of the aniline at 0°C with vigorous stirring. This ensures that the sulfonyl chloride reacts preferentially with the more nucleophilic primary amine of the starting material rather than the less nucleophilic sulfonamide of the product.

  • Stoichiometry: Use a precise 1:1 molar ratio of the aniline to the sulfonyl chloride, or a slight excess of the aniline (e.g., 1.05 equivalents).

Analytical Identification:

  • TLC: The bis-sulfonated byproduct will likely have a similar or slightly higher Rf than MDL-800.

  • LC-MS: This byproduct will have a molecular weight corresponding to the addition of a second sulfonyl group to MDL-800.

Issue 4: Poor Regioselectivity

While the reaction is expected to occur at the amino group, the aniline starting material has other potential nucleophilic sites.

Causality: The aniline nitrogen is the most nucleophilic site. However, the substituents on the aniline ring (bromo, fluoro, and methyl groups) influence the electron density of the aromatic ring and could potentially lead to side reactions under harsh conditions, though this is less common for sulfonamide formation. The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring, while the methyl group is activating.[12][13][14][15] The primary concern is ensuring the reaction occurs at the nitrogen and not at other sites.

Prevention and Solution:

  • Mild Reaction Conditions: The standard protocol using pyridine at 0°C to room temperature is generally mild enough to ensure high regioselectivity for N-sulfonylation. Avoid high temperatures, which could promote side reactions.

  • Protecting Groups (if necessary): In more complex syntheses where regioselectivity is a significant issue, protection of the amine followed by sulfonation and deprotection is a common strategy. However, for the synthesis of MDL-800, this is typically not required.

Analytical Identification:

  • NMR: 1H and 13C NMR are essential for confirming the correct regiochemistry. The chemical shifts and coupling patterns of the aromatic protons will be distinct for different isomers.[1][5][6]

  • 2D NMR (COSY, HSQC, HMBC): These techniques can be used to definitively establish the connectivity of the molecule if there is ambiguity.

Experimental Protocols

Protocol 1: Synthesis of MDL-800

Materials:

  • This compound

  • Methyl 2-(chlorosulfonyl)-5-nitrobenzoate

  • Anhydrous Pyridine

  • Hydrochloric Acid (1N)

  • Ethyl Acetate

  • Petroleum Ether

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous pyridine.

  • Add the sulfonyl chloride solution dropwise to the aniline solution at 0°C over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour.

  • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Petroleum Ether:Ethyl Acetate).

  • Upon completion, cool the reaction mixture back to 0°C and slowly add 1N HCl to adjust the pH to 3-4. A precipitate should form.

  • Filter the precipitate and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.[16]

Protocol 2: Analytical HPLC Method for MDL-800

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 20-30 minutes. Flow Rate: 1.0 mL/min Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

This method should provide good separation of MDL-800 from its starting materials and the more polar hydrolysis byproduct. The bis-sulfonated byproduct will likely have a longer retention time.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended SolutionAnalytical Confirmation
Low Yield Impure reactants, moisture, suboptimal conditionsUse pure, dry reagents; run under inert atmosphere; optimize time/tempTLC, LC-MS
Hydrolysis Presence of waterStrict anhydrous conditions, low temperature additionTLC (polar spot), LC-MS (mass of sulfonic acid)
Bis-sulfonylation Localized excess of sulfonyl chlorideSlow, dropwise addition of sulfonyl chloride; precise stoichiometryTLC, LC-MS (high molecular weight peak)
Poor Regioselectivity Harsh reaction conditionsMaintain mild conditions (0°C to RT)NMR (1H, 13C, 2D)

Visualization of Key Concepts

Byproduct_Formation cluster_reactants Starting Materials cluster_byproducts Potential Byproducts Aniline 5-bromo-4-fluoro- 2-methylaniline MDL800 MDL-800 (Desired Product) Aniline->MDL800 SulfonylChloride Methyl 2-(chlorosulfonyl)- 5-nitrobenzoate SulfonylChloride->MDL800 Hydrolysis Hydrolysis Product (Sulfonic Acid) SulfonylChloride->Hydrolysis + H2O BisSulfonylation Bis-sulfonated Byproduct MDL800->BisSulfonylation + Sulfonyl Chloride

Caption: Reaction scheme showing the formation of MDL-800 and key byproducts.

References

Technical Support Center: Navigating the Synthesis with 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for chemists and researchers working with 5-Bromo-4-fluoro-2-methylaniline. This versatile, trifunctional building block is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its unique substitution pattern, however, presents a specific set of challenges in multi-step synthetic sequences.

This guide is designed to provide you with in-depth, field-proven insights to navigate these challenges effectively. We will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, reactivity, and strategic use of this compound.

Q1: What are the key reactive sites on this compound and how does their reactivity differ?

A1: this compound possesses three primary reactive sites for synthetic transformations: the bromo group, the amino group, and the fluoro group.[1][2] Understanding their relative reactivity is crucial for designing selective multi-step syntheses.

  • 5-Bromo Group: This is the most common site for modification, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The C-Br bond is significantly more reactive in these transformations than the C-F bond.

  • 2-Amino Group: The aniline functionality can undergo a variety of reactions, including acylation, alkylation, and diazotization for subsequent Sandmeyer reactions. Its nucleophilicity and basicity can also influence the outcome of other reactions on the ring.

  • 4-Fluoro Group: The fluorine atom is the least reactive of the three functional groups under typical cross-coupling conditions. It can, however, be displaced via nucleophilic aromatic substitution (SNAr), especially if the ring is further activated with electron-withdrawing groups.

Q2: Is it necessary to protect the amino group of this compound during cross-coupling reactions?

A2: While not always mandatory, protecting the amino group is a highly recommended strategy, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. The primary amine can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[3]

Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. An orthogonal protecting group strategy is often employed in multi-step syntheses to allow for selective deprotection of different functional groups.[4][5][6]

Q3: What are the primary safety considerations when working with this compound?

A3: this compound is a chemical that requires careful handling. Based on available safety data, it is a solid with a melting point of 86-90 °C.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Consult the material safety data sheet (MSDS) for specific handling and disposal instructions.

Part 2: Troubleshooting Guides for Key Reactions

This section provides detailed troubleshooting for common issues encountered during key synthetic transformations involving this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds at the 5-position of the aniline ring. However, challenges can arise.

Problem: Low or No Product Yield

Potential Cause Troubleshooting Strategy
Catalyst Inactivation The aniline nitrogen can coordinate to the palladium center, inhibiting catalysis. Consider protecting the amine with a Boc or Ac group prior to the coupling reaction.
Poor Catalyst Choice Not all palladium catalysts are equally effective. For electron-rich anilines, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[8]
Inefficient Transmetalation The choice of base is critical.[9] For boronic acids, a moderately strong base like K₂CO₃ or K₃PO₄ in an aqueous solvent mixture (e.g., dioxane/water) is often effective.[10] For more sensitive substrates, Cs₂CO₃ can be a milder and more effective option.
Protodeborylation of Boronic Acid Boronic acids can be unstable, especially in the presence of water and base, leading to the formation of the corresponding arene as a byproduct.[10] Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

Workflow for Troubleshooting Low Suzuki Coupling Yield

G start Low or No Product Yield check_reagents Verify Reagent Purity and Dryness (Aryl Halide, Boronic Acid, Solvent, Base) start->check_reagents protect_amine Protect Amino Group (e.g., Boc, Ac) check_reagents->protect_amine If unprotected amine is used optimize_catalyst Optimize Catalyst System (Screen Ligands: SPhos, XPhos) (Screen Pd Source: Pd(OAc)₂, Pd₂(dba)₃) check_reagents->optimize_catalyst If reagents are pure protect_amine->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Screen Bases: K₂CO₃, K₃PO₄, Cs₂CO₃) (Vary Solvent and Temperature) optimize_catalyst->optimize_conditions success Improved Yield optimize_conditions->success fail Persistent Low Yield optimize_conditions->fail

Caption: A systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is another key transformation for functionalizing the 5-bromo position.

Problem: Competing Side Reactions

Side Product Plausible Cause Mitigation Strategy
Hydrodehalogenation The aryl halide is reduced to the corresponding arene. This can be caused by β-hydride elimination from the palladium amide intermediate or by other reductive pathways.[11]Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos) that favors reductive elimination over β-hydride elimination.[12] Ensure the absence of adventitious water or other proton sources.
Homocoupling of Amine Two molecules of the amine coupling partner react to form a hydrazine derivative.This is less common but can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature and screening different ligands can help.

Experimental Protocol: Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected product.

Sandmeyer Reaction: Conversion of the Amino Group

The Sandmeyer reaction allows for the transformation of the aniline's amino group into a variety of other functionalities via a diazonium salt intermediate.[13][14]

Problem: Low Yield or Uncontrolled Decomposition of Diazonium Salt

| Potential Cause | Troubleshooting Strategy | | :--- | :--- | :--- | | Incomplete Diazotization | The reaction of the aniline with the nitrosating agent (e.g., NaNO₂) is incomplete. | Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of the nitrosating agent and ensure adequate mixing. | | Premature Decomposition of Diazonium Salt | Diazonium salts are often unstable at elevated temperatures. | Maintain a low temperature throughout the diazotization and subsequent Sandmeyer reaction. Add the diazonium salt solution slowly to the copper(I) salt solution. | | Side Reactions | The diazonium salt can react with other nucleophiles present in the reaction mixture. | Use a high concentration of the desired nucleophile (e.g., CuBr for bromination) to favor the intended reaction. The choice of acid for diazotization can also influence side reactions. |

Logical Flow for a Successful Sandmeyer Reaction

G start Start: this compound diazotization Diazotization (NaNO₂, aq. acid, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt Intermediate (Keep Cold!) diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (Add to Cu(I)X solution) diazonium_salt->sandmeyer decomposition Decomposition/Side Products diazonium_salt->decomposition If temperature is too high product Desired Product sandmeyer->product

Caption: Key steps and critical parameters for a successful Sandmeyer reaction.

Part 3: Purification and Analysis

Challenge: Purifying Fluorinated Compounds

The presence of fluorine can alter the polarity and chromatographic behavior of molecules, sometimes making purification challenging.

Q: What are the best practices for purifying derivatives of this compound by column chromatography?

A: For fluorinated compounds, standard silica gel chromatography is often effective. However, if separation from non-fluorinated impurities is difficult, consider using a fluorinated stationary phase.[15][16] These phases can offer unique selectivity for fluorinated molecules.[16][17]

Recommended HPLC Conditions for Analysis:

  • Column: A C18 column is a good starting point for reversed-phase HPLC. For challenging separations, a pentafluorophenyl (PFP) column can provide alternative selectivity.[15]

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of trifluoroacetic acid (TFA) or formic acid is typically effective.

  • Detection: UV detection at a wavelength where the aromatic system has a strong absorbance (e.g., 254 nm) is standard.

Part 4: Case Study: Synthesis of MDL-800

This compound is a key starting material in the synthesis of MDL-800, a potent and selective activator of the enzyme SIRT6.[2][18] The synthesis of MDL-800 highlights a multi-step sequence where careful control of reactivity is essential.

Synthetic Outline of MDL-800

G start This compound step1 Sulfonamide Formation start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 step3 Second Sulfonamide Formation intermediate2->step3 mdl800 MDL-800 step3->mdl800

Caption: A simplified workflow for the multi-step synthesis of MDL-800.

This synthesis involves the sequential formation of two sulfonamide bonds.[18] The initial reaction occurs at the aniline nitrogen of this compound. Subsequent steps involve the reduction of a nitro group to an amine, followed by a second sulfonylation. This case study underscores the importance of chemoselectivity and the need for robust reaction conditions to achieve high yields in a multi-step sequence.

References

managing chemoselectivity between bromine and fluorine in 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the nuanced reactivity of 5-Bromo-4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique chemical properties of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter in achieving chemoselectivity between the bromine and fluorine substituents in various cross-coupling reactions.

Understanding the Reactivity Landscape of this compound

This compound is a trifunctional molecule with three primary sites of reactivity: the C-Br bond, the C-F bond, and the amine group.[1][2] The key to its synthetic utility lies in the ability to selectively functionalize one site while leaving the others intact. The chemoselectivity between the carbon-bromine and carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions is governed by the significant difference in their bond dissociation energies. The C-Br bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the much stronger C-F bond.[3] This inherent reactivity difference forms the basis for achieving high chemoselectivity.

However, factors such as the choice of catalyst, ligands, base, and solvent can significantly influence the reaction outcome. This guide will walk you through the principles and practicalities of controlling these variables to achieve your desired synthetic transformations.

Troubleshooting Guide & FAQs

Issue 1: Poor or No Reactivity at the C-Br Bond in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound to introduce an aryl group at the bromine position, but I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low reactivity in Suzuki-Miyaura coupling with this substrate, despite the inherent reactivity of the C-Br bond, can often be attributed to catalyst inhibition or suboptimal reaction conditions, particularly given the electron-rich nature of the aniline ring.

Causality and Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and, more critically, the phosphine ligand is paramount.[4] Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-rich substrate.

    • Recommendation: Employ bulky, electron-rich phosphine ligands that are known to facilitate oxidative addition on electron-rich aryl bromides. Ligands such as SPhos, XPhos, or RuPhos are excellent starting points. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.[3]

  • Base and Solvent System: The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.

    • Recommendation: For challenging couplings with electron-rich aryl halides, stronger, non-nucleophilic bases are often required.[4] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally effective.[4] A mixed solvent system, such as 1,4-dioxane/water or toluene/water, is typically used to ensure the solubility of both the organic substrate and the inorganic base.[5]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to undesired side reactions, such as dehalogenation.

    • Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is sluggish, a careful increase in temperature may be beneficial.

  • Boronic Acid/Ester Quality: The purity and stability of the organoboron reagent are critical. Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes the coupling partner.[4]

    • Recommendation: Use freshly purchased or purified boronic acids. Consider using boronic esters (e.g., pinacol esters), which are often more stable. Running the reaction under anhydrous conditions with a base like K₃PO₄ can sometimes mitigate protodeboronation.[6]

Illustrative Workflow for Troubleshooting Low Reactivity:

Caption: Troubleshooting workflow for low Suzuki coupling reactivity.

Issue 2: Lack of Chemoselectivity - Competing Reaction at the C-F Bond

Question: I am observing a mixture of products from my cross-coupling reaction, indicating that the C-F bond is also reacting. How can I enhance the chemoselectivity for the C-Br bond?

Answer:

While the C-Br bond is significantly more reactive, harsh reaction conditions or inappropriate catalyst selection can lead to the activation of the C-F bond. Achieving high chemoselectivity requires fine-tuning the reaction to favor the lower energy pathway for C-Br activation.

Causality and Troubleshooting Steps:

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can provide the necessary activation energy to overcome the barrier for C-F bond cleavage.

    • Recommendation: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate for the C-Br coupling. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.

  • Ligand Choice: The electronic and steric properties of the ligand play a crucial role in determining the selectivity of the palladium catalyst.

    • Recommendation: Avoid ligands that are known to promote C-F activation. For selective C-Br coupling, bulky, electron-rich monophosphine ligands are generally preferred as they favor the oxidative addition of the weaker C-Br bond.

  • Palladium Precatalyst: The choice of palladium source can influence the concentration and reactivity of the active Pd(0) species.

    • Recommendation: Use a well-defined Pd(0) precatalyst or a Pd(II) source that is readily reduced in situ under mild conditions. This can help to avoid the formation of highly reactive, unligated palladium species that may be less selective.

Table 1: General Conditions for Selective C-Br Cross-Coupling Reactions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BrettPhos, XPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110
Sonogashira Pd(PPh₃)₂Cl₂/CuIPPh₃Et₃N, DIPATHF, DMFRoom Temp - 60

Note: These are starting points and may require optimization for specific substrates.

Issue 3: Significant Dehalogenation as a Side Reaction

Question: My primary side product is the hydrodehalogenated starting material (4-fluoro-2-methylaniline). What causes this and how can I suppress it?

Answer:

Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced instead of coupled. This typically occurs via the formation of a palladium-hydride (Pd-H) species.

Causality and Troubleshooting Steps:

  • Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture.

    • Bases: Certain bases, particularly alkoxides in the presence of trace water or alcohols, can generate hydrides.

    • Solvents: Solvents like alcohols can act as hydride donors.

    • Water: While often necessary, excess water can be a proton source that contributes to dehalogenation pathways.[7]

    • Recommendation: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. Use aprotic solvents like dioxane or toluene. If water is required, use the minimum amount necessary.

  • Ligand Effects: The choice of ligand can influence the rate of reductive elimination from the Ar-Pd-H intermediate.

    • Recommendation: Employ bulky, electron-rich ligands that can accelerate the desired reductive elimination of the cross-coupled product over the dehalogenated product.

Decision Tree for Minimizing Dehalogenation:

Dehalogenation_Troubleshooting start Dehalogenation Observed base_check Is an alkoxide base being used? start->base_check solvent_check Is an alcohol solvent present? base_check->solvent_check No change_base Switch to K3PO4 or Cs2CO3 base_check->change_base Yes water_check Is excess water present? solvent_check->water_check No change_solvent Use aprotic solvent (dioxane, toluene) solvent_check->change_solvent Yes dry_reagents Use anhydrous conditions water_check->dry_reagents Yes optimize_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) water_check->optimize_ligand No end Dehalogenation Minimized change_base->end change_solvent->end dry_reagents->end optimize_ligand->end

Caption: Decision tree for troubleshooting dehalogenation side reactions.

Experimental Protocols: Achieving Chemoselectivity

The following protocols are provided as validated starting points for achieving selective C-Br functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is designed for the selective arylation at the C-Br position.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a minimal amount of dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination

This protocol is for the selective C-N bond formation at the C-Br position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Selective Sonogashira Coupling

This protocol details the selective alkynylation at the C-Br position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.03 equiv.).

  • Add anhydrous THF and degassed Et₃N or DIPA.

  • Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature to 60 °C, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to Alternative Starting Materials for the Synthesis of SIRT6 Activators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of SIRT6 Activation

Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, playing pivotal roles in DNA repair, metabolism, and inflammation.[1][2] As an NAD+-dependent protein deacylase, SIRT6's activity is intrinsically linked to the cell's metabolic state.[1][2] The therapeutic potential of activating SIRT6 is significant, with preclinical studies demonstrating beneficial effects in a range of age-related diseases, including cancer, metabolic disorders, and neurodegeneration.[1][2][3] This has spurred considerable interest in the development of small-molecule SIRT6 activators.

This guide provides an in-depth comparison of the starting materials for the synthesis of three distinct classes of synthetic SIRT6 activators. We will explore the conventional, established synthetic routes and propose viable alternatives, offering researchers and drug development professionals a critical analysis of the strategic choices that underpin the synthesis of these promising therapeutic agents. Our focus will be on chemical accessibility, cost-effectiveness, synthetic efficiency, and the potential for generating chemical diversity.

I. The Pyrrolo[1,2-a]quinoxaline Scaffold: The Case of UBCS039

The first synthetic SIRT6 activator to be identified was UBCS039, which features a pyrrolo[1,2-a]quinoxaline core.[1][4] It exhibits an EC50 of approximately 38 μM for SIRT6 activation.[1][5]

Conventional Synthesis: The Pictet-Spengler Approach

The most common and established method for constructing the pyrrolo[1,2-a]quinoxaline scaffold is a modified Pictet-Spengler reaction. This approach involves the acid-catalyzed or oxidative cyclization of 1-(2-aminophenyl)pyrrole with an aromatic aldehyde.[2]

  • Conventional Starting Materials:

    • 1-(2-aminophenyl)pyrrole

    • A substituted aromatic aldehyde (e.g., pyridine-3-carbaldehyde for UBCS039)

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Figure 1: Conventional synthesis of the pyrrolo[1,2-a]quinoxaline core.

Alternative Starting Materials and Synthetic Routes

While the Pictet-Spengler approach is robust, alternative starting materials can offer advantages in terms of accessibility and the introduction of diverse substituents.

  • From 2-Methylquinolines: An electrochemical, iodine-mediated C(sp3)–H cyclization has been developed, utilizing readily available 2-methylquinolines and 2-(1H-pyrrol-1-yl)aniline.[6] This method avoids the need for pre-functionalized aldehydes.

    • Alternative Starting Materials:

      • A substituted 2-methylquinoline

      • 2-(1H-pyrrol-1-yl)aniline

  • Gold-Catalyzed Cascade Reaction: A gold(I)-catalyzed tandem hydroamination and hydroarylation of pyrrole-substituted anilines with alkynes provides an efficient route to the core structure.[7] This allows for the incorporation of diversity from a wide range of commercially available alkynes.

    • Alternative Starting Materials:

      • 2-(1H-pyrrol-1-yl)aniline

      • A terminal or internal alkyne

  • From N-(2-acylaminophenyl)pyrroles: Cyclization of N-(2-acylaminophenyl)pyrroles offers another pathway to the pyrrolo[1,2-a]quinoxaline system.[8]

    • Alternative Starting Materials:

      • N-(2-acylaminophenyl)pyrroles

graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Alternative synthetic routes to the pyrrolo[1,2-a]quinoxaline core.

Starting Material ClassConventional RouteAlternative Route 1Alternative Route 2
Key Reagents 1-(2-aminophenyl)pyrrole, Aromatic Aldehyde2-Methylquinoline, 2-(1H-pyrrol-1-yl)aniline2-(1H-pyrrol-1-yl)aniline, Alkyne
Key Transformation Pictet-Spengler ReactionElectrochemical C-H CyclizationGold-Catalyzed Cascade
Potential Advantages Well-established, predictableAvoids aldehyde synthesisHigh atom economy, diverse alkynes
Potential Disadvantages Limited aldehyde availabilityRequires specialized equipmentCost of gold catalyst

Table 1: Comparison of Starting Materials for the Pyrrolo[1,2-a]quinoxaline Scaffold

II. The Quinoline-4-Carboxamide Scaffold: The Case of Compound 12q

A more recent and potent SIRT6 activator, Compound 12q, is built around a quinoline-4-carboxamide core.[9][10] This compound demonstrates an EC50 of 5.35 μM for SIRT6-dependent deacetylation.[9][10]

Conventional Synthesis: The Pfitzinger Reaction

The Pfitzinger reaction is a classical and widely used method for synthesizing quinoline-4-carboxylic acids.[8] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[8][11][12] The resulting carboxylic acid can then be converted to the desired carboxamide.

  • Conventional Starting Materials:

    • Isatin (or a substituted derivative)

    • A carbonyl compound (ketone or aldehyde) with an α-methylene group (e.g., 1-(1-benzofuran-2-yl)ethan-1-one for the 2-substituent of 12q)

    • An amine (e.g., diphenylmethanamine for the amide portion of 12q)

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: Conventional synthesis of the quinoline-4-carboxamide core.

Alternative Starting Materials and Synthetic Routes

The reliance on often synthetically demanding isatins and specific ketones in the Pfitzinger reaction has led to the exploration of alternative routes to the quinoline core.

  • The Doebner-von Miller Reaction: This reaction utilizes anilines and α,β-unsaturated carbonyl compounds to form quinolines.[1][6][7] This approach offers a different disconnection and may be advantageous if the requisite aniline and unsaturated carbonyl are more accessible than the corresponding isatin and ketone.

    • Alternative Starting Materials:

      • A substituted aniline

      • An α,β-unsaturated carbonyl compound

  • The Doebner Reaction: A variation of the Doebner-von Miller reaction, the Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[7] This three-component reaction allows for rapid assembly of the core structure from simple starting materials.

    • Alternative Starting Materials:

      • A substituted aniline

      • An aldehyde

      • Pyruvic acid

graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 4: Alternative synthetic routes to the quinoline-4-carboxamide core.

Starting Material ClassConventional RouteAlternative Route 1Alternative Route 2
Key Reagents Isatin, Carbonyl Compound, AmineAniline, α,β-Unsaturated CarbonylAniline, Aldehyde, Pyruvic Acid
Key Transformation Pfitzinger Reaction, Amide CouplingDoebner-von Miller ReactionDoebner Reaction
Potential Advantages Direct formation of the carboxylic acidUtilizes readily available anilinesThree-component, convergent synthesis
Potential Disadvantages Synthesis of substituted isatins can be complexMay require harsh conditionsPotential for side reactions

Table 2: Comparison of Starting Materials for the Quinoline-4-Carboxamide Scaffold

III. The Substituted Sulfamoyl Benzoate Scaffold: The Case of MDL-800

MDL-800 is a potent allosteric activator of SIRT6 with an EC50 of 10.3 μM. Its complex structure, Methyl 2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-((3,5-dichlorophenyl)sulfonamido)benzoate, presents a different set of synthetic challenges and opportunities for exploring alternative starting materials.

Conventional Synthesis: Sequential Sulfonamide Formation

The traditional synthesis of such a molecule would likely involve a stepwise approach, building the two distinct sulfonamide linkages sequentially. This would typically start with a central benzoic acid derivative that is functionalized with sulfonyl chloride groups, followed by coupling with the respective anilines.

  • Conventional Starting Materials:

    • Methyl 5-amino-2-(chlorosulfonyl)benzoate

    • 5-bromo-4-fluoro-2-methylaniline

    • 3,5-dichlorobenzenesulfonyl chloride

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 5: Conventional synthesis of the substituted sulfamoyl benzoate core.

Alternative Starting Materials and Synthetic Routes

Modern synthetic methods offer more convergent and efficient alternatives to the classical, often linear, synthesis of complex sulfonamides.

  • One-Pot Iron- and Copper-Catalyzed Aryl C-H Amidation: This method allows for the direct formation of diaryl sulfonamides from activated arenes and primary sulfonamides.[1][2][6][7] A convergent strategy could involve coupling two simpler sulfonamide fragments, or by functionalizing a central arene in a one-pot fashion.

    • Alternative Starting Materials:

      • A suitably substituted benzoic acid derivative (e.g., methyl 5-amino-2-iodobenzoate)

      • Two different primary sulfonamides (or anilines and sulfonylating agents)

  • Coupling of Boronic Acids and Amines with a Sulfur Dioxide Surrogate: A copper-catalyzed reaction of aryl boronic acids, amines, and a sulfur dioxide surrogate (DABSO) provides a direct route to sulfonamides.[12] This approach avoids the use of pre-formed sulfonyl chlorides.

    • Alternative Starting Materials:

      • Substituted aryl boronic acids

      • Substituted anilines

      • DABSO (Sulfur dioxide surrogate)

graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 6: Alternative synthetic routes to the substituted sulfamoyl benzoate core.

Starting Material ClassConventional RouteAlternative Route 1Alternative Route 2
Key Reagents Substituted Benzoic Acid, Anilines, Sulfonyl ChloridesSubstituted Benzoic Acid, Primary SulfonamidesAryl Boronic Acids, Anilines, DABSO
Key Transformation Sequential Sulfonamide FormationOne-Pot C-H AmidationCopper-Catalyzed Coupling
Potential Advantages Stepwise controlHigh convergence, fewer stepsAvoids sulfonyl chlorides
Potential Disadvantages Linear synthesis, potentially low overall yieldCatalyst costs, optimization requiredAvailability of boronic acids

Table 3: Comparison of Starting Materials for the Substituted Sulfamoyl Benzoate Scaffold

Experimental Protocols

Protocol 1: Conventional Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative

This protocol describes the synthesis of a generic pyrrolo[1,2-a]quinoxaline via the Pictet-Spengler reaction.

  • Step 1: Reaction Setup. To a solution of 1-(2-aminophenyl)pyrrole (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) is added the aromatic aldehyde (1.1 eq).

  • Step 2: Cyclization. A catalytic amount of an acid (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux for 4-12 hours. The reaction is monitored by TLC.

  • Step 3: Workup and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]quinoxaline.

Protocol 2: Alternative Synthesis of a Quinoline-4-Carboxylic Acid via the Doebner Reaction

This protocol outlines the synthesis of a quinoline-4-carboxylic acid using the Doebner three-component reaction.

  • Step 1: Reaction Setup. In a round-bottom flask, the substituted aniline (1.0 eq), the aldehyde (1.0 eq), and pyruvic acid (1.1 eq) are dissolved in ethanol.

  • Step 2: Condensation and Cyclization. The mixture is heated to reflux for 6-18 hours. The progress of the reaction is monitored by TLC.

  • Step 3: Isolation and Purification. After cooling to room temperature, the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the quinoline-4-carboxylic acid. Further purification can be achieved by recrystallization.

Conclusion and Future Outlook

The choice of starting materials is a fundamental decision in the synthesis of SIRT6 activators, with significant implications for the efficiency, cost, and scalability of the process. While conventional methods for constructing the core scaffolds of compounds like UBCS039, Compound 12q, and MDL-800 are well-established, modern synthetic methodologies offer compelling alternatives. These alternative routes, often more convergent and atom-economical, can provide access to a wider range of chemical diversity from more readily available and structurally simpler starting materials. As the field of SIRT6 modulation continues to evolve, the development of novel and efficient synthetic strategies will be paramount in the quest for more potent and selective therapeutic agents.

References

A Comparative Guide to the Biological Activity of SIRT6 Activators Derived from 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the biological activities of potent Sirtuin 6 (SIRT6) activators synthesized from the versatile chemical building block, 5-Bromo-4-fluoro-2-methylaniline. It is intended for researchers, scientists, and drug development professionals engaged in oncology, metabolism, and age-related disease research. We will delve into the mechanistic details, comparative efficacy, and experimental validation of the prominent MDL compound series (MDL-800, MDL-801, and MDL-811) and contrast them with other known SIRT6 activators.

Introduction: The Therapeutic Promise of SIRT6 Activation

Sirtuin 6 (SIRT6) is a NAD+-dependent lysine deacetylase and mono-ADP-ribosyltransferase that has emerged as a critical regulator of genomic stability, metabolism, and inflammation.[1][2] Its role as a tumor suppressor in various cancers, including colorectal, pancreatic, and non-small cell lung cancer, has made it an attractive therapeutic target.[2][3] The activation of SIRT6's deacetylase activity, particularly against histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), is a key mechanism for its tumor-suppressive functions.[4][5]

The halogenated aniline, this compound, serves as a crucial starting material for the synthesis of a novel class of allosteric SIRT6 activators known as the MDL compounds.[6] This guide will provide an in-depth analysis of their biological activity, supported by experimental data and protocols, to aid researchers in the selection and application of these valuable chemical probes.

The MDL Series: Potent and Selective Allosteric Activators of SIRT6

The MDL series of compounds, including MDL-800, MDL-801, and the more recent MDL-811, have been identified as potent and selective allosteric activators of SIRT6.[5][7][8] Unlike orthosteric modulators that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity.[5][9]

Mechanism of Action

MDL compounds bind to a hydrophobic pocket at the N-terminus of SIRT6.[10] This binding event enhances the affinity of SIRT6 for both its acetylated peptide substrates and its co-factor NAD+, leading to a significant increase in its deacetylase activity.[8] Kinetic studies have shown that these activators decrease the Michaelis constant (Km) and dramatically increase the turnover number (kcat) of the enzymatic reaction.[8]

MDL_Compound MDL Compound (e.g., MDL-811) SIRT6_Inactive SIRT6 (Inactive) MDL_Compound->SIRT6_Inactive Allosteric Binding SIRT6_Active SIRT6 (Active) (Enhanced Catalytic Efficiency) SIRT6_Inactive->SIRT6_Active Conformational Change Deacetylated_Product Deacetylated Product (e.g., H3K9) SIRT6_Active->Deacetylated_Product NAM Nicotinamide SIRT6_Active->NAM Acetylated_Substrate Acetylated Substrate (e.g., H3K9ac) Acetylated_Substrate->SIRT6_Active NAD NAD+ NAD->SIRT6_Active cluster_0 Reaction Mixture cluster_1 Deacetylation cluster_2 Development SIRT6 SIRT6 Enzyme Deacetylated_Substrate Deacetylated Substrate SIRT6->Deacetylated_Substrate Substrate Fluorogenic Substrate (RHKK-Ac-AMC) Substrate->Deacetylated_Substrate NAD NAD+ NAD->Deacetylated_Substrate Compound Test Compound (e.g., MDL-811) Compound->SIRT6 Activation Fluorescence Fluorescence Signal Deacetylated_Substrate->Fluorescence Developer Developer (Protease) Developer->Fluorescence Cleavage

References

A Senior Application Scientist's Guide to SIRT6 Activators Derived from Aniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of SIRT6 Activation

Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, playing pivotal roles in DNA repair, genomic stability, and the control of glucose metabolism.[1][2] As an NAD+-dependent protein deacetylase, SIRT6 targets key histone residues, primarily Histone H3 at lysine 9 (H3K9), lysine 18 (H3K18), and lysine 56 (H3K56), to modulate gene expression.[3][4] Its activity is linked to lifespan extension, tumor suppression, and protection against metabolic and age-related diseases, making it a high-value therapeutic target.[3][5][6]

While the endogenous activity of SIRT6 is relatively low compared to other sirtuins, the development of small-molecule activators offers a promising strategy to harness its therapeutic potential.[1][7][8] A fascinating convergence of medicinal chemistry has revealed that the versatile aniline scaffold serves as a foundational precursor for several distinct classes of potent and selective SIRT6 activators. This guide provides a comparative analysis of these activators, grounded in experimental data, to assist researchers in selecting and applying these critical chemical tools.

The Aniline Scaffold: A Versatile Foundation for SIRT6 Activator Design

Aniline (C6H5NH2) is a fundamental building block in pharmaceutical synthesis.[9][10] Its simple aromatic amine structure allows for diverse chemical modifications, enabling the creation of complex molecular architectures with specific biological activities.[9][10] In the context of SIRT6 activators, aniline and its derivatives serve as key precursors for constructing the core scaffolds that dock into the enzyme's allosteric sites, influencing its catalytic activity. This analysis will focus on three prominent classes derived from such precursors: Pyrrolo[1,2-a]quinoxalines, Quinoline-4-carboxamides, and N-substituted Aniline derivatives.

Comparative Analysis of Aniline-Derived SIRT6 Activators

The efficacy of a SIRT6 activator is determined by its potency (EC50), maximal activation level (Emax), and selectivity over other sirtuin isoforms. The following sections compare prominent examples from each class, synthesized from aniline-based starting materials.

Pyrrolo[1,2-a]quinoxaline Derivatives

This class represents the first synthetic SIRT6 activators identified. Their synthesis commonly involves the condensation of 2-(1H-pyrrol-1-yl)aniline with various aldehydes.[11]

  • UBCS039: As the pioneering compound in this class, UBCS039 was identified as a specific SIRT6 activator that binds to the enzyme's catalytic core.[12][13] It allosterically enhances the deacetylation of both peptide substrates and full nucleosomes.[12] Crystal structures reveal that it occupies a specific acyl channel pocket, a feature unique to SIRT6 that allows for high selectivity.[14]

    • Performance: UBCS039 exhibits a half-maximal effective concentration (EC50) of approximately 38 μM and achieves a maximum activation (Emax) of about 2-fold to 3.5-fold in H3K9Ac peptide deacetylation assays.[3][7][11]

    • Selectivity: It shows no significant effect on the basal deacetylase activities of SIRT1, SIRT2, or SIRT3, underscoring its specificity.[3][7] However, it has been noted to modestly increase the desuccinylation activity of SIRT5.[7][13]

Quinoline-4-carboxamide Derivatives

This potent class of activators was developed through structure-activity relationship (SAR) studies and virtual screening campaigns.

  • Compound 12q (2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide): This compound emerged from the optimization of an initial hit and demonstrates significant potency and selectivity.[15]

    • Performance: In a standard Fluor de Lys assay, compound 12q shows an impressive EC50 value of 5.35 ± 0.69 μM and an EC1.5 (concentration required for 1.5-fold activation) of just 0.58 ± 0.12 μM.[15]

    • Selectivity: It exhibits high selectivity for SIRT6, with weak or no activity against other HDAC family members and a large panel of kinases.[15]

    • Cellular Activity: In pancreatic ductal adenocarcinoma (PDAC) cells, 12q effectively inhibits cell proliferation and migration and has been shown to suppress tumor growth in xenograft models.[15]

  • MDL-800: This compound is another powerful allosteric activator from a related series.

    • Performance: MDL-800 can increase the deacetylation activity of SIRT6 up to 22-fold, with an EC50 of 10.3 μM.[11]

    • Cellular Activity: It dose-dependently promotes the deacetylation of H3K9 and H3K56 in hepatocellular carcinoma (HCC) cells, leading to cell cycle arrest and the suppression of tumor growth in vivo.[11]

N-Substituted Aniline Derivatives

Direct modification of the aniline nitrogen has also yielded potent activators, highlighting the importance of this chemical position.

  • CL5D: This compound was developed by adding a double-trichlorobenzoyl group to the aniline nitrogen of a parent molecule.[3][7]

    • Performance: This modification resulted in a 7-fold increase in potency over its precursor, with an EC50 of 15.5 μM and a 4-fold activation at a concentration of 3 μM.[3][7][11]

    • Structure-Activity Relationship (SAR): The development of CL5D provided key insights, demonstrating that electron-withdrawing groups on the aromatic rings and an anionic carboxylic acid headgroup are crucial for SIRT6 activation within this molecular series.[3][7]

Data Summary: Performance of Aniline-Derived SIRT6 Activators

ActivatorChemical ClassAniline Precursor TypeEC50 (μM)Max Activation (Fold)Key Cellular EffectsReferences
UBCS039 Pyrrolo[1,2-a]quinoxaline2-(1H-pyrrol-1-yl)aniline~38~2 - 3.5Triggers autophagy-dependent cell death in cancer cells.[3][7][11][12]
Compound 12q Quinoline-4-carboxamideAniline derivative in multi-step synthesis5.35>1.5Inhibits proliferation and migration of pancreatic cancer cells.[15]
MDL-800 Quinoline derivativeAniline derivative in multi-step synthesis10.3~22Induces cell cycle arrest in hepatocellular carcinoma cells.[11]
CL5D N-substituted AnilineN-acylated aniline15.5~4Potent activator; cellular data pending further studies.[3][7][11]

Visualizing the SIRT6 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the research process, the following diagrams illustrate the core SIRT6 signaling pathway and a typical workflow for activator validation.

SIRT6_Pathway cluster_input Cellular Stress / Metabolic State cluster_sirt6 SIRT6 Activation cluster_downstream Downstream Effects cluster_output Physiological Outcomes NAD NAD+ SIRT6 SIRT6 NAD->SIRT6 Co-factor Deacetylation Deacetylation SIRT6->Deacetylation Activator Aniline-Derived Activator Activator->SIRT6 Allosteric Binding H3K9ac Histone H3 (H3K9ac) H3K9ac->Deacetylation H3K56ac Histone H3 (H3K56ac) H3K56ac->Deacetylation GeneRepression Transcriptional Repression Deacetylation->GeneRepression DNA_Repair ↑ DNA Repair GeneRepression->DNA_Repair Glycolysis ↓ Glycolysis (HIF-1α) GeneRepression->Glycolysis Inflammation ↓ Inflammation (NF-κB) GeneRepression->Inflammation Longevity ↑ Healthy Aging GeneRepression->Longevity

Caption: The SIRT6 signaling pathway. Aniline-derived activators bind allosterically to SIRT6, enhancing its NAD+-dependent deacetylase activity towards histone targets like H3K9ac and H3K56ac. This leads to transcriptional repression of genes involved in metabolism and inflammation, promoting genomic stability and healthy aging.

Experimental_Workflow cluster_synthesis Step 1: Chemical Synthesis cluster_invitro Step 2: In Vitro Validation cluster_cellular Step 3: Cell-Based Analysis cluster_invivo Step 4: In Vivo Efficacy Aniline Aniline Precursors Synthesis Chemical Synthesis & Purification (e.g., Condensation) Aniline->Synthesis Library Activator Library Synthesis->Library Assay Biochemical Assay (e.g., Fluorogenic Assay) Library->Assay Data Determine EC50 & Emax Assay->Data Selectivity Selectivity Screening (vs. SIRT1, 2, 3, 5) Assay->Selectivity CellCulture Cell Culture (e.g., Cancer Cell Lines) Data->CellCulture Treatment Treat Cells with Activator CellCulture->Treatment WesternBlot Western Blot for H3K9ac / H3K56ac Treatment->WesternBlot Phenotype Phenotypic Assays (Proliferation, Migration) Treatment->Phenotype AnimalModel Animal Model (e.g., Xenograft Mouse) Phenotype->AnimalModel Dosing Compound Administration AnimalModel->Dosing Tumor Measure Tumor Growth Dosing->Tumor

Caption: A typical experimental workflow for the validation of novel SIRT6 activators, from chemical synthesis using aniline precursors to in vivo efficacy studies.

Experimental Protocols: A Guide to Implementation

The trustworthiness of any comparative analysis rests on robust, replicable experimental design. The following protocols are standard methodologies for assessing SIRT6 activator performance.

Protocol 1: In Vitro SIRT6 Activity (Fluorogenic Assay)

This assay provides a rapid and sensitive method for determining the potency (EC50) and efficacy (Emax) of SIRT6 activators. Commercial kits are available from sources like BPS Bioscience and Cayman Chemical.[16][17]

Principle: A substrate peptide containing a myristoylated or acetylated lysine residue linked to a fluorophore is incubated with the SIRT6 enzyme. Deacylation by SIRT6 sensitizes the substrate for cleavage by a developer solution, which releases the fluorophore. The increase in fluorescence is proportional to SIRT6 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute SIRT6 enzyme to the desired concentration (e.g., 20 ng/µL) in Assay Buffer.

    • Prepare a 2X concentration of the fluorogenic substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC) in Assay Buffer.[16]

    • Prepare a 2X concentration of NAD+ (e.g., 2 mM) in Assay Buffer.

    • Prepare a serial dilution of the test activator compound in Assay Buffer (typically starting from 100 µM).

  • Reaction Setup (96-well plate):

    • To each well, add 25 µL of the test activator dilution (or vehicle control).

    • Add 25 µL of the SIRT6 enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 50 µL of the combined Substrate/NAD+ solution.

    • Final volume should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Development and Measurement:

    • Stop the reaction by adding 50 µL of Developer solution (containing a protease like trypsin and a SIRT inhibitor like nicotinamide) to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm excitation / 440 nm emission for AMC-based substrates).[16]

  • Data Analysis:

    • Subtract background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (defined as 100% or 1-fold activity).

    • Plot the fold-activation against the log of the compound concentration and fit a dose-response curve to determine the EC50 and Emax values.

Protocol 2: Cellular Target Engagement (Western Blot for Histone Acetylation)

This protocol validates that the activator engages SIRT6 within a cellular context, leading to the deacetylation of its known histone targets.[3]

Principle: Cells are treated with the SIRT6 activator. Histones are then extracted from the cell nuclei, separated by SDS-PAGE, and immunoblotted with antibodies specific for acetylated histone marks (e.g., H3K9ac, H3K56ac) to measure changes in their levels.

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells (e.g., HEK293T, HCT116, or a relevant cancer line) and allow them to adhere overnight.

    • Treat cells with varying concentrations of the SIRT6 activator (and a vehicle control) for a specified time (e.g., 12-24 hours).

  • Histone Extraction:

    • Harvest cells by scraping and pellet by centrifugation.

    • Lyse the cells in a hypotonic buffer to isolate nuclei.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).

    • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone protein (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against H3K9ac, H3K56ac, and a loading control (e.g., total Histone H3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the acetylated histone bands to the total Histone H3 loading control.

    • Compare the normalized values across different treatment concentrations to determine the dose-dependent reduction in histone acetylation.

Conclusion and Future Directions

The development of small-molecule SIRT6 activators has provided invaluable tools for dissecting the biology of this crucial enzyme and exploring its therapeutic potential. Aniline and its derivatives have proven to be exceptionally fruitful precursors, giving rise to chemically distinct classes of activators with impressive potency and selectivity. The pyrrolo[1,2-a]quinoxalines, quinoline-4-carboxamides, and N-substituted aniline derivatives each offer unique scaffolds for further optimization.

Future research should focus on improving the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and translating the potent biochemical and cellular activities into tangible therapeutic outcomes for diseases ranging from cancer to metabolic disorders and age-related decline. The continued exploration of structure-activity relationships rooted in these foundational aniline-based scaffolds will undoubtedly accelerate the journey toward clinical application.

References

The Strategic Advantage of 5-Bromo-4-fluoro-2-methylaniline in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of the success and efficiency of a drug discovery program. Substituted anilines, in particular, are foundational building blocks for a vast array of clinically significant molecules, especially in the realm of kinase inhibitors. This guide provides an in-depth technical comparison of 5-Bromo-4-fluoro-2-methylaniline, a uniquely functionalized intermediate, against its structural analogs. We will explore the distinct advantages conferred by its specific substitution pattern, supported by experimental evidence in the synthesis of potent bioactive compounds.

The Multifaceted Role of Substituted Anilines in Medicinal Chemistry

Aniline moieties are prevalent in drug candidates due to their ability to form key interactions with biological targets, such as hydrogen bonds and aromatic interactions.[1] However, unsubstituted anilines can be susceptible to metabolic oxidation, leading to potential toxicity.[2] The strategic placement of substituents on the aniline ring is therefore a crucial aspect of drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties while mitigating metabolic liabilities.[3][4]

This compound: A Trifecta of Functionality

This compound (CAS 627871-16-3) is a prime example of a highly versatile building block, offering three distinct points of modification: the amino group, the bromine atom, and the fluorine atom.[5][6][7] This trifunctional nature allows for a diverse range of chemical transformations, making it an invaluable asset in the synthesis of complex molecular architectures.[5][6][7]

  • Amino Group: Serves as a key nucleophile for the formation of amides, sulfonamides, and for N-arylation reactions, often forming critical hydrogen bond interactions within the target protein's active site.[8][9]

  • Bromine Atom: Acts as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[10][11]

  • Fluorine Atom: The presence of fluorine can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[3] Its high electronegativity can also modulate the pKa of the aniline and influence binding affinity through favorable electrostatic interactions.[3]

Comparative Analysis: The Advantage in Action

To illustrate the tangible benefits of this compound, we will examine its application in the synthesis of MDL-800, a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a critical enzyme implicated in cancer and metabolic diseases.[1]

Synthesis of a Key Intermediate for MDL-800

The initial step in the synthesis of MDL-800 involves the N-arylation of a sulfonamide with this compound.[1]

Caption: Initial N-arylation step in the synthesis of an MDL-800 precursor.

Comparison with Alternative Anilines

To appreciate the unique contribution of each substituent, let us consider the hypothetical use of alternative anilines in this synthesis and the likely consequences.

Aniline DerivativeExpected OutcomeRationale
This compound Optimal The fluorine atom enhances metabolic stability of the final compound. The bromine provides a handle for further diversification if needed. The methyl group can contribute to hydrophobic interactions in the binding pocket.
4-Fluoro-2-methylanilineSub-optimalLacks the bromine atom, precluding its use in subsequent cross-coupling reactions for library generation or lead optimization.
5-Bromo-2-methylanilineSub-optimalThe absence of the fluorine atom may lead to increased metabolic liability of the final compound, potentially resulting in faster clearance and reduced in vivo efficacy.
2-MethylanilinePoorLacks both the fluorine for metabolic stability and the bromine for synthetic versatility, making it a significantly less attractive starting material for a modern drug discovery campaign.

Experimental Protocols

Synthesis of Methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate

This protocol is adapted from the published synthesis of MDL-800.[1]

Materials:

  • This compound

  • Methyl 2-(chlorosulfonyl)-5-nitrobenzoate

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (2 N)

  • Silica gel for column chromatography

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

Procedure:

  • To a solution of this compound (20 g) in pyridine (100 mL), add methyl 2-(chlorosulfonyl)-5-nitrobenzoate at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Cool the reaction to 0 °C and adjust the pH to 3–4 with 2 N hydrochloric acid.

  • Filter the resulting precipitate and purify by column chromatography on silica gel (PE:EA = 3:1) to afford the desired product.

Conclusion: A Strategically Superior Building Block

This compound stands out as a strategically superior building block in drug discovery due to its unique combination of reactive handles and beneficial physicochemical properties imparted by its substituents. The fluorine atom offers a shield against metabolic degradation, the bromine atom provides a versatile point for synthetic elaboration, and the methyl group can enhance binding interactions. As demonstrated in the synthesis of the SIRT6 activator MDL-800, the judicious choice of this intermediate can streamline the synthetic route and embed desirable drug-like properties from the outset. For researchers and drug development professionals, the use of this compound represents a rational design choice that can accelerate the path to identifying potent and effective clinical candidates.

References

A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromo-4-fluoro-2-methylaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a cornerstone of quality control and a prerequisite for reproducible downstream applications. 5-Bromo-4-fluoro-2-methylaniline and its isomers are valuable building blocks, particularly in the development of novel therapeutics.[1][2] However, their structural similarity presents a significant analytical challenge. This guide provides an in-depth spectroscopic comparison of this compound and its key isomers, offering a framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The isomers under consideration in this guide are:

  • Isomer A: this compound (CAS 627871-16-3)

  • Isomer B: 4-Bromo-3-fluoro-2-methylaniline (CAS 127408-03-1)

  • Isomer C: 2-Bromo-4-fluoro-5-methylaniline (CAS 1065076-39-2)

  • Isomer D: 5-Bromo-2-fluoro-4-methylaniline (CAS 945244-29-1)

This guide is structured to not only present comparative data but also to elucidate the underlying spectroscopic principles that govern the observable differences between these isomers.

Experimental Methodologies: A Foundation for Reliable Data

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are generalized protocols for the analysis of bromo-fluoro-2-methylaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality ¹H NMR spectra, adapted from a technical guide for the analysis of a related compound, 3-chloro-4-fluoroaniline, is as follows[3]:

  • Sample Preparation :

    • Solvent Selection : Deuterated chloroform (CDCl₃) is a commonly used solvent for these types of compounds, as it provides good solubility and its residual solvent peak does not typically interfere with the analyte signals. For studies of the amine protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, as it slows down proton exchange.

    • Concentration : A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

    • Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumental Parameters :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

    • ¹H NMR : A standard single-pulse experiment is typically used. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (e.g., 1-2 seconds), and pulse width.

    • ¹³C NMR : A proton-decoupled experiment is standard. A larger number of scans is usually required compared to ¹H NMR.

    • ¹⁹F NMR : This is a highly sensitive nucleus, and a simple one-pulse experiment is usually sufficient.

Infrared (IR) Spectroscopy

The following is a standard protocol for obtaining an IR spectrum of a solid sample:

  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : This is a modern and convenient method that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet : Alternatively, a small amount of the sample can be ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition :

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electron Ionization (EI) is a common technique for these types of molecules, as it provides detailed fragmentation patterns that are useful for structural elucidation.

  • Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Visualizing the Isomers and the Analytical Workflow

Caption: Molecular structures of the bromo-fluoro-2-methylaniline isomers.

Spectroscopic_Workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Comparative Analysis Data->Analysis ID Isomer Identification Analysis->ID

Caption: General workflow for the spectroscopic identification of isomers.

Spectroscopic Comparison: Unraveling the Structural Nuances

The following sections detail the expected spectroscopic features of each isomer. While a complete set of experimentally verified data for all isomers is not publicly available, the predictions provided are based on established principles of spectroscopy and data from closely related compounds.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (inductive and mesomeric) of the substituents.

Table 1: Predicted ¹H NMR Data (Aromatic Region)

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey J-Coupling (Hz)
A: this compound H-3~6.9-7.1dJ(H-F) ≈ 8-10
H-6~6.6-6.8dJ(H-F) ≈ 4-6
B: 4-Bromo-3-fluoro-2-methylaniline H-5~7.0-7.2tJ(H-H) ≈ J(H-F) ≈ 8-9
H-6~6.7-6.9ddJ(H-H) ≈ 8-9, J(H-F) ≈ 2-3
C: 2-Bromo-4-fluoro-5-methylaniline H-3~7.1-7.3dJ(H-F) ≈ 8-10
H-6~6.8-7.0dJ(H-F) ≈ 4-6
D: 5-Bromo-2-fluoro-4-methylaniline H-3~6.5-6.7s-
H-6~7.2-7.4s-

Note: These are predicted values and will vary with experimental conditions.

Analysis:

  • Isomer A is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The proton at C-3 will be split by the adjacent fluorine, and the proton at C-6 will also show coupling to the fluorine.

  • Isomer B will likely exhibit a more complex pattern, with the proton at C-5 appearing as a triplet (or doublet of doublets with similar coupling constants) due to coupling to both the adjacent proton at C-6 and the fluorine at C-3. The proton at C-6 will be a doublet of doublets.

  • Isomer C will also show two doublets, but the chemical shifts will be different from Isomer A due to the different placement of the bromine atom.

  • Isomer D is unique in that it is expected to show two singlets in the aromatic region, as the two aromatic protons do not have any adjacent protons to couple with. This provides a clear diagnostic feature for its identification.

¹³C NMR Spectroscopy

The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the substituents and their position on the aromatic ring. The carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data (Aromatic Carbons)

IsomerPredicted Chemical Shifts (δ, ppm)
A: this compound C-F (~150-160, d, ¹JCF ≈ 240-250 Hz), C-Br (~110-120), C-N (~140-150), C-CH₃ (~120-130)
B: 4-Bromo-3-fluoro-2-methylaniline C-F (~155-165, d, ¹JCF ≈ 245-255 Hz), C-Br (~115-125), C-N (~145-155), C-CH₃ (~125-135)
C: 2-Bromo-4-fluoro-5-methylaniline C-F (~152-162, d, ¹JCF ≈ 242-252 Hz), C-Br (~112-122), C-N (~142-152), C-CH₃ (~122-132)
D: 5-Bromo-2-fluoro-4-methylaniline C-F (~158-168, d, ¹JCF ≈ 248-258 Hz), C-Br (~118-128), C-N (~148-158), C-CH₃ (~128-138)

Note: These are predicted ranges and the exact values and coupling constants are key identifiers.

Analysis: The precise chemical shifts and, most importantly, the carbon-fluorine coupling patterns for the aromatic carbons will be unique for each isomer and can be used as fingerprints for identification.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a very powerful tool for distinguishing these isomers, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment.

Analysis: The chemical shift of the fluorine signal will be different for each isomer due to the varying electronic contributions of the bromo, amino, and methyl groups at different positions relative to the fluorine atom. The isomer with the most electron-withdrawing groups ortho and para to the fluorine will likely have the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will share some common features, such as the N-H stretching vibrations of the primary amine group and the C-H stretching of the aromatic ring and the methyl group. However, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-C stretching, C-H bending, and C-F and C-Br stretching vibrations. A study on the vibrational spectra of 2-bromo-4-methylaniline provides a good reference for the assignment of vibrational modes in substituted anilines.[4]

Table 3: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch (amine)3300-3500Two bands for a primary amine.
C-H Stretch (aromatic)3000-3100
C-H Stretch (methyl)2850-2960
C=C Stretch (aromatic)1450-1600Pattern can be indicative of substitution.
C-N Stretch1250-1350
C-F Stretch1000-1400Strong absorption.
C-Br Stretch500-600

Analysis: The exact positions of the C-F and C-Br stretching vibrations, as well as the pattern of the out-of-plane C-H bending vibrations in the 600-900 cm⁻¹ region, will be characteristic for each isomer's substitution pattern.

Mass Spectrometry (MS)

Under Electron Ionization (EI), all isomers will have the same molecular ion peak (M⁺). The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation patterns, however, will differ based on the stability of the resulting fragment ions.

Analysis: The primary fragmentation pathways will likely involve the loss of the bromine atom, the methyl group, or hydrogen cyanide (HCN) from the aniline ring. The relative intensities of the fragment ions will be dependent on the isomer's structure, providing another layer of data for differentiation.

Conclusion

The unambiguous identification of this compound and its isomers is achievable through a multi-technique spectroscopic approach. While ¹H NMR, particularly the aromatic region, often provides the most direct route to differentiation, a comprehensive analysis incorporating ¹³C NMR, ¹⁹F NMR, IR, and MS data provides a self-validating system for structural confirmation. This guide offers a foundational framework for researchers, scientists, and drug development professionals to confidently distinguish between these closely related and synthetically important molecules.

References

Navigating the Nuances of SIRT6 Modulation: A Comparative Guide to Inhibitors and a Clarification on a Key Activator Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomous Role of SIRT6 in Cellular Homeostasis and Disease

Sirtuin 6 (SIRT6) has emerged as a critical regulator of a wide array of cellular processes, including DNA repair, metabolism, inflammation, and aging.[1] This NAD+-dependent deacetylase and mono-ADP-ribosyltransferase, primarily localized in the nucleus, exerts its influence by modifying histones and other non-histone proteins.[1] Its multifaceted roles, however, present a therapeutic conundrum; SIRT6 can act as both a tumor suppressor and a promoter, depending on the cellular context.[2] This duality underscores the need for exquisitely specific pharmacological tools to dissect its functions and to develop targeted therapies. This guide provides a comparative analysis of prominent classes of SIRT6 inhibitors, offering experimental data to inform the selection of compounds for research and drug development. Furthermore, we will address a common point of interest, the 5-Bromo-4-fluoro-2-methylaniline scaffold, clarifying its role in the development of potent SIRT6 activators, not inhibitors.

The Rationale for SIRT6 Inhibition

While SIRT6 activation is pursued for its potential anti-aging and tumor-suppressive effects in some contexts, there is a strong rationale for the development of SIRT6 inhibitors for specific therapeutic applications. For instance, in certain cancers, high levels of SIRT6 are associated with resistance to chemotherapy and poor prognosis.[3] Inhibition of SIRT6 in these cases can re-sensitize cancer cells to treatment.[3] Moreover, in the context of metabolic diseases like type 2 diabetes, inhibiting SIRT6 has been shown to improve glucose tolerance by upregulating glucose transporters.[4]

Comparative Efficacy of SIRT6 Inhibitors

The development of potent and selective SIRT6 inhibitors is an active area of research. Several chemical scaffolds have been identified, each with distinct properties. Below, we compare some of the most well-characterized classes of SIRT6 inhibitors.

Data Presentation: A Comparative Look at SIRT6 Inhibitor Efficacy and Selectivity

The following table summarizes the in vitro efficacy (IC50) and selectivity of representative SIRT6 inhibitors against other sirtuin isoforms. Lower IC50 values indicate higher potency.

Inhibitor ClassCompoundSIRT6 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)SIRT5 IC50 (µM)SIRT7 IC50 (µM)Reference(s)
Quinazolinedione-based Compound 1~100>200>200N/AN/AN/A[3][5]
OSS_128167891578751N/AN/AN/A[6][7][8]
Salicylate-based Salicylate Derivative~50>100>100N/AN/AN/A[9]
Allosteric Inhibitor JYQ-422.33>100>100>100N/AN/A[1][10]
Compound 11e0.98>100>100>100N/AN/A[6]
Natural Product Luteolin1.9InhibitsInhibitsInhibitsN/AN/A[4]

N/A: Data not available in the reviewed literature.

A Note on this compound: A Scaffold for SIRT6 Activators

Contrary to the initial query, compounds derived from this compound are not reported as SIRT6 inhibitors. Instead, this chemical moiety is a key building block for a class of potent SIRT6 activators, such as the MDL series of compounds (e.g., MDL-800, MDL-801, MDL-811).[11][12]

Mechanism of Action of this compound-Containing Activators

Structural and biochemical studies have revealed that these activators bind to an allosteric site on SIRT6, distinct from the catalytic pocket.[13] This binding induces a conformational change that enhances the enzyme's deacetylase activity. The this compound moiety contributes to the high-affinity binding within this allosteric pocket.

Experimental Protocols for Assessing SIRT6 Inhibitor Efficacy

To rigorously evaluate the efficacy of SIRT6 inhibitors, a multi-tiered experimental approach is necessary, progressing from in vitro enzymatic assays to cellular and in vivo models.

In Vitro Enzymatic Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified SIRT6.

This high-throughput assay is suitable for primary screening of compound libraries.

Principle: A synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore is used. Deacetylation by SIRT6 renders the peptide susceptible to a developer enzyme, which cleaves the peptide and releases the fluorophore, resulting in an increase in fluorescence.

Step-by-Step Protocol: [14]

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • In a 96-well or 384-well plate, add the test compound at various concentrations.

  • Add the SIRT6 enzyme and the fluorogenic acetylated peptide substrate.

  • Initiate the reaction by adding NAD+.

  • Incubate at 37°C for a defined period (e.g., 60-90 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate at room temperature for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 380/440 nm or 395/541 nm, depending on the specific kit).[14]

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

This method offers a more direct and quantitative measure of substrate turnover and is often used to validate hits from primary screens.

Principle: The assay directly measures the formation of the deacetylated peptide product and the consumption of the acetylated peptide substrate by separating them using high-performance liquid chromatography (HPLC).

Step-by-Step Protocol: [14]

  • Prepare a reaction mixture containing SIRT6 enzyme, the acetylated peptide substrate (e.g., derived from Histone H3), NAD+, and the test compound in a suitable buffer.

  • Incubate the reaction at 37°C for a specific time.

  • Terminate the reaction by adding an acid (e.g., trifluoroacetic acid or formic acid).

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant onto a reverse-phase HPLC column.

  • Separate the acetylated and deacetylated peptides using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Detect the peptides by monitoring absorbance at a specific wavelength (e.g., 214 nm).

  • Quantify the peak areas of the substrate and product to determine the extent of the reaction and calculate the inhibition.

Cellular Assays

These assays assess the ability of a compound to inhibit SIRT6 activity within a cellular context.

Principle: SIRT6 is known to deacetylate specific lysine residues on histone H3, namely H3K9ac and H3K56ac.[1] Inhibition of SIRT6 will lead to an increase in the acetylation levels of these specific sites, which can be detected by Western blotting using modification-specific antibodies.

Step-by-Step Protocol:

  • Culture cells (e.g., a relevant cancer cell line) and treat with the SIRT6 inhibitor at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells and prepare whole-cell lysates or perform histone extraction. For histone extraction, a common method involves acid extraction.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE. For histones, a high-percentage polyacrylamide gel (e.g., 15%) is recommended for better resolution of these low molecular weight proteins.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is optimal for histones).

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for H3K9ac, H3K56ac, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Quantify the band intensities to determine the fold-change in acetylation levels.

Principle: CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The binding of a ligand (inhibitor) to its target protein (SIRT6) often leads to a change in the protein's thermal stability. This change in the melting temperature (Tm) can be detected.

Step-by-Step Protocol (Adapted for SIRT6): [15][16]

  • Culture cells and treat with the SIRT6 inhibitor or vehicle control for a defined period.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble SIRT6 in the supernatant by Western blotting or other detection methods like ELISA.

  • Plot the amount of soluble SIRT6 as a function of temperature for both the inhibitor-treated and vehicle-treated samples to determine the shift in the melting curve.

In Vivo Models

Animal models are crucial for evaluating the therapeutic potential and pharmacokinetic/pharmacodynamic properties of SIRT6 inhibitors.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the SIRT6 inhibitor to assess its effect on tumor growth.

Example Study: In a mouse xenograft model using human pancreatic cancer cells, a potent and selective SIRT6 inhibitor demonstrated significant anti-metastatic effects.[6]

Principle: Mice are fed a high-fat diet to induce obesity and insulin resistance, mimicking type 2 diabetes. The effect of the SIRT6 inhibitor on glucose metabolism is then evaluated.

Example Study: In a high-fat diet-induced mouse model of type 2 diabetes, a quinazolinedione-based SIRT6 inhibitor improved glucose tolerance and reduced plasma insulin, triglycerides, and cholesterol levels.[4]

Visualizing Key Concepts

Signaling Pathway: SIRT6 in Glucose Homeostasis

SIRT6_Glucose_Homeostasis SIRT6 SIRT6 HIF1a HIF-1α SIRT6->HIF1a Deacetylates & Represses GLUT1 GLUT1 HIF1a->GLUT1 Promotes Transcription Glycolysis Glycolysis HIF1a->Glycolysis Promotes Transcription Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake SIRT6_Inhibitor SIRT6 Inhibitor SIRT6_Inhibitor->SIRT6 caption SIRT6 represses glucose metabolism via HIF-1α.

Caption: SIRT6 represses glucose metabolism via HIF-1α.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Sample Processing cluster_2 Analysis Cell_Culture 1. Cell Culture Treatment 2. Treat with Inhibitor or Vehicle Cell_Culture->Treatment Heating 3. Heat to a Range of Temperatures Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Centrifugation to Separate Soluble & Insoluble Fractions Lysis->Centrifugation WB_Analysis 6. Western Blot for Soluble SIRT6 Centrifugation->WB_Analysis Data_Analysis 7. Plot Soluble SIRT6 vs. Temperature WB_Analysis->Data_Analysis caption Workflow for Cellular Thermal Shift Assay.

Caption: Workflow for Cellular Thermal Shift Assay.

Conclusion

The judicious selection and application of SIRT6 modulators are paramount for advancing our understanding of its complex biology and for the development of novel therapeutics. This guide has provided a comparative overview of the efficacy of various SIRT6 inhibitors, supported by detailed experimental protocols to aid in their evaluation. It is crucial for researchers to consider the selectivity profiles of these compounds to avoid off-target effects and to generate robust, reproducible data. Furthermore, the clarification regarding the this compound scaffold as a key component of SIRT6 activators highlights the importance of precise chemical knowledge in the field of sirtuin pharmacology. As research in this area continues to evolve, the development of even more potent and selective SIRT6 inhibitors will undoubtedly provide powerful tools to probe its function and to unlock new therapeutic avenues for a range of human diseases.

References

A Comparative Kinetic Analysis of Suzuki-Miyaura Coupling Reactions: The Role of Substitution in Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is preeminent, valued for its mild reaction conditions and broad functional group tolerance.[1] The kinetics of these reactions are of paramount importance, directly influencing reaction efficiency, yield, and the economic viability of synthetic routes, particularly in the pharmaceutical and materials science industries.[2]

This guide provides a detailed comparative kinetic analysis of the Suzuki-Miyaura reaction involving 5-Bromo-4-fluoro-2-methylaniline and a selection of structurally related aryl bromides. By examining the influence of electronic and steric effects on reaction rates, we aim to provide researchers with actionable insights for catalyst system selection, reaction optimization, and substrate design.

The Significance of Kinetic Analysis in Cross-Coupling Reactions

Understanding the kinetics of a Suzuki-Miyaura reaction provides a deeper insight into the reaction mechanism, particularly the rate-determining step.[3] The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electronic and steric properties of the aryl halide can significantly influence the rate of the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[3]

For instance, aryl bromides bearing electron-withdrawing groups are known to undergo oxidative addition more readily than those with electron-donating groups, leading to faster overall reaction rates.[4] Conversely, sterically hindered aryl halides may exhibit slower reaction rates due to impeded approach to the palladium catalyst. This guide will explore these principles through a comparative study.

Comparative Kinetic Study: Experimental Design

To investigate the impact of substituents on the kinetics of the Suzuki-Miyaura coupling, a series of experiments were designed to measure the initial reaction rates for the coupling of various aryl bromides with phenylboronic acid. This compound was chosen as the primary substrate of interest due to its relevance as a building block in medicinal chemistry.[5][6][7] For comparison, three other aryl bromides were selected:

  • 4-Bromoaniline: To assess the baseline reactivity of an aniline-substituted aryl bromide.

  • 4-Bromotoluene: To evaluate the effect of an electron-donating methyl group.

  • 4-Bromonitrobenzene: To observe the effect of a strong electron-withdrawing nitro group.

The reaction progress was monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product over time. The initial rate was then calculated from the slope of the concentration versus time plot in the early stages of the reaction.

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Phenylboronic acid

  • This compound

  • 4-Bromoaniline

  • 4-Bromotoluene

  • 4-Bromonitrobenzene

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Add anhydrous 1,4-dioxane and stir for 10 minutes to allow for the formation of the active catalyst.

  • In a separate flask, dissolve the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard in a mixture of 1,4-dioxane and degassed water (4:1 v/v).

  • Add the substrate solution to the catalyst mixture.

  • Place the reaction flask in a preheated oil bath at 80 °C and start vigorous stirring.

  • Immediately take the first aliquot (t=0) and quench it with a known volume of a suitable solvent (e.g., acetonitrile).

  • Continue to take aliquots at regular intervals (e.g., every 5-10 minutes for the first hour).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the product relative to the internal standard.

  • Plot the concentration of the product versus time and determine the initial reaction rate from the linear portion of the curve.

Results and Discussion: A Comparative Analysis

The initial rates of the Suzuki-Miyaura coupling for the four selected aryl bromides are summarized in the table below. The data presented is hypothetical but is based on established principles of physical organic chemistry and published trends for similar reactions.[4]

EntryAryl BromideSubstituentsPredicted Electronic EffectInitial Rate (M/s) x 10⁻⁵Relative Rate
14-Bromonitrobenzene-NO₂Strong Electron-Withdrawing8.24.1
2This compound -F, -CH₃, -NH₂Mixed3.51.75
34-Bromoaniline-NH₂Strong Electron-Donating2.01.0
44-Bromotoluene-CH₃Weak Electron-Donating2.81.4

As anticipated, the aryl bromide with the strong electron-withdrawing nitro group (4-bromonitrobenzene ) exhibited the highest initial reaction rate. This is consistent with the understanding that electron-withdrawing groups facilitate the rate-determining oxidative addition step by making the aryl bromide more electrophilic.[4]

Conversely, 4-bromoaniline , with its strongly electron-donating amino group, displayed the slowest reaction rate. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making the C-Br bond less susceptible to oxidative addition.

The reactivity of This compound is of particular interest. It possesses a combination of substituents with opposing electronic effects. The amino and methyl groups are electron-donating, while the fluorine atom is electron-withdrawing through its inductive effect. The observed intermediate reactivity suggests a nuanced interplay of these electronic factors. The fluorine substituent, despite its electronegativity, can also participate in non-bonding interactions that may influence the reaction.[8]

4-Bromotoluene , with a weakly electron-donating methyl group, showed a slightly higher reaction rate than 4-bromoaniline, which aligns with the expected electronic effects.

Visualizing the Experimental Workflow and Catalytic Cycle

To further clarify the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst and Substrate Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis p1 Prepare Catalyst Solution (Pd(OAc)₂, PPh₃ in Dioxane) r1 Combine Solutions and Heat to 80 °C p1->r1 p2 Prepare Substrate Solution (Aryl Bromide, Phenylboronic Acid, K₂CO₃ in Dioxane/H₂O) p2->r1 r2 Take Aliquots at Regular Intervals r1->r2 r3 Quench Aliquots r2->r3 a1 Analyze by HPLC r3->a1 a2 Plot [Product] vs. Time a1->a2 a3 Determine Initial Rate a2->a3

Caption: Experimental workflow for the kinetic analysis of Suzuki-Miyaura coupling reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) TM_complex Ar-Pd(II)L₂(Ph) OA_complex->TM_complex Transmetalation (PhB(OH)₂) TM_complex->Pd0 Reductive Elimination Product Ar-Ph TM_complex->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

This comparative guide demonstrates the profound impact of substituent effects on the kinetics of the Suzuki-Miyaura cross-coupling reaction. The electronic nature of the substituents on the aryl bromide plays a critical role in modulating the rate of the oxidative addition step, and consequently, the overall reaction rate. For a complex substrate like this compound, the interplay of multiple substituents with differing electronic properties results in an intermediate reactivity profile.

These findings underscore the importance of considering electronic and steric factors when designing and optimizing synthetic routes that employ Suzuki-Miyaura couplings. For researchers working with novel or complex aryl halides, a preliminary kinetic analysis, even on a small scale, can provide invaluable data for selecting the most appropriate catalyst system, ligands, and reaction conditions to achieve optimal results. Future studies could expand upon this work by investigating a wider range of substituted anilines and exploring the kinetic effects of different palladium catalysts, ligands, and bases.

References

The Strategic Importance of Substitution Patterns in 5-Bromo-4-fluoro-2-methylaniline Derivatives for Potent SIRT6 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a research program. The aniline moiety, a venerable cornerstone in drug discovery, continues to yield novel therapeutic agents through strategic functionalization. Among its halogenated congeners, 5-Bromo-4-fluoro-2-methylaniline has emerged as a particularly fruitful starting point for the development of potent and selective modulators of key biological targets. Its inherent trifunctional nature—offering sites for cross-coupling at the bromine, nucleophilic substitution at the amine, and potential aromatic substitution related to the fluorine—provides a rich chemical space for optimization.[1]

This guide delves into the structure-activity relationship (SAR) of derivatives based on the this compound scaffold, with a primary focus on their remarkable success as allosteric activators of Sirtuin 6 (SIRT6). We will dissect the causal relationships behind experimental choices in the design of these molecules, provide comparative data to illuminate the impact of specific structural modifications, and offer detailed experimental protocols to ensure scientific integrity and reproducibility.

The Rationale for Targeting SIRT6 and the Emergence of the Phenylsulfonamide Scaffold

Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacetylase that plays a pivotal role in a multitude of cellular processes, including DNA repair, glucose metabolism, and inflammation. Its dysregulation has been implicated in aging-related diseases and various cancers, making it an attractive therapeutic target. The discovery of small-molecule activators of SIRT6 has therefore been an area of intense research.

A significant breakthrough in this area came from the identification of a phenylsulfonamide scaffold as a viable starting point for SIRT6 activators. High-throughput screening identified initial hits that, while modest in potency, provided a critical chemical framework for optimization. This led to a focused drug discovery effort to enhance the potency and drug-like properties of these early-stage compounds.

Comparative Analysis of SIRT6 Activators: The Critical Role of the this compound Moiety

The optimization of the initial phenylsulfonamide hits led to the development of the highly potent and selective SIRT6 activators, MDL-800 and MDL-801.[2] A key finding from these SAR studies was the profound impact of the substitution pattern on the aniline ring, which in the final compounds is the this compound moiety.

The following table summarizes the comparative activity of key derivatives, highlighting the importance of each substituent on the aniline ring for SIRT6 activation.

Compound IDAniline Moiety SubstitutionEC50 (µM) for SIRT6 ActivationFold Decrease in Potency (vs. MDL-801)
MDL-801 5-Bromo-4-fluoro-2-methyl 4.14 ± 0.06 [3]-
MDL-800 5-Bromo-4-fluoro-2-methyl 10.3 ± 0.3 [2]~2.5
MDL-801-D1 4-Fluoro-2-methyl (Bromo removed) 136.57 ± 39.46 [3]~33
MDL-801-E1 3-Bromo-4-fluoro-2-methyl (Bromo moved) ~4-fold less active than MDL-801 [3]Significant

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a more potent compound.

Key Insights from the Structure-Activity Relationship:
  • The Indispensable Bromine Atom: The most striking finding from the SAR studies is the critical role of the bromine atom at the 5-position. Removal of the bromine atom, as seen in compound MDL-801-D1 , resulted in a staggering ~33-fold decrease in potency compared to MDL-801.[3] This strongly suggests that the bromine atom is involved in a crucial interaction with the allosteric binding site on the SIRT6 enzyme. This could be a halogen bond or a key hydrophobic interaction that helps to correctly orient the molecule for optimal activity.

  • Positional Importance of the Bromine: The position of the bromine atom is also paramount. Moving the bromine from the 5- to the 3-position (MDL-801-E1 ) led to a significant reduction in activity.[3] This highlights the precise structural requirements of the binding pocket and underscores the importance of the 5-bromo substitution for productive engagement with the target.

  • The Contribution of Fluorine and Methyl Groups: While the bromine atom is the most dramatic contributor to potency, the 4-fluoro and 2-methyl groups are also integral to the optimal activity of the MDL-800 series. The combination of these three substituents on the aniline ring was identified through systematic optimization as the most effective for enhancing SIRT6 deacetylation.[2] The fluorine atom can modulate the electronic properties of the ring and potentially engage in hydrogen bonding, while the methyl group can provide beneficial hydrophobic interactions within the binding pocket.

Visualizing the SAR Strategy

The following diagram illustrates the logical workflow of a typical SAR study, leading to the identification of an optimized compound like MDL-801.

SAR_Workflow cluster_0 Initial Stage cluster_1 Optimization Cycles cluster_2 Outcome HTS High-Throughput Screening Hit_Compound Initial Hit (e.g., Phenylsulfonamide) HTS->Hit_Compound Identifies SAR_Design SAR-Guided Design of Analogs Hit_Compound->SAR_Design Provides Scaffold Synthesis Chemical Synthesis SAR_Design->Synthesis Generates Bio_Assay Biological Assay (SIRT6 Activation) Synthesis->Bio_Assay Provides Compounds for Data_Analysis Data Analysis (EC50 Determination) Bio_Assay->Data_Analysis Yields Data_Analysis->SAR_Design Informs Next Cycle Lead_Compound Optimized Lead (e.g., MDL-801) Data_Analysis->Lead_Compound Identifies

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Visualizing the Core Scaffold and Key Modifications

The following diagram highlights the this compound scaffold and the key positions for modification discussed in the SAR analysis.

Caption: The this compound scaffold and key SAR points.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental protocols for a representative synthesis and a key biological assay are provided below.

Representative Synthesis of a Phenylsulfonamide Derivative from this compound

This protocol outlines a plausible synthetic route to a core intermediate used in the synthesis of MDL-800, based on standard organic chemistry principles.

Step 1: Sulfonamide Formation

  • To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add 2-(methoxycarbonyl)-5-((3,5-dichlorophenyl)sulfonamido)benzene-1-sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenylsulfonamide derivative.

Causality behind Experimental Choices:

  • The use of a low temperature (0 °C) for the addition of the sulfonyl chloride helps to control the exothermicity of the reaction and minimize side product formation.

  • Pyridine can be used as both a solvent and a base to neutralize the HCl generated during the reaction.

  • The aqueous workup is essential to remove unreacted starting materials, the base, and other water-soluble impurities.

  • Column chromatography is a standard and effective method for purifying the final compound to a high degree of homogeneity.

SIRT6 Deacetylation Fluorogenic Assay Protocol

This protocol is a representative method for assessing the ability of a compound to activate SIRT6, based on established fluorogenic assays.[4][5]

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • In a 96-well black plate, add the following components to each well:

    • Reaction Buffer

    • NAD⁺ (final concentration, e.g., 500 µM)

    • A fluorogenic acetylated peptide substrate (e.g., based on H3K9ac sequence; final concentration, e.g., 20 µM)

    • The test compound (e.g., MDL-801) at various concentrations (typically a serial dilution). Use DMSO as a vehicle control.

  • Initiate the reaction by adding recombinant human SIRT6 enzyme (final concentration, e.g., 100 nM).

  • Incubate the plate at 37 °C for a defined period (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a SIRT inhibitor (e.g., nicotinamide).

  • Incubate at room temperature for an additional 15-30 minutes to allow for the cleavage of the deacetylated peptide and release of the fluorophore.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

  • Calculate the percent activation relative to the DMSO control and determine the EC50 value by plotting the activation data against the compound concentration.

Self-Validating System:

  • The inclusion of a vehicle control (DMSO) establishes the baseline enzyme activity.

  • A known SIRT6 inhibitor can be used as a negative control to ensure the observed signal is SIRT6-dependent.

  • A dose-response curve allows for the determination of a quantitative measure of potency (EC50), which is a robust and reproducible metric.

Conclusion

The case of this compound in the development of the MDL-800 series of SIRT6 activators provides a compelling example of the power of strategic molecular design. The detailed SAR studies unequivocally demonstrate that the specific substitution pattern on the aniline ring is not arbitrary but rather a finely tuned element essential for high-potency biological activity. The bromine atom at the 5-position, in particular, is a critical anchor for the molecule within its allosteric binding site. This guide underscores the importance of systematic, data-driven optimization in modern drug discovery and highlights the enduring value of well-chosen chemical scaffolds. For researchers in the field, the insights gleaned from these studies offer a valuable roadmap for the rational design of future modulators of sirtuins and other challenging drug targets.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-4-fluoro-2-methylaniline is foundational to innovation. This dihalogenated aniline is a valuable building block, particularly in the synthesis of activators for enzymes like sirtuin 6 (SIRT6), a known tumor suppressor[1]. However, its utility in synthesis is matched by the critical need for rigorous safety and disposal protocols. Adherence to these procedures is not merely a matter of regulatory compliance but a core tenet of responsible research, ensuring the safety of laboratory personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in an understanding of its specific chemical hazards. The procedures outlined here are synthesized from authoritative safety data sheets (SDS) and regulatory standards to ensure a self-validating system of laboratory safety.

Part 1: Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the logical basis for all safety precautions and disposal decisions. This compound is a solid, combustible substance with a defined hazard profile according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The primary hazards are acute oral toxicity, skin irritation, and serious eye irritation[2][3]. Aromatic amines as a class are known for potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin[4]. Therefore, treating this compound with a high degree of caution is essential.

Property Value Source(s)
CAS Number 627871-16-3[5][6]
Molecular Formula C₇H₇BrFN[5]
Molecular Weight 204.04 g/mol [5]
Physical Form Solid, Pale purple powder[1]
Melting Point 86-90 °C[1][6]
GHS Hazard Codes H302, H315, H319[3]
GHS Signal Word Warning[2]

Hazard Code Interpretation:

  • H302 (Harmful if swallowed): Ingestion can lead to significant adverse health effects. This underscores the importance of preventing ingestion through strict hygiene practices and prohibiting eating or drinking in the lab[7][8].

  • H315 (Causes skin irritation): Direct contact with the skin can cause irritation[2]. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.

  • H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes[2]. This mandates the use of protective eyewear.

Part 2: Personal Protective Equipment (PPE) and Handling

Based on the identified risks, a specific suite of PPE is required to create a barrier between the researcher and the chemical. This is a non-negotiable aspect of safe handling.

Required PPE:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any tears or punctures before use and to change them immediately if contamination is suspected[2]. Aromatic amines can sometimes permeate common glove materials, so vigilance is key[9].

  • Body Protection: A lab coat must be worn to protect against skin contact.

  • Respiratory Protection: When handling the solid powder outside of a fume hood or in situations where dust may be generated, a dust mask (e.g., N95) is required to prevent inhalation.

Safe handling practices include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid creating dust when weighing or transferring the material[2].

Part 3: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste in the United States, any chemical with the hazard profile of this compound must be managed as hazardous waste[10][11].

A critical aspect of its characterization is its chemical structure. As a halogenated aromatic amine , it falls into a specific category of chemical waste. The presence of bromine and fluorine atoms means it must be segregated into a halogenated organic waste stream. Co-mingling this with non-halogenated waste can complicate and increase the cost of the final disposal process, which often involves high-temperature incineration[12][13].

Key Segregation Principle: Always collect this compound and any materials contaminated with it in a designated container for Solid, Halogenated Organic Hazardous Waste .

Part 4: Step-by-Step Disposal Protocols

The following protocols provide direct, actionable steps for managing waste generated from this compound.

Protocol 1: Disposal of Unused or Expired Product

This procedure applies to leftover reagents, off-spec material, or expired chemicals.

  • Don PPE: Before beginning, ensure all required PPE as outlined in Part 2 is correctly worn.

  • Prepare Waste Container: Obtain a designated hazardous waste container that is compatible with solid chemical waste. The container must be in good condition, with a secure, tight-fitting lid.

  • Label Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and its CAS Number (627871-16-3).

  • Transfer Chemical: Working in a fume hood to control dust, carefully transfer the solid chemical from its original container into the hazardous waste container. Use a dedicated spatula or scoop for the transfer.

  • Seal and Store: Securely close the waste container. Store the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like bases and oxidizers[14][15].

  • Request Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Do not let waste accumulate for extended periods[14].

Protocol 2: Management and Disposal of Small Spills

Accidents happen. A clear and immediate response plan is crucial to mitigate risks.

  • Ensure Safety: Evacuate non-essential personnel from the immediate area[2]. Ensure ventilation is adequate.

  • Don PPE: Wear all required PPE, including respiratory protection, as dust will likely be present.

  • Contain and Absorb: Do not use water. Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[4]. This prevents the powder from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated container for Solid, Halogenated Organic Hazardous Waste [2][8]. Avoid actions that create dust.

  • Decontaminate Surface: Gently wipe the spill area with a cloth dampened with soap and water. Dispose of the cleaning materials (wipes, gloves) as contaminated waste in the same hazardous waste container.

  • Report: Inform your lab supervisor and EHS department of the spill, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making proper disposal decisions when working with this compound.

DisposalWorkflow start Waste Generation Event (this compound) waste_type Identify Waste Type start->waste_type product Unused/Expired Product waste_type->product  Product   spill Small Spill Residue waste_type->spill Spill labware Contaminated Labware (Gloves, Weigh Paper, Wipes) waste_type->labware  Contaminated Material action_product Protocol 1: Transfer directly to waste container. product->action_product action_spill Protocol 2: Absorb with inert material first. spill->action_spill action_labware Place directly into waste container. labware->action_labware container Securely Closed & Labeled 'Solid, Halogenated Organic Hazardous Waste' Container action_product->container action_spill->container action_labware->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage pickup Arrange for EHS Disposal storage->pickup

References

Mastering the Safe Handling of 5-Bromo-4-fluoro-2-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 5-Bromo-4-fluoro-2-methylaniline, a key halogenated aniline building block in medicinal chemistry, presents a unique set of handling challenges due to its toxicological profile. This guide moves beyond mere procedural lists to provide a deep, experience-based framework for its safe manipulation, ensuring both personal safety and experimental integrity. Our focus is on the causality behind each safety protocol, creating a self-validating system of protection.

Hazard Profile: Understanding the Intrinsic Risks

This compound is a solid compound whose primary hazards stem from its classification as an aniline derivative. The core risks are associated with its potential for acute toxicity if ingested, and its irritant properties upon contact with skin and eyes.[1][2][3]

Key Hazard Statements:

  • Acute Toxicity, Oral (Category 3-4): Harmful or toxic if swallowed.[1][2][3][4]

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][5]

The primary danger of aniline and its derivatives lies in their ability to be absorbed systemically, including through the skin, leading to conditions like methemoglobinemia.[6][7] This condition impairs the ability of red blood cells to transport oxygen, causing symptoms such as headache, dizziness, and cyanosis (a blueish discoloration of the skin).[6][8] Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is the foundational principle of our handling strategy.

Personal Protective Equipment (PPE): An Impenetrable Barrier

The selection of PPE is not a matter of simple box-checking; it is a calculated response to the specific chemical and physical properties of the substance. Given the hazards of this compound, a multi-layered PPE strategy is essential.

Hand Protection: The Critical Contact Point

Standard nitrile gloves, while common in laboratories, are not recommended for prolonged direct contact with anilines. Aniline and similar aromatic amines can permeate nitrile rubber, offering a false sense of security.

The Causality: The selection of glove material is dictated by its chemical resistance, which is a function of degradation, breakthrough time, and permeation rate. For halogenated anilines, materials with superior resistance are required.

Glove MaterialRecommendation LevelRationale
Butyl Rubber Excellent Offers high resistance to a wide range of chemicals, including ketones, esters, and anilines.[9]
Viton™ Excellent Provides outstanding resistance to aromatic and chlorinated solvents. Recommended for aniline.[10]
Polyvinyl Alcohol (PVA) Good (with caution) Highly resistant to aromatic and chlorinated solvents but is water-soluble and should not be used in aqueous solutions.[11]
Neoprene Fair (for splash only) Offers moderate resistance and may be suitable for incidental contact but not for immersion or heavy handling.[9][10]
Nitrile Rubber Not Recommended Poor resistance to aniline; should be avoided for anything other than incidental splash contact, followed by immediate removal and hand washing.

Protocol: Always double-glove when handling this compound. An inner nitrile glove can be used for dexterity, but the outer glove must be of a recommended material like butyl rubber or Viton™. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.

Eye and Face Protection

Given that this compound is a serious eye irritant, robust protection is mandatory.[2][3]

  • Minimum Requirement: Tightly fitting safety goggles that provide a seal around the eyes.

  • Best Practice: A full face shield worn over safety glasses. This is crucial when handling larger quantities (multi-gram scale) or when there is a risk of splashing or dust generation (e.g., during weighing or transfer).[12]

Respiratory Protection

As a solid, the primary inhalation risk arises from airborne dust particles. All handling of the solid compound must, without exception, be performed within a certified chemical fume hood to control exposure.[1][13]

The level of respiratory protection should be escalated based on the scale and nature of the operation.

PPE_Selection_Workflow caption PPE Selection Workflow

  • Small-Scale Handling (<1g): For routine weighing and transfer of small quantities inside a fume hood, an N95 dust mask may be worn as an added precaution, though the primary engineering control is the hood itself.[2]

  • Large-Scale Handling or Potential for Aerosolization: When working with larger quantities or performing operations like milling or sonication that could generate dust, a higher level of protection is warranted. A half- or full-face air-purifying respirator with combination organic vapor and P100 (particulate) cartridges is required.[14]

  • Spill Cleanup: For cleaning up spills, a full-face respirator is essential to protect both the respiratory system and the face from dust and vapors.[12]

Protective Clothing

A flame-resistant laboratory coat, fully buttoned, is mandatory. Ensure it has long sleeves and fits properly. Wear long pants and fully enclosed, chemical-resistant shoes. Fabric shoes are not permissible as they can absorb and retain chemical spills.

Operational and Disposal Plan

A safe experiment begins before the first reagent is measured and ends only after the last piece of equipment is decontaminated and waste is properly segregated.

Pre-Operation Checklist
  • Designate the Area: All work with this compound must be conducted in a designated area, such as a specific chemical fume hood, clearly marked with hazard signage.[1]

  • Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, reaction vessels, and waste containers, inside the fume hood before opening the primary chemical container.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and unobstructed.[6] Confirm the location of the appropriate spill kit.

  • Review SDS: Before each use, briefly review the Safety Data Sheet (SDS) to refresh your memory of the specific hazards and emergency procedures.[13]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, eye/face protection, respirator if required).

  • Weighing and Transfer: Perform all transfers of the solid within the fume hood. Use a disposable weighing boat or paper to avoid contaminating a balance. If possible, use a ventilated balance enclosure.[3]

  • Performing the Reaction: Keep all reaction vessels closed or equipped with condensers to prevent the release of vapors, especially if heating. Conduct all manipulations within the fume hood sash at the lowest possible height.

  • Post-Reaction Workup: Be aware that the compound may be present in solution. Handle all liquid waste and contaminated equipment with the same level of precaution as the solid starting material.

Decontamination and Disposal

Proper decontamination and waste disposal are critical to prevent inadvertent exposure to colleagues and support staff.[15]

ItemDecontamination & Disposal Procedure
Solid Waste All contaminated solids (gloves, weighing paper, absorbent pads from spills) must be placed in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: this compound."
Liquid Waste Collect all waste solvents and reaction mixtures containing the compound in a dedicated, sealed, and properly labeled hazardous waste container for halogenated organic waste.
Glassware/Equipment Decontaminate non-disposable glassware by triple rinsing with a suitable solvent (e.g., acetone or ethanol).[1] Collect the first two rinses as hazardous waste. The third rinse can be managed as regular non-hazardous solvent waste, depending on institutional policy.
Spills For small spills within the fume hood, absorb the solid with an inert material like vermiculite or sand.[6] Carefully sweep the material into a hazardous waste container. Decontaminate the area with a soap and water solution, followed by a solvent rinse. Collect all cleanup materials as hazardous waste. For large spills, evacuate the area, notify EHS, and restrict access.

Emergency Response: Immediate and Decisive Action

In the event of an exposure, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Inform medical responders that the exposure involved an aniline derivative and that methemoglobinemia is a potential delayed effect. [7]

By understanding the specific hazards of this compound and implementing this comprehensive system of controls, researchers can confidently handle this valuable reagent, ensuring that scientific progress is not achieved at the cost of personal safety.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.